molecular formula C8H8N4 B1366653 5-Pyridin-2-yl-2H-pyrazol-3-ylamine CAS No. 92352-29-9

5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Cat. No.: B1366653
CAS No.: 92352-29-9
M. Wt: 160.18 g/mol
InChI Key: RJFHMLHZCNZQMA-UHFFFAOYSA-N
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Description

5-Pyridin-2-yl-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFHMLHZCNZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424394
Record name 5-Pyridin-2-yl-2H-pyrazol-3-ylamine
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Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92352-29-9
Record name 5-Pyridin-2-yl-2H-pyrazol-3-ylamine
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URL https://comptox.epa.gov/dashboard/DTXSID10424394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)-1H-pyrazol-5-amine
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings into a single molecular entity creates a pharmacophore of significant interest in modern drug discovery. This scaffold is a cornerstone in the design of inhibitors for critical biological targets, such as protein kinases, by leveraging the hydrogen bonding capabilities of the aminopyrazole moiety and the diverse interaction potential of the pyridine ring. The precise arrangement of these rings—the regiochemistry—is paramount, as it dictates the molecule's three-dimensional shape and its ability to bind to a target active site. Consequently, the unambiguous structural elucidation of novel pyridinyl-pyrazoles, such as 5-Pyridin-2-yl-2H-pyrazol-3-ylamine, is a non-negotiable prerequisite for advancing any drug development program.

This guide provides an in-depth, technically-grounded narrative on the multi-faceted process of elucidating the structure of this compound. It is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of a senior scientist. We will progress from initial synthesis and preliminary analysis to the definitive, multi-dimensional spectroscopic evidence required for absolute structural confirmation.

Part 1: Synthesis and the Question of Regiochemistry

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] This reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon.

For our target molecule, the logical precursors are 3-oxo-3-(pyridin-2-yl)propanenitrile and hydrazine hydrate .

G cluster_0 Synthesis precursor1 3-Oxo-3-(pyridin-2-yl)propanenitrile product This compound precursor1->product + precursor2 Hydrazine Hydrate precursor2->product G cluster_0 NMR Elucidation Workflow H1 ¹H NMR (Proton Inventory & Coupling) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Inventory) C13->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure G mol H4_label H4 C2_pos H4_label->C2_pos ³J H6_label H6' C5_pos H6_label->C5_pos ³J

References

An In-Depth Technical Guide to 5-(Pyridin-2-yl)-1H-pyrazol-3-amine (CAS 92352-29-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

5-(Pyridin-2-yl)-1H-pyrazol-3-amine, registered under CAS number 92352-29-9, represents a cornerstone heterocyclic building block in the landscape of modern drug discovery and agrochemical research. The strategic fusion of a pyridine ring and an aminopyrazole moiety bestows upon this molecule a unique electronic and structural profile, rendering it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown significant promise in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases, as well as in the creation of advanced agrochemicals.[1][2] This technical guide aims to provide a comprehensive overview of the chemical and physical properties of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine, its synthesis, characterization, and its burgeoning applications, thereby serving as an essential resource for researchers engaged in the exploration of this valuable synthetic intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine is paramount for its effective utilization in research and development.

Structural Identity and Nomenclature
  • CAS Number: 92352-29-9[3]

  • Chemical Name: 5-(Pyridin-2-yl)-1H-pyrazol-3-amine[3]

  • Synonyms: 3-Amino-5-(2-pyridinyl)-1H-pyrazole, 5-Amino-3-(pyrid-2-yl)-1H-pyrazole, 3-(2-Pyridinyl)-1H-pyrazol-5-amine[3]

  • Molecular Formula: C₈H₈N₄[3]

  • Molecular Weight: 160.18 g/mol [3]

Molecular Structure:

G cluster_0 5-(Pyridin-2-yl)-1H-pyrazol-3-amine N1 C2 N1->C2 H1 N1->H1 N3 C2->N3 N_amine C2->N_amine C4 N3->C4 C5 C4->C5 C5->N1 C_pyridine C5->C_pyridine H_amine1 N_amine->H_amine1 H_amine2 N_amine->H_amine2 C_p1 C_p2 C_p1->C_p2 C_p3 C_p2->C_p3 N_p C_p3->N_p C_p4 N_p->C_p4 C_p4->C_pyridine C2_label N3_label C4_label C5_label H1_label N_amine_label C_pyridine_label C_p1_label C_p2_label C_p3_label N_p_label C_p4_label

Caption: Chemical structure of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Tabulated Physical Properties
PropertyValueSource
Appearance Off-white to light brown powder or crystals.
Boiling Point 471.1 °C at 760 mmHg (Predicted)
Melting Point Data not consistently available.
Density 1.315 g/cm³ (Predicted)[3]
Solubility Insoluble in water.[4]
Storage 2-8°C, sealed in a dry, dark place.

Synthesis and Characterization

The synthesis of 5-(pyridin-2-yl)-1H-pyrazol-3-amine is a critical aspect of its utility. While multiple synthetic routes to aminopyrazoles exist, a common and effective strategy involves the cyclocondensation of a β-ketonitrile with hydrazine.[5]

General Synthetic Workflow

A plausible synthetic route, adapted from established methodologies for related compounds, is outlined below.[5][6] This should be considered a general guideline, and optimization may be necessary.

workflow start 2-Acetylpyridine intermediate1 Ethyl 2-(pyridin-2-yl)-2,4-dioxobutanoate start->intermediate1 Claisen Condensation reagent1 Diethyl oxalate Sodium ethoxide product 5-(Pyridin-2-yl)-1H-pyrazol-3-amine intermediate1->product Cyclization reagent2 Hydrazine hydrate

Caption: Generalized synthetic workflow for 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Experimental Protocol (Illustrative):

  • Step 1: Synthesis of the β-ketoester intermediate. To a solution of sodium ethoxide in anhydrous ethanol, add 2-acetylpyridine. Stir the mixture at room temperature, then add diethyl oxalate dropwise. The reaction is typically stirred for several hours to ensure complete formation of the ethyl 2-(pyridin-2-yl)-2,4-dioxobutanoate intermediate.

  • Step 2: Cyclization to form the aminopyrazole. To the reaction mixture from Step 1, add hydrazine hydrate. The mixture is then refluxed for several hours.

  • Step 3: Work-up and purification. After cooling, the reaction mixture is typically poured into water and the pH is adjusted to neutral. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and empirical findings.

Spectroscopic Characterization

The structural elucidation of 5-(pyridin-2-yl)-1H-pyrazol-3-amine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[7][8]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.[1][9][10]

  • N-H Stretching (Amine): Two distinct bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine.[9]

  • C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

  • N-H Bending (Amine): A band around 1650-1580 cm⁻¹.[9]

  • C-N Stretching: Absorptions in the 1335-1250 cm⁻¹ range for the aromatic C-N bond.[9]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and chemical environment of the atoms.[11]

  • ¹H NMR:

    • Pyridine Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

    • Pyrazole CH Proton: A singlet in the aromatic region.

    • NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

    • NH Proton (Pyrazole): A broad singlet, which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for the carbon atoms of the pyridine and pyrazole rings. The carbon bearing the amino group and the carbons of the pyridine ring will have characteristic chemical shifts.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 160.18. Fragmentation patterns would involve the loss of small molecules such as HCN and NH₃, and cleavage of the bond between the two rings.[11][12]

Applications in Research and Development

The unique structural features of 5-(pyridin-2-yl)-1H-pyrazol-3-amine make it a highly sought-after intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The aminopyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6]

  • Kinase Inhibitors: The aminopyrazole core can serve as a hinge-binding motif in many protein kinase inhibitors, which are crucial in cancer therapy.[13]

  • Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory agents, possibly through the modulation of inflammatory pathways.[14]

  • Anticancer Drug Development: The scaffold is used to synthesize novel compounds with cytotoxic activity against various cancer cell lines.[6]

G cluster_0 Biological Targets & Therapeutic Areas A 5-(Pyridin-2-yl)-1H-pyrazol-3-amine B Kinase Inhibition A->B C Anti-inflammatory Pathways A->C D Cytotoxic Mechanisms A->D E Oncology B->E F Inflammatory Diseases C->F D->E

Caption: Potential biological targets and therapeutic areas for derivatives of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Agrochemicals

The pyrazole ring is a key component in many commercially successful pesticides. The derivatization of 5-(pyridin-2-yl)-1H-pyrazol-3-amine can lead to the development of novel:

  • Herbicides: By introducing specific functional groups, molecules with potent herbicidal activity can be synthesized.

  • Fungicides: The scaffold can be elaborated to produce compounds that inhibit fungal growth.

  • Insecticides: Pyrazole-based insecticides are known to be effective against a broad spectrum of pests.[15]

Analytical Methods for Quality Control

Ensuring the purity of 5-(pyridin-2-yl)-1H-pyrazol-3-amine is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Illustrative HPLC Method

The following is a general HPLC method that can be used as a starting point for the purity analysis of this compound. Optimization of the mobile phase, column, and detection wavelength may be required.[16][17][18][19]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer)
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation: A robust analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[18]

Safety and Handling

As a research chemical, 5-(pyridin-2-yl)-1H-pyrazol-3-amine should be handled with appropriate care.

  • Hazard Classification: May be classified as an irritant (Xi) and harmful (Xn).[3]

  • Risk Statements: R22: Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

5-(Pyridin-2-yl)-1H-pyrazol-3-amine is a molecule of significant interest to the scientific community, particularly those involved in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its versatile structure allows for a wide range of chemical modifications, leading to the discovery of new bioactive molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research into this promising chemical entity.

References

A Technical Guide to the Synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[1][2] Compounds incorporating this core have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] The introduction of a pyridinyl substituent, specifically at the 5-position of the pyrazole ring, creates the molecule 5-pyridin-2-yl-1H-pyrazol-3-amine. This substitution is of particular interest as the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in enzymes, potentially enhancing binding affinity and modulating pharmacological profiles. This guide provides an in-depth, technically-grounded overview of a robust and widely applicable synthetic pathway to this valuable research compound, emphasizing the chemical principles and experimental considerations necessary for successful execution.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-pyridin-2-yl-1H-pyrazol-3-amine, identifies the key C-N and C-C bond formations required for its construction. The pyrazole ring is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. For a 3-aminopyrazole, the most direct and reliable precursor is a β-ketonitrile. This leads to the primary disconnection shown below, breaking the pyrazole ring down to hydrazine and the key intermediate, 3-oxo-3-(pyridin-2-yl)propanenitrile . This intermediate, in turn, can be synthesized through a Claisen-type condensation, connecting the pyridine ring to the keto-nitrile backbone.

G cluster_main Target 5-pyridin-2-yl-1H-pyrazol-3-amine Intermediate 3-oxo-3-(pyridin-2-yl)propanenitrile + Hydrazine Target->Intermediate Pyrazole Formation (Cyclocondensation) Precursors Ethyl Picolinate + Acetonitrile Intermediate->Precursors C-C Bond Formation (Claisen Condensation)

Caption: Retrosynthetic pathway for 5-pyridin-2-yl-1H-pyrazol-3-amine.

Core Synthesis Pathway: A Two-Step Approach

The most versatile and field-proven synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine involves a two-stage process: (1) the formation of the β-ketonitrile intermediate, and (2) the subsequent cyclocondensation with hydrazine.

Part A: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile (Intermediate I)

The formation of the β-ketonitrile intermediate is achieved via a Claisen condensation.[5][6] This reaction class creates a carbon-carbon bond by reacting an ester with an enolizable compound in the presence of a strong base.[7][8] In this synthesis, ethyl picolinate serves as the electrophilic carbonyl component, and the enolate of acetonitrile acts as the nucleophile.

Mechanistic Rationale: A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to deprotonate acetonitrile (pKa ≈ 31), which is significantly less acidic than the α-protons of esters or ketones.[9] Sodium hydride is ideal as it irreversibly deprotonates the acetonitrile to form the nucleophilic carbanion, driving the reaction forward with the evolution of hydrogen gas.[9][10] The resulting acetonitrile anion then attacks the carbonyl carbon of ethyl picolinate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the desired β-ketonitrile. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Experimental Protocol: Synthesis of Intermediate I

  • Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Base Suspension: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is carefully weighed and added to the flask. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF), and the NaH is then suspended in fresh anhydrous THF.

  • Nucleophile Generation: Anhydrous acetonitrile (1.5 eq.) is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.

  • Condensation Reaction: A solution of ethyl picolinate (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • The flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 3-oxo-3-(pyridin-2-yl)propanenitrile as a solid.[11][12][13]

Part B: Synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine (Target Compound)

This final step involves the classic and highly efficient cyclocondensation of the β-ketonitrile intermediate with hydrazine.[14] This reaction is a cornerstone of aminopyrazole synthesis and proceeds reliably under mild conditions.[15]

Reaction Mechanism: The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile. This forms a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the five-membered pyrazole ring, which, after tautomerization, yields the final aromatic 5-aminopyrazole product.

G cluster_mech start β-Ketonitrile + H₂N-NH₂ hydrazone Hydrazone Intermediate start->hydrazone 1. Nucleophilic attack on ketone cyclized Cyclized Intermediate (non-aromatic) hydrazone->cyclized 2. Intramolecular attack on nitrile product 5-pyridin-2-yl-1H-pyrazol-3-amine (Aromatic Product) cyclized->product 3. Tautomerization

Caption: Mechanism for aminopyrazole formation from a β-ketonitrile.

Experimental Protocol: Synthesis of the Target Compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxo-3-(pyridin-2-yl)propanenitrile (Intermediate I) (1.0 eq.).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (H₂N-NH₂·H₂O, 1.5-2.0 eq.) at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Isolation and Purification:

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is triturated with cold water or a mixture of diethyl ether and hexanes to induce precipitation of the product.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol or isopropanol to afford 5-pyridin-2-yl-1H-pyrazol-3-amine in high purity.

Data Summary

The following table summarizes typical parameters for the described two-step synthesis. Yields are representative of these reaction classes and may vary based on scale and optimization.

StepReaction TypeKey ReagentsSolventTemp.Time (h)Typical Yield
A Claisen CondensationEthyl Picolinate, Acetonitrile, NaHTHFReflux3 - 565-80%
B CyclocondensationIntermediate I, Hydrazine HydrateEthanolReflux4 - 685-95%

Conclusion

The synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine is reliably achieved through a robust two-step sequence centered on foundational organic reactions. The initial Claisen condensation effectively constructs the required β-ketonitrile backbone, followed by a highly efficient cyclocondensation with hydrazine to furnish the final aminopyrazole heterocycle. This pathway offers high yields and utilizes readily available starting materials, making it a valuable and scalable method for researchers in drug discovery and materials science. Careful control of anhydrous conditions in the first step is critical for success, while the second step is remarkably tolerant and high-yielding.

References

The Mechanistic Landscape of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Pyridin-2-yl-2H-pyrazol-3-ylamine scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors. While direct mechanistic studies on the parent molecule are nascent, extensive research on its positional isomers and derivatives provides a compelling, evidence-based framework for proposing its mechanism of action. This guide posits that this compound functions as a kinase inhibitor, likely targeting key nodes within oncogenic signaling pathways. We provide a detailed, hypothetical mechanism centered on the inhibition of the RAS/RAF/MEK/ERK cascade, supported by a comprehensive suite of experimental protocols required to rigorously validate this hypothesis. This document is intended to serve as a foundational resource for researchers embarking on the characterization and development of this promising compound class.

Introduction: The Pyridinyl-Pyrazole Scaffold as a Kinase Inhibitor Motif

This compound is an organic compound featuring interconnected pyridine and pyrazole rings with an amine substituent.[1] This structural arrangement is a recurring motif in a multitude of biologically active molecules. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly in oncology and inflammation, is well-documented.[2] While the parent compound is primarily supplied as a research chemical, its close structural relatives have demonstrated significant biological activity. Notably, positional isomers such as 5-Pyridin-4-yl-2H-pyrazol-3-ylamine have been identified as potent inhibitors of B-Raf, a critical serine/threonine kinase. Furthermore, the broader pyrazole-pyridine scaffold is a cornerstone of inhibitors targeting other key kinases in cancer progression, including Janus Kinase 2 (JAK2) and Fibroblast Growth Factor Receptors (FGFRs).[3][4]

This guide, therefore, operates on the central hypothesis that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. We will use the B-Raf kinase and the associated MAPK/ERK signaling pathway as a primary, illustrative example to dissect this proposed mechanism.

Proposed Molecular Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a hallmark of many human cancers, including melanoma.[6]

Our hypothesis posits that this compound binds to the ATP-binding pocket of B-Raf kinase.[1] This competitive inhibition prevents the phosphorylation and subsequent activation of its downstream target, MEK, thereby blocking the entire signaling cascade and inhibiting cancer cell proliferation.[7]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activates BRAF B-Raf RAS->BRAF Recruits & Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Inhibitor This compound Inhibitor->BRAF Inhibits ATP Binding Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Figure 1: Proposed inhibition of the MAPK/ERK pathway.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test our hypothesis, a tiered experimental approach is necessary, moving from direct target engagement in vitro to cellular effects.

Workflow for Mechanistic Validation

The overall workflow involves confirming direct enzyme inhibition, assessing the impact on cancer cell viability, and verifying the modulation of the target signaling pathway within the cellular context.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis KinaseAssay In Vitro Kinase Assay (Determine IC50) MTTAssay Cell Viability Assay (MTT) (Determine GI50) KinaseAssay->MTTAssay Validate in Cells WesternBlot Western Blot Analysis (Confirm Pathway Inhibition) MTTAssay->WesternBlot Confirm Mechanism Hypothesis Hypothesis: Compound is a B-Raf Inhibitor Hypothesis->KinaseAssay Test

Figure 2: Tiered experimental workflow for hypothesis validation.
Protocol 1: In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., B-Raf). A common method is a fluorescence-based assay.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Reconstitute recombinant human B-Raf V600E enzyme and a suitable peptide substrate (e.g., biotinylated MEK1) in kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • In a 384-well microplate, add 2.5 µL of the test compound dilution to each well.

    • Add 5 µL of the B-Raf enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix. The final ATP concentration should be at or near its Km value for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Add 5 µL of a detection solution, such as a terbium-labeled anti-phospho-substrate antibody in a TR-FRET assay format.[8]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[9][10]

Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cancer cell line with a known B-Raf mutation (e.g., A375 melanoma).

Methodology:

  • Cell Culture:

    • Culture A375 cells (BRAF V600E mutant) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of this compound (prepared in culture media from a DMSO stock) for 72 hours. Include a DMSO-only vehicle control.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Protocol 3: Western Blot Analysis for Pathway Modulation

Western blotting allows for the direct visualization of the phosphorylation status of key proteins in the signaling cascade, confirming that the compound inhibits the target pathway in cells.[12][13]

Objective: To confirm that the compound inhibits the phosphorylation of MEK and ERK in a B-Raf mutant cell line.

Methodology:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.[12]

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Data Summary and Interpretation

The data generated from these experiments can be summarized to build a comprehensive profile of the compound's activity.

ParameterExperimentCell LineTarget(s)Expected Outcome
IC50 In Vitro Kinase AssayN/ARecombinant B-RafPotent, dose-dependent inhibition (nM to low µM range).
GI50 MTT Cell Viability AssayA375 (BRAF V600E)Cellular ProliferationDose-dependent reduction in cell viability.
Pathway Inhibition Western BlotA375 (BRAF V600E)p-MEK, p-ERKDose-dependent decrease in phosphorylation of MEK and ERK.

Interpretation: A potent IC50 value against B-Raf, coupled with a corresponding GI50 in a B-Raf mutant cell line, provides strong initial evidence of on-target activity. A dose-dependent reduction in p-MEK and p-ERK levels via Western blot would mechanistically link the observed anti-proliferative effects to the inhibition of the MAPK pathway, thereby validating the central hypothesis.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on compelling evidence from structurally related molecules, we propose its function as a kinase inhibitor targeting oncogenic pathways like the MAPK cascade. The provided experimental protocols offer a clear and rigorous path to test this hypothesis, from direct enzyme inhibition to cellular pathway modulation.

Successful validation would position this compound as a valuable lead scaffold for the development of novel targeted therapies. Future work should include broader kinase profiling to assess selectivity, structural biology studies (e.g., co-crystallization) to understand the precise binding mode, and in vivo studies in xenograft models to evaluate therapeutic efficacy.

References

In-Depth Spectroscopic Analysis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. Among these, 5-Pyridin-2-yl-2H-pyrazol-3-ylamine emerges as a compound of significant interest, serving as a versatile building block for novel molecular architectures. The unambiguous structural elucidation and purity assessment of this intermediate are paramount for the integrity and reproducibility of subsequent research and development endeavors. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in field-proven insights and authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the confident characterization of this and similar heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the bedrock of its purported function. For this compound, a combination of spectroscopic techniques provides a holistic view of its molecular framework, from the connectivity of atoms to the nature of its chemical bonds and its overall mass.

Molecular Identity:

Compound Name This compound
Synonyms 5-(2-Pyridinyl)-1H-pyrazol-3-amine, 3-Amino-5-(2-pyridyl)pyrazole
CAS Number 92352-29-9
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol

The workflow for the complete spectroscopic characterization of this molecule is a multi-faceted approach, ensuring each aspect of the structure is validated by a corresponding analytical technique.

Caption: Workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information on the number and environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and coupling constants (J).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insight
Pyridine H-6'~8.4 - 8.6ddd1HThe proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect and lone pair influence of the nitrogen. In the ferrocenyl analogue, this proton appears at 8.37-8.35 ppm.[1]
Pyridine H-3'/H-4'~7.7 - 8.1m2HThese protons of the pyridine ring will appear in the aromatic region, with their exact shifts and multiplicities depending on their coupling to each other and to H-6' and H-5'. The ferrocenyl analogue shows signals in the 7.8-8.1 ppm range.[1]
Pyridine H-5'~7.1 - 7.3ddd1HThis proton will be influenced by the adjacent protons and the nitrogen atom, typically appearing at a slightly lower chemical shift than the other pyridine protons. The ferrocenyl analogue shows a signal at 7.13-7.09 ppm.[1]
Pyrazole H-4~5.7 - 6.0s1HThe lone proton on the pyrazole ring is expected to be a singlet and appear in a region characteristic of electron-rich five-membered heterocycles. In the ferrocenyl analogue, the pyrazole proton is observed at 5.66 ppm.[1]
NH₂~5.0 - 6.0br s2HThe chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet. The signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[2]
NH (pyrazole)~11.0 - 13.0br s1HThe pyrazole N-H proton is also subject to exchange and its signal is often broad. Its chemical shift is generally in the downfield region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insight
Pyrazole C-5~150 - 155The carbon atom bearing the pyridine substituent is expected to be significantly deshielded. In the ferrocenyl analogue, the corresponding carbon appears at 154.9 ppm.[1]
Pyrazole C-3~145 - 150The carbon atom attached to the amino group will also be in the downfield region. The ferrocenyl analogue shows a peak at 149.7 ppm for a similar carbon.[1]
Pyridine C-2'~152 - 157The carbon atom of the pyridine ring attached to the pyrazole is expected to be deshielded.
Pyridine C-6'~148 - 152The carbon atom ortho to the pyridine nitrogen is also highly deshielded.
Pyridine C-3', C-4', C-5'~115 - 140These carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atom and the pyrazole substituent.
Pyrazole C-4~85 - 95The CH carbon of the pyrazole ring is expected to appear at a significantly higher field compared to the other ring carbons. The ferrocenyl analogue shows this carbon at 87.3 ppm.[1]
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution and sensitivity.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to observe exchangeable protons (NH and NH₂).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure proper signal integration.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (NH₂)3400 - 3250MediumPrimary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.[3]
N-H Stretch (pyrazole)3300 - 3100Medium, BroadThe N-H bond of the pyrazole ring will also show a stretching vibration in this region, which may overlap with the NH₂ signals.
C-H Stretch (Aromatic)3100 - 3000Medium to WeakStretching vibrations of the C-H bonds on the pyridine and pyrazole rings.
N-H Bend (NH₂)1650 - 1580Medium to StrongThe scissoring vibration of the primary amine group is a characteristic absorption.[3]
C=N and C=C Stretch (Aromatic Rings)1600 - 1450Medium to StrongThese absorptions arise from the stretching vibrations within the pyridine and pyrazole rings.
C-N Stretch1335 - 1250Medium to StrongStretching vibration of the C-N bonds, particularly for aromatic amines.[3]
N-H Wag (NH₂)910 - 665Broad, StrongOut-of-plane bending of the N-H bonds of the primary amine.[3]
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum.

  • Clean the crystal thoroughly after the measurement.

Data Acquisition:

  • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Predicted Mass Spectrum

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.

Ion Predicted m/z Interpretation
[M+H]⁺161.08The protonated molecular ion. The exact mass will confirm the elemental composition (C₈H₉N₄⁺).
[M]⁺•160.07The molecular ion, which may be observed depending on the ionization technique.

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve cleavages of the heterocyclic rings and the bond connecting them. Common fragmentation pathways for such systems can include the loss of small neutral molecules like HCN or N₂.

MS_Fragmentation M_plus [M+H]⁺ m/z = 161 Fragment1 Loss of NH₃ m/z = 144 M_plus->Fragment1 Fragment2 Loss of HCN (from pyrazole) m/z = 134 M_plus->Fragment2 Fragment3 Loss of HCN (from pyridine) m/z = 134 M_plus->Fragment3 Pyridine_ion Pyridinyl cation m/z = 78 M_plus->Pyridine_ion

Caption: A plausible fragmentation pathway for [M+H]⁺.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source is ideal for obtaining accurate mass measurements.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

Data Acquisition:

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Perform a full scan over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion and Best Practices

The comprehensive spectroscopic characterization of this compound is essential for ensuring its identity and purity. This guide has outlined the expected NMR, IR, and MS data, along with detailed experimental protocols. By combining these techniques, researchers can confidently elucidate the structure of this important heterocyclic building block. It is a fundamental tenet of scientific integrity that experimental choices are driven by a logical framework. The selection of specific NMR experiments (e.g., 2D techniques) should be guided by the need to resolve any structural ambiguities. Similarly, the choice of ionization technique in mass spectrometry can be tailored to the properties of the molecule to obtain the most informative data. By adhering to these principles and protocols, scientists can ensure the reliability and reproducibility of their research, paving the way for advancements in medicine and materials science.

References

The Versatile Pyrazole-Pyridine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a privileged scaffold with remarkable and diverse biological activities.[1][2][3] The pyrazole-pyridine core, a heterocyclic aromatic structure, serves as a versatile framework for the development of novel therapeutic agents.[2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1] This technical guide provides an in-depth exploration of the biological activities of pyrazole-pyridine scaffolds, offering insights into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Scaffold and Synthesis Strategies

The fundamental pyrazole-pyridine scaffold consists of a fused five-membered pyrazole ring and a six-membered pyridine ring. The arrangement of nitrogen atoms within both rings can vary, leading to different isomers with distinct biological profiles.

Figure 1: General structure of a pyrazole-pyridine scaffold.

The synthesis of these scaffolds is a critical aspect of their development. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[4] This is often achieved through reactions of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents.[4] The choice of reactants and reaction conditions allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

A representative synthetic scheme involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[4] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the final pyrazolo[3,4-b]pyridine derivative.[4]

Diverse Biological Activities and Mechanisms of Action

The pyrazole-pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework in drug discovery.

Anticancer Activity

A significant body of research has highlighted the potential of pyrazole-pyridine derivatives as anticancer agents.[1][5][6] Their mechanism of action is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[7] The structural resemblance to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain.[1]

Key Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazole-pyridine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling by these scaffolds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[9]

  • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR is a well-established strategy in cancer therapy, and some pyrazole-pyridine compounds have demonstrated promising EGFR inhibitory activity.[5][9]

Anticancer_Mechanism Pyrazole-Pyridine Scaffold Pyrazole-Pyridine Scaffold Kinase ATP Binding Site Kinase ATP Binding Site Pyrazole-Pyridine Scaffold->Kinase ATP Binding Site Binds to Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase ATP Binding Site->Inhibition of Kinase Activity Downregulation of Signaling Pathways Downregulation of Signaling Pathways Inhibition of Kinase Activity->Downregulation of Signaling Pathways Inhibition of Cell Proliferation Inhibition of Cell Proliferation Downregulation of Signaling Pathways->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis Downregulation of Signaling Pathways->Induction of Apoptosis Anti-tumor Effect Anti-tumor Effect Inhibition of Cell Proliferation->Anti-tumor Effect Induction of Apoptosis->Anti-tumor Effect

Figure 2: Simplified mechanism of anticancer action.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-pyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[10][11][12]

Key Molecular Targets:

  • Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12][13] The pyrazole-pyridine scaffold has been successfully utilized to design novel COX-2 inhibitors with improved safety profiles.[11]

  • Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening the inflammatory response.[10][14]

Antimicrobial Activity

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: These compounds may target crucial bacterial enzymes involved in processes like DNA replication (e.g., DNA gyrase) or cell wall synthesis.[16]

  • Disruption of Microbial Membranes: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health. Recent studies have indicated the potential of pyrazole-pyridine derivatives in neuroprotection.[14][18]

Potential Mechanisms of Action:

  • Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, a key contributor to neuronal damage, these compounds can exert a protective effect.[14] One pyrazolone-nicotinic acid derivative was found to downregulate neuroinflammatory mediators like p-NF-kB and TNF-α.[19]

  • Antioxidant Activity: Some derivatives possess antioxidant properties, enabling them to combat oxidative stress, which is implicated in the pathogenesis of many neurodegenerative disorders.[19]

  • Enzyme Inhibition: A pyrazolone-nicotinic acid derivative has been shown to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-pyridine scaffolds is highly dependent on the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Scaffold Position Substituent Effect on Activity Therapeutic Area Reference
Pyrazole N-1Substitution with aryl or alkyl groups can significantly influence potency and selectivity.Anticancer, Neuroprotective[20]
Pyrazole C-3Introduction of carboxamide or other hydrogen bond donors/acceptors can enhance target binding.Cannabinoid Receptor Antagonism[21]
Pyridine RingSubstitution with electron-donating or electron-withdrawing groups can modulate the electronic properties and biological activity.Anticancer[5]
Various PositionsThe addition of specific functional groups can improve pharmacokinetic properties such as solubility and bioavailability.General[12]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel pyrazole-pyridine derivatives involves a series of in vitro and in vivo assays.

General Workflow for Screening

Screening_Workflow Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In Vitro Screening->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays (e.g., Kinase, COX) Enzyme Inhibition Assays (e.g., Kinase, COX) In Vitro Screening->Enzyme Inhibition Assays (e.g., Kinase, COX) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) In Vitro Screening->Antimicrobial Assays (e.g., MIC) Lead Compound Identification Lead Compound Identification Cytotoxicity Assays (e.g., MTT)->Lead Compound Identification Enzyme Inhibition Assays (e.g., Kinase, COX)->Lead Compound Identification Antimicrobial Assays (e.g., MIC)->Lead Compound Identification In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Lead Compound Identification->In Vivo Studies (Animal Models) Pharmacokinetic & Toxicological Studies Pharmacokinetic & Toxicological Studies In Vivo Studies (Animal Models)->Pharmacokinetic & Toxicological Studies Preclinical Candidate Selection Preclinical Candidate Selection Pharmacokinetic & Toxicological Studies->Preclinical Candidate Selection

Figure 3: General experimental workflow for biological evaluation.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole-pyridine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The pyrazole-pyridine scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its demonstrated efficacy across a range of biological targets, including kinases, inflammatory enzymes, and microbial proteins, underscores its significance in medicinal chemistry. The continued exploration of the vast chemical space around this core structure, guided by rational drug design principles and a deeper understanding of its mechanisms of action, holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.

References

The Aminopyrazole Core: A Technical Guide to its Discovery, Evolution, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The aminopyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, tracing their journey from foundational synthesis to their current status as key components in clinically approved drugs and advanced clinical candidates. We will dissect the fundamental synthetic routes, analyze their role in targeting critical disease pathways, particularly in oncology, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic motif.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a subject of interest in organic and medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][4] Within this broad family, the functionalization of the pyrazole nucleus with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has proven to be an exceptionally versatile and fruitful framework in drug discovery.[2]

The unique electronic properties of the aminopyrazole core, featuring both hydrogen bond donors and acceptors, allow it to form specific and robust interactions with the hinge region of kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[5] This ability to mimic the adenine portion of ATP has cemented its status as a premier "hinge-binding" motif. Drug candidates such as AT7519, a potent inhibitor of several cyclin-dependent kinases (CDKs), exemplify the clinical significance of the 4-aminopyrazole chemotype.[2][6] This guide delves into the historical context, synthetic evolution, and therapeutic impact of this remarkable scaffold.

Historical Perspective and Foundational Synthesis

The history of aminopyrazole synthesis is rooted in classic condensation chemistry. One of the most common and enduring methods for preparing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[7][8] This reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the 5-aminopyrazole ring system.[8]

Another major pathway involves the reaction of hydrazines with α,β-unsaturated nitriles.[7] The regiochemical outcome of these reactions—that is, whether a 3-aminopyrazole or a 5-aminopyrazole is formed—is a critical consideration and can often be directed by the choice of reaction conditions (e.g., acidic vs. basic catalysis) and the substitution pattern of the hydrazine.[7] These foundational methods provided the chemical toolbox that enabled the initial exploration of aminopyrazoles and their subsequent development into complex, biologically active molecules.

Aminopyrazoles in Modern Drug Discovery: The Kinase Inhibitor Revolution

The true ascendancy of the aminopyrazole scaffold began with the systematic exploration of the human kinome as a source of therapeutic targets. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[9] The aminopyrazole core was identified as an ideal starting point for developing kinase inhibitors due to its ability to form a triad of hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.[5][10]

This realization sparked extensive drug discovery campaigns targeting numerous kinase families:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are prime targets for cancer therapy. Aminopyrazole-based compounds like AT7519 were developed as potent pan-CDK inhibitors.[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives a variety of tumors.[9][11] Structure-based design has led to potent aminopyrazole-based FGFR inhibitors, some of which are engineered to overcome common resistance mutations.[9][12]

  • Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell signaling, BTK is a target for lymphomas and autoimmune diseases.[13] The recently approved drug Pirtobrutinib is a testament to the success of 5-aminopyrazoles in this area.[14][15]

  • Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a target for cancer therapy. The aminopyrazole inhibitor CFI-400945 has been identified as a promising development candidate.[16]

The adaptability of the scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through substitution at various points on the pyrazole ring and its appended functionalities.[10][17]

Mechanism of Action: Blocking the ATP Binding Site

The primary mechanism by which aminopyrazole compounds inhibit kinase activity is through competitive inhibition at the ATP binding site. The diagram below illustrates a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK) and the point of intervention for a typical aminopyrazole inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) Substrate Substrate Protein RTK->Substrate 2. Autophosphorylation & Activation ATP ATP ATP->RTK provides phosphate Inhibitor Aminopyrazole Inhibitor Inhibitor->RTK Blocks ATP Binding Site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate 3. Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization

Figure 1: Simplified RTK signaling pathway showing competitive inhibition by an aminopyrazole compound at the ATP binding site.

Core Synthetic Methodology: A Validated Protocol

The synthesis of aminopyrazoles is a well-established process. Below is a detailed, self-validating protocol for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile, a cornerstone reaction in this field.[7][8] The causality behind each step is explained to provide field-proven insight.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Objective: To synthesize a representative 5-aminopyrazole via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile (β-ketonitrile)

  • Phenylhydrazine (hydrazine)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Ethyl Acetate (extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (drying agent)

Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-3-oxobutanenitrile (1.39 g, 10 mmol).

    • Dissolve the starting material in ethanol (30 mL). Rationale: Ethanol is a polar protic solvent that effectively dissolves both reactants and facilitates the reaction without interfering.

  • Addition of Reactants:

    • Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) to the solution.

    • Add 3-4 drops of glacial acetic acid. Rationale: The acid catalyzes the initial formation of the hydrazone intermediate by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the intramolecular cyclization step. TLC allows for empirical validation that the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash neutralizes the acetic acid catalyst. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure, dry product.

  • Purification and Validation:

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent to yield the final product.

    • Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Rationale: Spectroscopic validation is a non-negotiable step to confirm the identity and integrity of the synthesized compound, completing the self-validating nature of the protocol.

The workflow for this synthesis is depicted in the diagram below.

G start Starting Materials (β-Ketonitrile, Phenylhydrazine) step1 Dissolve in Ethanol Add Acetic Acid Catalyst start->step1 step2 Reflux for 4h (Reaction) step1->step2 step3 Solvent Removal (Rotary Evaporation) step2->step3 step4 Aqueous Work-up (EtOAc, NaHCO3, Brine) step3->step4 step5 Drying & Concentration (MgSO4, Filtration) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure 5-Aminopyrazole Product step6->end validation Structural Validation (NMR, MS) end->validation

Figure 2: General workflow for the synthesis and validation of a 5-aminopyrazole derivative.

Structure-Activity Relationship (SAR) and Data Analysis

The development of potent and selective aminopyrazole inhibitors relies heavily on understanding the structure-activity relationship (SAR). Small modifications to the core scaffold can lead to dramatic changes in biological activity.[9][10] For example, in the development of FGFR inhibitors, structure-based design was used to add acrylamide electrophiles to a phenyl ring on the aminopyrazole core to covalently target a cysteine residue, thereby improving potency against gatekeeper mutants.[9]

The table below presents hypothetical but representative data for a series of aminopyrazole-based CDK2 inhibitors, illustrating how systematic chemical modifications can optimize potency.

Compound IDR¹ Substitution (at C4)R² Substitution (at N1)CDK2 IC₅₀ (nM)[5]
APZ-01 PhenylH850
APZ-02 4-ChlorophenylH320
APZ-03 4-MethoxyphenylH600
APZ-04 4-ChlorophenylCyclopropyl150
APZ-05 4-ChlorophenylIsopropyl95
APZ-06 4-ChlorophenylN-acetylpiperidine25

Data is illustrative and based on trends observed in CDK inhibitor development.

Analysis of SAR:

  • R¹ Substitution: Introducing an electron-withdrawing group like chlorine at the para-position of the C4-phenyl ring (APZ-02 vs. APZ-01) improves potency, likely through favorable interactions in a hydrophobic pocket. An electron-donating group is less favorable (APZ-03).

  • R² Substitution: Exploration of the solvent-exposed region by adding small alkyl groups at the N1 position (APZ-04, APZ-05) further enhances potency. A larger, more complex group designed to pick up additional interactions (APZ-06) can lead to a significant boost in inhibitory activity.

This logical progression of modifying and testing is central to modern medicinal chemistry.

G cluster_main SAR Logic for Aminopyrazole Core Core Aminopyrazole Scaffold R1 (Hydrophobic Pocket) Core->R1 R2 (Solvent Exposed) Core->R2 R3 (Selectivity) Core->R3 Potency Potency R1->Potency PK Pharmacokinetics R2->PK Selectivity Selectivity R3->Selectivity

Figure 3: Logical relationships in the SAR optimization of an aminopyrazole scaffold.

Conclusion and Future Outlook

The journey of aminopyrazole compounds from simple heterocyclic curiosities to blockbuster therapeutic agents is a compelling story of chemical innovation. Their inherent ability to interact with key biological targets, especially kinases, has made them an indispensable tool for drug developers. The core synthetic routes are robust and versatile, allowing for the creation of vast chemical libraries for screening and optimization.[5]

Future efforts in this field will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between highly similar kinase isoforms to reduce off-target effects.

  • Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant mutants, a persistent challenge in oncology.[9]

  • New Therapeutic Areas: Expanding the application of aminopyrazoles beyond oncology and inflammation into areas like neurodegenerative diseases and infectious agents.[6][17]

The aminopyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its history is rich, its present is impactful, and its future remains bright with therapeutic potential.

References

Unveiling the Biological Targets of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The 5-Pyridin-2-yl-2H-pyrazol-3-ylamine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the identification and validation of potential biological targets for this specific compound. We move from broad, computationally-informed hypotheses to specific, high-confidence validation using robust in vitro and cellular methodologies. The primary focus is placed on the protein kinase family, a highly probable target class, with secondary exploration into enzymes involved in oxidative stress. This document serves as a practical blueprint for researchers in drug discovery, providing not only the scientific rationale behind the proposed strategy but also detailed, field-tested protocols for key validation experiments.

Introduction: The Pyrazole-Pyridine Scaffold

The fusion of a pyrazole and a pyridine ring creates a versatile chemical entity with significant therapeutic potential. The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone in the development of inhibitors for various enzyme classes and is noted for its ability to participate in hydrogen bonding as both a donor and acceptor.[3][4] When combined with a pyridine moiety, the resulting structure is frequently found in potent and selective modulators of critical biological pathways. Derivatives are known to possess anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2]

The specific compound, this compound, is a prime candidate for target discovery. Its structural features suggest a high likelihood of interaction with ATP-binding pockets or other conserved enzymatic sites. This guide provides a systematic workflow to deorphanize this compound, transforming it from a chemical entity into a valuable tool for biological research and therapeutic development.

Part 1: The Primary Hypothesis - Protein Kinase Inhibition

Scientific Rationale: A Privileged Scaffold for Kinase Binding

The strongest initial hypothesis is that this compound functions as a protein kinase inhibitor. This assertion is based on several lines of compelling evidence:

  • Structural Analogy: The isomeric compound, 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, is a known potent inhibitor of B-Raf, a serine/threonine kinase crucial in the MAPK/ERK signaling pathway. It is documented to bind directly to the ATP binding site, preventing kinase activation. The pyridine-pyrazole core is a key pharmacophore for this activity.

  • Privileged Structure: The pyrazole scaffold is widely recognized as a "privileged structure" in the design of protein kinase inhibitors (PKIs), forming the backbone of numerous compounds targeting CDKs, PI3K, JNK, and JAK2.[3][5][6]

  • Bioisosteric Properties: The pyrazole ring often serves as a bioisostere for other aromatic systems, improving pharmacokinetic properties while maintaining or enhancing binding affinity to the kinase hinge region.[4] Furthermore, related pyridine-amine structures have been successfully developed as potent inhibitors of kinases like KDR (Vascular Endothelial Growth Factor Receptor-2).[7]

Given this evidence, a focused investigation into kinase inhibition is the most logical and highest-priority starting point.

Proposed Target Identification & Validation Workflow

A tiered approach is recommended to efficiently identify and validate specific kinase targets. This workflow minimizes resource expenditure by using broad, high-throughput methods initially, followed by more complex and specific cellular assays.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In-Cell Target Engagement DSF Biophysical Binding Screen (Differential Scanning Fluorimetry) KinasePanel Biochemical Activity Screen (e.g., Kinase Glo®) DSF->KinasePanel Confirm Hits Target_Cell_Lines Select Cell Lines (Target-Dependent) KinasePanel->Target_Cell_Lines Inform Selection MTT Phenotypic Screening (MTT / Cell Viability Assay) CETSA Target Engagement Assay (Cellular Thermal Shift Assay) MTT->CETSA Validate Mechanism Target_Cell_Lines->MTT

Figure 1: A tiered workflow for kinase target identification and validation.

Key Experiment 1: Differential Scanning Fluorimetry (DSF) for Direct Binding

Causality: Before assessing functional inhibition, it is crucial to confirm direct physical binding. DSF, or Thermal Shift Assay, is a rapid and cost-effective biophysical technique to detect ligand binding.[8][9] A ligand that binds and stabilizes a protein will increase its melting temperature (Tm). This provides direct evidence of interaction without the complexities of an enzymatic assay.[10]

Protocol: DSF Screening

  • Preparation of Reagents:

    • Protein Stock: Prepare purified recombinant kinases (e.g., a panel of representative kinases from different families) at a concentration of 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working dilution series.

    • Dye Stock: Prepare a 500X stock of a fluorescent dye (e.g., SYPRO™ Orange) in DMSO.

  • Assay Setup (96-well qPCR plate):

    • For each well, prepare a 20 µL final reaction mixture.

    • Add buffer to reach the final volume.

    • Add protein to a final concentration of 2 µM.

    • Add the compound to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%). Include a DMSO-only control.

    • Add the fluorescent dye to a final concentration of 5X.

  • Execution:

    • Seal the plate and centrifuge briefly (e.g., 500 x g for 2 minutes) to collect the contents.[9]

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a melt curve program: Increase the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each sample by fitting the curve to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Key Experiment 2: MTT Assay for Cellular Anti-Proliferative Effects

Causality: If the compound inhibits a kinase involved in cell proliferation (like B-Raf), it should reduce the viability of cancer cells that are dependent on that kinase's activity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates cytotoxicity or a cytostatic effect.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Select appropriate cancer cell lines. For a hypothesized B-Raf inhibitor, use a B-Raf V600E mutant line (e.g., A375 melanoma) and a B-Raf wild-type line (e.g., SK-MEL-2) as a control for selectivity.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control).

    • Incubate for 72 hours.[11]

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

    • Incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.[12]

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[12][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression.

Key Experiment 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: A positive result in a cell viability assay is not definitive proof of on-target action. The compound could be acting via off-target toxicity. CETSA is the critical experiment to confirm that the compound physically engages with its intended target inside an intact cell.[14][15] The principle is the same as DSF: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation.[16]

G start Culture cells expressing target protein treat Treat cells with Compound or Vehicle start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots to different temperatures (e.g., 40-64°C) aliquot->heat lyse Lyse cells (e.g., Freeze-thaw cycles) heat->lyse separate Separate soluble fraction from aggregated proteins (Centrifugation) lyse->separate detect Detect remaining soluble target protein (Western Blot / ELISA) separate->detect plot Plot % Soluble Protein vs. Temperature detect->plot

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol: CETSA for In-Cell Target Engagement

  • Cell Treatment:

    • Culture the target-positive cell line (e.g., A375) to ~80% confluency.

    • Treat the cells with the compound at a concentration known to be effective (e.g., 5-10x the IC50 from the MTT assay) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 64°C). One aliquot should remain at room temperature as a non-heated control.[14]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble proteins from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4 °C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (e.g., B-Raf) in the supernatant using a standard detection method like Western Blot or an ELISA.

    • Run a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein and normalize it to the non-heated control.

    • Plot the percentage of remaining soluble protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement in a cellular environment.

Table 1: Example Data Summary for Kinase Target Validation

AssayTarget/Cell LineMetricResultInterpretation
DSF B-Raf KinaseΔTm+8.5 °CStrong, direct binding and stabilization.
DSF SRC KinaseΔTm+0.5 °CNo significant binding.
MTT A375 (B-Raf V600E)IC500.15 µMPotent anti-proliferative effect.
MTT SK-MEL-2 (B-Raf WT)IC50> 10 µMSelective for B-Raf mutant-driven cells.
CETSA A375 (B-Raf Target)Thermal ShiftPositiveConfirms target engagement in live cells.

Part 2: Secondary Hypothesis - Modulation of Oxidative Stress

Scientific Rationale

While kinases are the primary hypothesis, the broad pharmacological profile of pyrazole derivatives warrants investigation into other potential targets.[17] Several studies have demonstrated that pyrazole-containing compounds can exhibit significant antioxidant effects, in part by inhibiting enzymes responsible for producing reactive oxygen species (ROS), such as NADPH oxidase (NOX).[18][19] Therefore, a plausible secondary mechanism of action for this compound could be the modulation of cellular redox pathways.

G cluster_0 RAS RAS BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Compound 5-Pyridin-2-yl- 2H-pyrazol-3-ylamine Compound->BRAF Inhibits

Figure 3: Hypothesized inhibition of the B-RAF kinase within the MAPK/ERK pathway.

Key Experiment 4: In Vitro NADPH Oxidase Inhibition Assay

Causality: To test this hypothesis, a cell-free enzymatic assay is the most direct approach. This assay measures the ability of the compound to inhibit the production of superoxide by a preparation containing the NOX enzyme complex. The reduction of a probe like cytochrome c by superoxide provides a quantitative readout of enzyme activity.[19]

Protocol: Cell-Free NOX Inhibition Assay

  • Preparation of Reagents:

    • Membrane Fraction: Prepare membrane fractions from cells known to express a specific NOX isoform (e.g., NOX2 from differentiated HL-60 cells).

    • Reaction Buffer: Prepare a buffer such as 65 mM sodium phosphate pH 7.0 containing 1 mM EGTA and 1 mM MgCl2.[19]

    • Cofactors & Substrates: Prepare solutions of FAD (10 µM), NADPH (40-200 µM), and recombinant cytosolic proteins (p67phox, p47phox, Rac1) if required for the specific NOX isoform's activation.[18][19]

    • Detection Probe: Prepare a solution of cytochrome c (200 µM).[19]

  • Assay Setup (96-well plate):

    • To each well, add the reaction buffer.

    • Add the compound at various concentrations (include a vehicle control).

    • Add the membrane preparation (e.g., 10-20 µg protein), cofactors, and cytochrome c.

    • Pre-incubate for 10 minutes at room temperature.

  • Execution & Data Acquisition:

    • Initiate the reaction by adding NADPH.

    • Immediately begin monitoring the increase in absorbance at 550 nm (the peak for reduced cytochrome c) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration.

    • Plot the reaction rate against the compound concentration to determine the IC50 value for NOX inhibition.

Conclusion and Future Directions

This guide presents a logical, evidence-based strategy to identify and validate the biological targets of this compound. The primary hypothesis strongly points towards protein kinase inhibition, and a robust workflow combining biophysical, phenotypic, and target engagement assays is provided to rigorously test this. Should the primary hypothesis prove inconclusive, the investigation of secondary targets, such as NADPH oxidase, offers a scientifically sound alternative path.

Successful validation of a specific kinase target would open the door for lead optimization programs, structure-activity relationship (SAR) studies, and the development of a highly selective chemical probe or therapeutic candidate. The protocols detailed herein provide the foundational experiments for this exciting and critical phase of drug discovery.

References

The Strategic Role of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged structure."[1][2][3] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its importance in drug design. This guide focuses on a particularly compelling derivative: 5-Pyridin-2-yl-2H-pyrazol-3-ylamine. This compound uniquely marries the pyrazole core with a pyridine ring, creating a scaffold with significant potential for crafting targeted therapies.[4][5][6][7]

The strategic incorporation of the pyridine moiety introduces a key hydrogen bond acceptor and a modifiable vector for influencing physicochemical properties, such as solubility and metabolic stability. The aminopyrazole portion, on the other hand, provides a crucial hydrogen bond donor and acceptor motif, frequently observed to interact with the hinge region of protein kinases.[8] This technical guide will provide an in-depth exploration of the synthesis, characterization, and biological significance of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Molecular Characteristics

PropertyValueSource
CAS Number 92352-29-9[9][10]
Molecular Formula C₈H₈N₄[9][10]
Molecular Weight 160.18 g/mol [9][10]
Synonyms 5-(Pyridin-2-yl)-1H-pyrazol-3-amine, 5-Amino-3-(pyrid-2-yl)-1H-pyrazole[9][10]

Synthesis and Mechanistic Considerations

The synthesis of 5-substituted-3-aminopyrazoles is a well-established area of heterocyclic chemistry, with several robust methods available. A common and efficient strategy involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. In the case of this compound, the synthesis would logically proceed from a pyridine-containing β-ketonitrile.

The underlying mechanism for this cyclization involves the initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the aromatic aminopyrazole ring. The choice of reaction conditions, such as the solvent and the presence of a catalyst (acidic or basic), can significantly influence the reaction rate and yield.

Below is a detailed, representative protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-(pyridin-2-yl)propanenitrile (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Diagram of the Synthetic Workflow:

G start Start dissolve Dissolve 3-oxo-3-(pyridin-2-yl)propanenitrile in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine add_catalyst Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The aromatic protons of the pyridine ring will typically appear in the downfield region (δ 7.0-8.5 ppm). The pyrazole ring proton will likely be a singlet in the aromatic region. The protons of the amine group will present as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eight carbon atoms in the molecule. The carbons of the aromatic pyridine and pyrazole rings will resonate in the downfield region (typically δ 100-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (160.18 g/mol ).

Biological Activity and Therapeutic Potential

The this compound scaffold is a cornerstone in the design of inhibitors targeting a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[11]

Kinase Inhibition

The aminopyrazole moiety is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The pyridine ring can be strategically positioned to occupy the ATP-binding pocket and interact with surrounding amino acid residues, contributing to both potency and selectivity. Derivatives of this scaffold have shown inhibitory activity against several important kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The structural features of this compound make it an attractive starting point for the development of FGFR inhibitors.[11]

  • Serine/Threonine Kinases: Including Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[12] The development of selective RIPK1 inhibitors is a promising therapeutic strategy for inflammatory diseases.

Illustrative Signaling Pathway:

G Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Anticancer and Anti-inflammatory Potential

The kinase inhibitory activity of compounds derived from this compound translates into significant potential as anticancer and anti-inflammatory agents. Numerous studies have reported the synthesis and evaluation of pyrazole derivatives with potent antiproliferative activity against a range of cancer cell lines.[13][14][15] The ability to modulate inflammatory pathways through kinase inhibition also positions this scaffold as a valuable starting point for the development of novel treatments for autoimmune and inflammatory disorders.[6]

Structure-Activity Relationship (SAR) Insights

The versatility of the this compound core allows for systematic modifications to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. Key points for modification include:

  • The Amine Group (Position 3): Acylation or alkylation of the 3-amino group can modulate the hydrogen bonding capacity and introduce new interactions with the target protein.

  • The Pyrazole Nitrogen (N1 or N2): Substitution on the pyrazole nitrogen is a common strategy to explore the ATP binding site and improve properties such as cell permeability and metabolic stability.

  • The Pyridine Ring: Functionalization of the pyridine ring can be used to fine-tune the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

Conclusion and Future Directions

This compound represents a highly valuable and strategically important scaffold in modern drug discovery. Its inherent ability to interact with key biological targets, particularly protein kinases, combined with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics for a range of diseases, most notably cancer and inflammatory conditions. Future research in this area will likely focus on the design and synthesis of libraries of derivatives based on this core structure, employing computational modeling and high-throughput screening to identify compounds with optimized potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds great promise for the discovery of the next generation of targeted therapies.

References

The Pyrazole-Pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and pyridine rings to form the pyrazole-pyridine core has given rise to a class of heterocyclic compounds with remarkable versatility and significant therapeutic potential. This technical guide provides a comprehensive overview of the pyrazole-pyridine scaffold in medicinal chemistry, delving into its fundamental physicochemical properties, established and innovative synthetic methodologies, extensive structure-activity relationships (SAR), and its broad applications in targeting a spectrum of diseases. From its role as a bioisostere to its ability to engage in crucial hydrogen bonding and hydrophobic interactions, the pyrazole-pyridine core has proven to be a privileged structure in the design of novel therapeutics. This guide aims to serve as a valuable resource for researchers and drug development professionals by not only summarizing the current state of the field but also by providing detailed experimental protocols and visual aids to facilitate a deeper understanding and inspire future discovery.

Introduction: The Rise of a Versatile Pharmacophore

The pyrazole-pyridine core, a bicyclic heterocyclic system, has emerged as a prominent pharmacophore in contemporary drug discovery.[1] This scaffold is the result of the fusion of a five-membered pyrazole ring and a six-membered pyridine ring, leading to several possible isomers, including pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]pyridines.[2] The potent and diverse pharmacological activities observed in compounds containing this core are often attributed to the synergistic effect of the individual pyrazole and pyridine moieties within a single, rigid framework.[1]

The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to enhanced binding affinity with biological targets.[3] Furthermore, the pyrazole nucleus is considered an aryl bioisostere, which can improve crucial physicochemical properties such as lipophilicity and solubility.[3] The pyridine ring, a common motif in many bioactive molecules, further contributes to the scaffold's ability to participate in various non-covalent interactions. The strategic placement of substituents around the pyrazole-pyridine core allows for the fine-tuning of electronic and steric properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The significance of this scaffold is underscored by its presence in numerous compounds investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] Its structural similarity to purine bases has also driven interest in its potential as an inhibitor of kinases and other ATP-binding proteins.[2][4]

Synthetic Strategies: Constructing the Core

The synthesis of the pyrazole-pyridine core can be broadly categorized into two main strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring onto a pyridine precursor.[5] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Pyridine Ring Formation on a Pyrazole Precursor

This is a widely employed strategy, frequently utilizing 3-aminopyrazole derivatives as key building blocks. These compounds can act as a 1,3-dinucleophile, reacting with various 1,3-bielectrophiles to construct the pyridine ring.

A classic and versatile method is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[5] If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[5]

Another important approach is the Gould-Jacobs reaction, which is particularly useful for synthesizing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 3-aminopyrazole with a diethyl 2-(ethoxymethylene)malonate or a similar reagent, followed by thermal cyclization.[2] Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-hydroxy group into a 4-chloro substituent, which serves as a versatile handle for further functionalization through nucleophilic substitution reactions.[2]

Pyrazole Ring Formation on a Pyridine Precursor

Alternatively, the pyrazole ring can be constructed onto a functionalized pyridine. A common starting material for this approach is a hydrazine-substituted pyridine. For example, the reaction of a 2-hydrazinopyridine with a β-ketoester can lead to the formation of a pyrazolo[1,5-a]pyridine scaffold.

A general synthetic workflow for constructing a pyrazole-pyridine core is depicted below:

G cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation 3-Aminopyrazole 3-Aminopyrazole Pyridine_Formation Condensation/ Cyclization 3-Aminopyrazole->Pyridine_Formation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyridine_Formation Pyrazole-Pyridine_Core_1 Pyrazole-Pyridine Core Pyridine_Formation->Pyrazole-Pyridine_Core_1 Hydrazinopyridine Hydrazinopyridine Pyrazole_Formation Condensation/ Cyclization Hydrazinopyridine->Pyrazole_Formation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pyrazole_Formation Pyrazole-Pyridine_Core_2 Pyrazole-Pyridine Core Pyrazole_Formation->Pyrazole-Pyridine_Core_2

Caption: General synthetic strategies for the pyrazole-pyridine core.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The versatility of the pyrazole-pyridine scaffold is evident in the diverse range of biological targets it can be engineered to modulate. The ability to introduce substituents at multiple positions on both the pyrazole and pyridine rings allows for extensive exploration of the chemical space and the development of detailed structure-activity relationships.

Anticancer Activity

The pyrazole-pyridine core is a prominent feature in many kinase inhibitors. Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, are often overactive in cancer cells.[4] Several pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent CDK2 inhibitors.[4] The SAR studies of these compounds often reveal that:

  • Substitution at the N-1 position of the pyrazole ring is critical for activity, with bulky aromatic or heteroaromatic groups often being favored.

  • The nature of the substituent at the C-3 position can significantly influence potency and selectivity.

  • Modifications on the pyridine ring can be used to fine-tune physicochemical properties and target specific interactions within the ATP-binding pocket of the kinase.

Beyond CDKs, pyrazole-pyridine derivatives have shown inhibitory activity against other cancer-relevant kinases such as Aurora kinases.[6]

Neuroprotective and Neurological Applications

The pyrazole-pyridine scaffold has also been explored for its potential in treating neurodegenerative diseases and other neurological disorders. For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR).[7] These PAMs can enhance the affinity of the endogenous ligand, acetylcholine, for the receptor.[7] SAR studies in this area have highlighted the importance of:

  • Substituents on the pyridine ring: For example, a cyano group has been shown to improve potency compared to a methyl group.[7]

  • N-alkylation of the pyrazole ring: The introduction of a methyl group or a fluoroalkyl chain on the lactam functionality can also enhance potency.[7]

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established component of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The pyrazole-pyridine core has been incorporated into novel compounds with the aim of developing more selective and potent anti-inflammatory agents with potentially improved safety profiles.[9] Some pyrazole-pyridine derivatives have also demonstrated significant analgesic properties.[8]

Antimicrobial and Other Activities

The broad biological activity of the pyrazole-pyridine core extends to antimicrobial applications.[1] Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[8] Furthermore, this versatile scaffold has been investigated for its potential as cannabinoid receptor antagonists and anxiolytic agents.[10][11]

The following table summarizes the diverse biological activities of the pyrazole-pyridine core and key SAR insights:

Biological ActivityTarget/MechanismKey SAR InsightsReferences
Anticancer Kinase inhibition (e.g., CDK2, Aurora)N-1 and C-3 substitution on pyrazole; pyridine ring modifications.[4][6]
Neuroprotection M4 mAChR positive allosteric modulationPyridine ring substituents (e.g., cyano); N-alkylation of pyrazole.[7]
Anti-inflammatory COX enzyme inhibitionVaries with specific substitution patterns.[8][9]
Antimicrobial Various bacterial and fungal targetsDependent on the specific derivative.[1][8]

Experimental Protocols

To provide a practical context, this section outlines a representative experimental protocol for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative and a common assay for evaluating its biological activity.

Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative via the Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of a 4-chloro-substituted pyrazolo[3,4-b]pyridine, a versatile intermediate for further chemical modifications.

Step 1: Synthesis of Diethyl 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)maleate

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to 4-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • The product from Step 1 is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to approximately 250 °C for 1-2 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried.

Step 3: Chlorination to 4-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • To the 4-hydroxy-pyrazolo[3,4-b]pyridine from Step 2, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base such as sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 4-chloro derivative.

The overall synthetic workflow is illustrated in the following diagram:

G Start 5-Amino-3-methyl- 1-phenylpyrazole Step1 Condensation Start->Step1 Reagent1 Diethyl 2-(ethoxymethylene)malonate Reagent1->Step1 Intermediate1 Diethyl 2-((3-methyl-1-phenyl- 1H-pyrazol-5-yl)amino)maleate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy-3-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Reagent2 POCl₃ Reagent2->Step3 Product 4-Chloro-3-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine Step3->Product

Caption: Synthetic workflow for a 4-chloro-1H-pyrazolo[3,4-b]pyridine.

In Vitro Kinase Inhibition Assay (e.g., for CDK2)

This protocol provides a general outline for assessing the inhibitory activity of a pyrazole-pyridine compound against a protein kinase like CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., histone H1)

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Test compound (pyrazole-pyridine derivative) dissolved in DMSO

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the CDK2/Cyclin E enzyme, and the histone H1 substrate.

  • Add the test compound at various concentrations (and a DMSO control).

  • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the histone H1 substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives and Conclusion

The pyrazole-pyridine core continues to be a fertile ground for medicinal chemistry research. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research directions are likely to focus on:

  • Development of more stereoselective and regioselective synthetic methods to access novel and complex substitution patterns.

  • Application of computational methods , such as molecular docking and structure-based drug design, to guide the rational design of more potent and selective inhibitors.[12]

  • Exploration of novel biological targets for pyrazole-pyridine derivatives beyond the well-established areas of kinase inhibition and GPCR modulation.

  • Optimization of pharmacokinetic and pharmacodynamic properties to improve the clinical translatability of promising lead compounds.[12]

References

An In-depth Technical Guide to the Safe Handling of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS No. 92352-29-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data, including information from the Safety Data Sheet (SDS), to offer a robust framework for risk assessment and safe laboratory practices. It is critical to note that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.

Introduction: Understanding the Compound

This compound is a heterocyclic amine containing both a pyridine and a pyrazole ring system. These structural motifs are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] The compound is typically an off-white to light brown or light yellow to brown solid.[1][3] Given its application as a chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its safe handling is paramount for all laboratory personnel.[1]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not yet available, the existing Safety Data Sheet (SDS) and data from structurally related compounds allow for a preliminary hazard assessment.[4]

2.1. Known and Inferred Hazards

Based on available information, the primary hazards associated with this compound are:

  • Irritant (Xi): The substance is classified as an irritant.[3] It is irritating to the mucous membranes and the upper respiratory tract.[4]

  • Harmful (Xn): It is considered harmful, with a specific risk statement indicating it is harmful if swallowed (Risk Statement 22).[3]

  • Potential for Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[4]

  • Potential for Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

It is crucial to reiterate that the toxicological properties have not been fully investigated.[4] Therefore, this compound should be handled with the utmost care, assuming it may have other, as yet unidentified, hazardous properties.

2.2. GHS Classification (Inferred)

A formal GHS classification for this compound is not consistently available. However, based on the hazard codes and information for similar aminopyrazole compounds, a precautionary GHS classification would likely include:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

Researchers should consult the most recent SDS from their supplier for any updated GHS information.

Personal Protective Equipment (PPE)

A stringent PPE protocol is essential when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A laboratory coat is required. For larger quantities or procedures with a high risk of exposure, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

The following diagram outlines a decision-making process for selecting appropriate PPE based on the experimental scale and procedure.

PPE_Selection PPE Selection Workflow for this compound start Start: Handling the Compound weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep small_scale Small Scale (<1g) weighing->small_scale Yes large_scale Large Scale (>=1g) or Dusting Potential weighing->large_scale No ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution_prep->ppe_basic fume_hood Work in Chemical Fume Hood small_scale->fume_hood ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical Resistant Apron large_scale->ppe_enhanced large_scale->fume_hood fume_hood->ppe_basic

Caption: PPE selection based on experimental procedure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

4.1. Handling

  • Engineering Controls: All work with the solid compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Dust Prevention: Avoid the formation of dust and aerosols. Use appropriate tools for transferring the solid.

4.2. Storage

  • Container: Keep the container tightly closed.[4]

  • Temperature: Store in a cool, dry, well-ventilated place.[4] A storage temperature of 2-8°C is recommended by some suppliers.[1][3]

  • Light: Protect from light.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.

Parameter Recommendation Source(s)
Storage Temp. 2-8°C[1][3]
Atmosphere Tightly closed container[4]
Light Protect from light[3]
Ventilation Store in a well-ventilated place[4]

Table 1: Summary of Storage Conditions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area gently and thoroughly with soap and running water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

5.2. Accidental Release Measures

The following flowchart outlines the steps for responding to a spill.

Spill_Response Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Scoop Up Contaminated Material contain->collect container Place in a Labeled, Sealed Container for Hazardous Waste collect->container decontaminate Decontaminate Spill Area with a Suitable Solvent container->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The pyrazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility.[1][2] This structural motif is a key component in several FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, highlighting its importance in the development of targeted therapies.[2] The compound 5-Pyridin-2-yl-2H-pyrazol-3-ylamine belongs to this important class of molecules and presents a promising starting point for the investigation of novel kinase inhibitors.

These application notes provide a comprehensive guide for the characterization of this compound as a kinase inhibitor. The protocols detailed below are designed to be robust and self-validating, enabling researchers to determine the compound's potency, selectivity, and cellular mechanism of action.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [3]
Appearance Off-white to light brown solidChem-Impex
Storage 2-8°C, protect from lightLookChem
Solubility Soluble in DMSO[4]

Note on Solubility: While readily soluble in dimethyl sulfoxide (DMSO) for the preparation of stock solutions, the aqueous solubility of this compound is not extensively documented. It is crucial to ensure that the final concentration of DMSO in all assays is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[4] If solubility issues arise in aqueous buffers, the use of co-solvents or formulation strategies may be necessary.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on the extensive literature on pyrazole-based kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor.[2] The pyrazole scaffold, often in conjunction with adjacent aromatic systems like the pyridine ring, can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the phosphotransfer reaction and downstream signaling.

Diagram 1: Proposed Mechanism of Action

G cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Substrate_site Substrate Binding Site ATP_pocket->Substrate_site Phosphotransfer ADP ADP ATP_pocket->ADP Phosphorylated_Substrate Phosphorylated Protein Substrate Substrate_site->Phosphorylated_Substrate Inhibitor This compound Inhibitor->ATP_pocket Binds to ATP Pocket ATP ATP ATP->ATP_pocket Binding Blocked Substrate Protein Substrate Substrate->Substrate_site

Caption: Competitive inhibition of the kinase ATP-binding site.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for a comprehensive evaluation of a novel kinase inhibitor. The following workflow outlines the key stages, from initial biochemical potency determination to cell-based mechanistic studies.

Diagram 2: Experimental Workflow

G A 1. In Vitro Kinase Assay (IC50 Determination) B 2. Kinase Selectivity Profiling (Kinome Panel Screen) A->B Determine Potency C 3. Cell-Based Proliferation Assay (MTT/CellTiter-Glo) B->C Assess Cellular Efficacy D 4. Target Engagement & Phosphorylation Status (Western Blot/NanoBRET) C->D Confirm On-Target Activity E 5. Cell Cycle Analysis (Flow Cytometry) D->E Investigate Mechanism F 6. Apoptosis Assay (Annexin V/PI Staining) E->F

Caption: A systematic workflow for evaluating a novel kinase inhibitor.

Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity and inhibition. The ADP-Glo™ assay is a robust, luminescence-based method suitable for a wide range of kinases.

Rationale: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase of interest. This assay provides a direct measure of the compound's potency against the purified enzyme.

Materials:

  • This compound

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at 2X final concentration). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental method to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Rationale: To determine the compound's effect on cell growth and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation). This provides an initial assessment of the compound's cellular efficacy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[4]

  • Remove the existing medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.

Protocol 3: Western Blot for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of a kinase's downstream substrates, providing evidence of target engagement and inhibition of the signaling pathway in a cellular context.

Rationale: To confirm that the compound inhibits the intended kinase target within the cell by observing a decrease in the phosphorylation of its known downstream substrates.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[5]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Quantitative Data: Comparative IC50 Values of Pyrazole-Based Kinase Inhibitors

While specific IC50 values for this compound are not yet publicly available, the following table provides a reference for the potency of structurally related pyrazole-containing kinase inhibitors against various targets. This data serves as a benchmark for what might be expected from experimental evaluation.

Compound Class/NameTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin57 - 66[6]
Pyrazole-based inhibitor (Compound 17)Chk217.9[1]
Barasertib (AZD1152)Aurora B0.37[1]
Pyrazole-based inhibitor (Compound 22)CDKs192 - 924 (µM)[1]
RuxolitinibJAK1, JAK2~3[2]

Troubleshooting and Data Interpretation

  • Poor Solubility: If the compound precipitates in the assay medium, consider preparing a more concentrated stock in DMSO and using a smaller volume, or exploring the use of excipients like cyclodextrins.

  • High IC50 in Biochemical vs. Cellular Assays: A significant drop in potency from a biochemical to a cellular assay could indicate poor cell permeability, efflux by cellular transporters, or high plasma protein binding in the culture medium.

  • No Change in Phosphorylation: If western blot results show no change in substrate phosphorylation, consider:

    • The time course of treatment may be too short or too long.

    • The compound may not be cell-permeable.

    • The chosen cell line may not have an active signaling pathway for the target kinase.

    • The compound may inhibit a different kinase. A broader selectivity screen is recommended.

Conclusion

This compound, with its privileged pyrazole scaffold, represents a valuable chemical entity for the discovery of novel kinase inhibitors. The protocols and workflow outlined in these application notes provide a robust framework for its comprehensive characterization. By systematically evaluating its biochemical potency, cellular efficacy, and mechanism of action, researchers can effectively determine its potential as a therapeutic agent.

References

Application Notes and Protocols for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in Cellular Research

This compound is a heterocyclic small molecule characterized by its fused pyridine and pyrazole ring structures.[1][2] This structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents.[1][3][4] The unique arrangement of nitrogen atoms within the bicyclic system allows for a multitude of interactions with biological targets, making it a compelling candidate for investigation in various disease models.[3][4]

Derivatives of the pyrazole core have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8][9] Mechanistically, these compounds have been implicated in the modulation of key cellular processes such as cell cycle progression, apoptosis, and intracellular signaling cascades.[5][10] Notably, various pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular function and are often dysregulated in diseases like cancer.[5][11]

This document provides a comprehensive guide for the application of this compound in cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to meticulously characterize the biological activity of this compound and elucidate its mechanism of action.

Pre-Assay Compound Handling and Preparation: The Foundation of Reproducible Data

Accurate and consistent preparation of the test compound is paramount for generating reliable data. The following steps provide a standardized approach to handling this compound.

Table 1: Compound Handling and Storage

ParameterRecommendationRationale
Storage Store at 2-8°C, protected from light.[1]To prevent degradation and maintain compound integrity over time.
Solvent Selection Dimethyl sulfoxide (DMSO) is the recommended primary solvent.DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media at low concentrations.
Stock Solution Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.A high-concentration stock minimizes the volume of DMSO added to cell cultures, thereby reducing potential solvent-induced cytotoxicity.
Working Solutions Prepare fresh serial dilutions of the stock solution in complete cell culture medium for each experiment.This ensures accurate final concentrations and minimizes the risk of compound precipitation or degradation in aqueous solutions.
Vehicle Control A vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) must be included in all experiments.[12]This allows for the differentiation of compound-specific effects from any non-specific effects of the solvent.

Part 1: Assessing Cytotoxicity and Anti-Proliferative Effects

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • Target cell line (e.g., A549, MCF-7, HeLa, as pyrazole derivatives have shown activity against these lines[5])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is recommended.[13]

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the MTT to formazan, forming visible purple crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Cell Death

Should this compound exhibit cytotoxic effects, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.[12]

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

    • Incubate in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Part 3: Investigating Effects on Cellular Signaling Pathways

Given that pyrazole derivatives are known to inhibit various protein kinases, it is crucial to investigate the effect of this compound on relevant signaling pathways.[5][11] Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key signaling proteins. Based on the literature for related compounds, the PI3K/Akt and MAPK/ERK pathways are plausible targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Compound This compound Compound->RTK Inhibits? Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->Raf Inhibits?

Caption: Putative Signaling Pathways Targeted by this compound.

Protocol 3: Western Blotting for Key Signaling Proteins

Objective: To determine if this compound inhibits the phosphorylation of key proteins in a signaling cascade (e.g., Akt, ERK).

Materials:

  • Target cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the phosphorylation status in treated versus control cells.

Experimental Workflow and Data Integration

The following diagram illustrates a logical workflow for characterizing the cellular effects of this compound.

G start Start: Compound Preparation (Stock and Working Solutions) viability Cell Viability Assay (MTT) - Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI) - Quantify Apoptotic Cells viability->apoptosis If cytotoxic signaling Signaling Pathway Analysis (Western Blot) - Assess Protein Phosphorylation viability->signaling If cytotoxic conclusion Conclusion: Elucidate Mechanism of Action apoptosis->conclusion signaling->conclusion

Caption: Experimental Workflow for Cellular Characterization.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Further investigations could include cell cycle analysis, kinase profiling assays, and in vivo studies to validate the in vitro findings. The versatility of the pyrazole scaffold suggests that this compound is a promising compound for further exploration in drug discovery and development.

References

Application Notes and Protocols: 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide focuses on 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS: 92352-29-9), a heterocyclic compound recognized for its significant potential as a versatile building block in the synthesis of novel therapeutic agents.[3][4] While this compound itself is primarily utilized as a synthetic intermediate, its structural motifs—the aminopyrazole and the pyridine ring—are hallmarks of potent kinase inhibitors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for its use, its potential mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of its derivatives.

Introduction: The Strategic Value of the Pyrazol-Pyridine Scaffold

In the quest for selective and potent anticancer drugs, the design of molecules that can effectively interact with specific biological targets is paramount. This compound serves as an ideal starting point for such endeavors. Its value lies not in its intrinsic biological activity, but in its chemical architecture, which provides a foundation for creating potent inhibitors of key oncogenic pathways.

  • The Pyrazole Core: Pyrazole derivatives are ubiquitous in modern oncology, frequently designed to target protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2][5]

  • The 3-Aminopyrazole Moiety: This specific feature is a highly effective "hinge-binding" motif. In many kinase inhibitors, the amine group and adjacent pyrazole nitrogen form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[6]

  • The 2-Pyridinyl Group: The pyridine ring serves as a versatile vector for further chemical modification. It can be functionalized to extend into different sub-pockets of a target protein, enhancing potency and selectivity. Its nitrogen atom can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

This combination makes this compound a compound of high interest for generating libraries of novel small molecules for cancer drug discovery.[3][4]

cluster_0 This compound Scaffold cluster_1 Key Pharmacophoric Features mol A 3-Amino Group (H-Bond Donor) Crucial for Hinge Binding mol->A B Pyrazole N-H (H-Bond Donor) Anchors in ATP Pocket C Pyridine Nitrogen (H-Bond Acceptor) Improves Selectivity/Solubility G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF Inhibition G start Start: Synthesized Derivative step1 Protocol 2: Cell Viability Assay (MTT) Determine IC50 start->step1 step2 Decision: Is IC50 potent? step1->step2 step3 Protocol 3: Apoptosis Assay (Annexin V) Confirm Mechanism of Cell Death step2->step3 Yes stop Stop or Redesign Compound step2->stop No step4 Protocol 4: Western Blot Analysis Validate Target Inhibition step3->step4 end Conclusion: Mechanism of Action Elucidated step4->end

References

Application Notes & Protocols: 5-Pyridin-2-yl-2H-pyrazol-3-ylamine as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1] FBDD utilizes libraries of low molecular weight compounds (typically <300 Da) that, while often exhibiting weak binding affinity, do so with high ligand efficiency.[2] These fragment "hits" serve as highly efficient starting points for optimization into potent, lead-like molecules.[1] Within the vast chemical space available for fragment libraries, N-heterocyclic scaffolds are of particular interest due to their prevalence in approved drugs and their ability to form key interactions with biological targets.[3][4]

The pyrazole ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6] This guide focuses on a specific, high-value pyrazole derivative: 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS 92352-29-9) . This compound is an exemplary fragment, integrating the key features of a pyridine ring, a pyrazole core, and a primary amine, making it a versatile tool for probing protein binding sites.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the fragment's properties, detailed protocols for its application in screening and hit validation, and a strategic overview of its potential for structure-guided lead optimization.

Physicochemical Profile and Suitability for FBDD

The utility of a fragment is fundamentally dictated by its physicochemical properties. This compound is an ideal candidate for FBDD, adhering well to the common "Rule of Three" guidelines used in fragment library design.

PropertyValueSignificance in FBDD
CAS Number 92352-29-9Unique chemical identifier.
Molecular Formula C₈H₈N₄Provides elemental composition.[8]
Molecular Weight 160.18 g/mol Well below the 300 Da limit, allowing for significant molecular weight addition during optimization.[8][9]
cLogP ~1.0 - 1.5 (Calculated)Low lipophilicity ensures adequate aqueous solubility, which is critical for biophysical assays, and avoids non-specific binding.
Hydrogen Bond Donors 2 (Amine -NH₂, Pyrazole -NH)Provides key interaction points to anchor the fragment in a protein binding site.
Hydrogen Bond Acceptors 3 (Pyridine -N, Pyrazole =N-)Offers multiple opportunities for forming directed hydrogen bonds with the target.
Rotatable Bonds 1Low conformational rigidity reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Core Rationale: The Strategic Advantage of the Scaffold

The power of this compound lies in its trifecta of functional components, each offering distinct advantages for probing a biological target.

  • Pyridine Ring: A weak base and excellent hydrogen bond acceptor. It frequently participates in π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a binding pocket. Its position provides a defined vector for chemical growth.

  • Pyrazole Core: A bioisosterically versatile and metabolically stable aromatic ring. The two nitrogen atoms provide distinct electronic properties and potential interaction points. It serves as a rigid and reliable central scaffold.[10]

  • Primary Amine (-NH₂): This is arguably the most critical feature for lead optimization. It is a potent hydrogen bond donor and serves as a primary, synthetically tractable handle for "fragment growing." Derivatization of this amine allows for the systematic exploration of adjacent pockets to rapidly build affinity and develop a structure-activity relationship (SAR).[3]

Derivatives of the aminopyrazole scaffold have shown activity against a range of target classes, most notably protein kinases and proteases , making these families a logical starting point for screening campaigns.[5][11]

Experimental Workflows and Protocols

The following protocols are designed to guide the user from initial screening to validated hit. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Overview: From Fragment Screen to Validated Hit

This diagram illustrates the logical flow of a typical FBDD campaign using this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation prep Fragment Prep & QC (Solubility, Purity) screen Primary Biophysical Screen (e.g., NMR, SPR, TSA) prep->screen hits Initial Hits (Binding Detected) screen->hits ortho Orthogonal Screen (Confirms Binding) hits->ortho Progress Hits affinity Affinity Measurement (Determine KD) ortho->affinity validated Validated Hit (Confirmed, Quantified) affinity->validated structure Structural Biology (X-ray, Cryo-EM) validated->structure Elucidate Binding Mode synthesis SAR by Chemistry (Fragment Growing) structure->synthesis lead Lead Compound (Improved Potency) synthesis->lead Fragment_Growth cluster_0 Structure-Activity Relationship (SAR) Cycle design Design Analogs (Target new interactions) synthesize Synthesize Library (Derivatize amine) design->synthesize 1 test Test Affinity & Activity (SPR, Enzyme Assay) synthesize->test 2 structure Obtain New Structure (Validate design) test->structure 3 structure->design 4. Iterate

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 5-pyridin-2-yl-2H-pyrazol-3-ylamine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of biological targets.[1][2] Its unique electronic and structural features, arising from the juxtaposition of the electron-rich pyrazole and electron-deficient pyridine rings, make it a versatile building block for the synthesis of a diverse array of bioactive molecules.[3] Derivatives of this scaffold have shown significant promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics, underscoring its importance in modern drug discovery.[1][3][4]

This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, focusing on common and impactful transformations. The protocols are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers to troubleshoot and modify these methods for their specific needs.

Core Synthetic Strategies and Workflow

The derivatization of this compound primarily targets the exocyclic amino group and the pyrazole ring nitrogens, as well as potential C-H functionalization or introduction of leaving groups for cross-coupling reactions. The following diagram illustrates the key synthetic pathways discussed in this guide.

Synthetic_Derivatives_Workflow This compound This compound N-Acylated Derivatives N-Acylated Derivatives This compound->N-Acylated Derivatives N-Acylation N-Alkylated Derivatives N-Alkylated Derivatives This compound->N-Alkylated Derivatives N-Alkylation Fused Pyrazolo[3,4-b]pyridines Fused Pyrazolo[3,4-b]pyridines This compound->Fused Pyrazolo[3,4-b]pyridines Cyclocondensation Aryl/Heteroaryl Amines (Buchwald-Hartwig) Aryl/Heteroaryl Amines (Buchwald-Hartwig) N-Acylated Derivatives->Aryl/Heteroaryl Amines (Buchwald-Hartwig) Halogenation then Buchwald-Hartwig Aryl/Heteroaryl Pyrazoles (Suzuki Coupling) Aryl/Heteroaryl Pyrazoles (Suzuki Coupling) N-Acylated Derivatives->Aryl/Heteroaryl Pyrazoles (Suzuki Coupling) Halogenation then Suzuki Coupling

Caption: Key synthetic pathways for derivatizing this compound.

Part 1: N-Functionalization of the Exocyclic Amino Group

The primary amino group at the C3 position of the pyrazole ring is a versatile handle for introducing a wide range of functional groups, significantly impacting the molecule's pharmacological properties.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for converting the basic amino group into a neutral amide, which can alter the compound's solubility, hydrogen bonding capacity, and receptor interactions. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Scientific Rationale: The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity. The use of a base is often necessary to neutralize the acid byproduct (e.g., HCl from acid chlorides) and to deprotonate the amine, increasing its nucleophilicity. Microwave-assisted synthesis can significantly reduce reaction times.[5]

Protocol 1: N-Acylation using Acid Chlorides

This protocol describes a general procedure for the N-acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

Parameter Condition Rationale
Solvent Anhydrous DCM or THFInert solvents that dissolve the reactants well.
Base TEA or DIPEAScavenges the HCl byproduct.
Temperature 0 °C to room temperatureControls the initial exothermicity of the reaction.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl and heteroaryl moieties. For these reactions, the pyrazole ring often needs to be pre-functionalized with a halide (e.g., bromide or iodide).

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide, a cornerstone of modern medicinal chemistry for accessing complex aniline derivatives.[6][7][8][9]

Scientific Rationale: The choice of palladium catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[8][9] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[7]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a halogenated 5-pyridin-2-yl-2H-pyrazol-3-yl derivative with an amine.

Materials:

  • Halogenated 5-pyridin-2-yl-2H-pyrazol-3-yl derivative (e.g., 4-bromo-5-pyridin-2-yl-2H-pyrazol-3-ylamine)

  • Amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated pyrazole derivative (1.0 eq), the amine (1.2 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired N-aryl derivative.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative\nAddition->Aryl-Pd(II)-X(L2) Ligand\nExchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand\nExchange R'NH2, Base Aryl-Pd(II)-NHR'(L2) Aryl-Pd(II)-NHR'(L2) Ligand\nExchange->Aryl-Pd(II)-NHR'(L2) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NHR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Aryl-NHR' Aryl-NHR' Reductive\nElimination->Aryl-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of C-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate, enabling the introduction of aryl or vinyl substituents onto the pyrazole core.[10][11]

Scientific Rationale: This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Protocol 3: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of a halogenated 5-pyridin-2-yl-2H-pyrazol-3-yl derivative with a boronic acid.

Materials:

  • Halogenated 5-pyridin-2-yl-2H-pyrazol-3-yl derivative

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/water or Toluene/ethanol/water solvent mixture

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the halogenated pyrazole (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-aryl derivative.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandEfficient for a wide range of substrates.
Base K₂CO₃ or Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/water or Toluene/ethanol/waterThe aqueous phase is crucial for the reaction.
Reaction Time 4-12 hoursDependent on the reactivity of the coupling partners.

Part 3: Synthesis of Fused Heterocyclic Systems

The 5-amino-pyrazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are also of significant interest in medicinal chemistry.[12][13][14][15][16][17][18]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines can be synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.

Scientific Rationale: This reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. The regioselectivity of the cyclization can be influenced by the substituents on both the aminopyrazole and the dicarbonyl compound.[18]

Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid or ethanol with a catalytic amount of acid (e.g., HCl)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into ice water with stirring.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methods, including C-H activation and photocatalysis, to further expand the diversity of accessible derivatives and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Agrochemical Screening of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the experimental use of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in agrochemical screening programs. Pyrazole derivatives are a well-established and highly significant class of compounds in the agrochemical industry, known to exhibit a wide range of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2] This document outlines a strategic, tiered approach to systematically evaluate the potential of this specific molecule. The protocols provided are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for primary whole-organism screens and subsequent target-based in vitro enzyme assays to elucidate the mode of action. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Potential of Pyrazole Scaffolds in Agrochemicals

The pyrazole ring is a privileged scaffold in the development of modern agrochemicals.[1] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a versatile backbone for the synthesis of compounds with potent biological activities.[1] Numerous commercial pesticides are based on the pyrazole fragment, highlighting its importance in crop protection.[3] The compound of interest, this compound (CAS 92352-29-9), features both a pyrazole and a pyridine ring, a combination known to be fruitful in the discovery of novel bioactive molecules.[4]

The strategic rationale for screening this compound is based on the established success of related structures. Pyrazole-based herbicides are known to target key plant enzymes like Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).[1] In the realm of fungicides, pyrazole carboxamides are prominent inhibitors of Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain.[5] Furthermore, certain pyrazole derivatives exhibit potent insecticidal activity by acting as antagonists of the GABA-gated chloride channel.[6][7]

This guide proposes a hierarchical screening cascade designed to efficiently identify any potential agrochemical activity of this compound and to subsequently investigate its mechanism of action.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible screening data.

  • Compound Identity: this compound

  • CAS Number: 92352-29-9[8]

  • Molecular Formula: C₈H₈N₄[9]

  • Molecular Weight: 160.18 g/mol [9]

Storage and Stability

The compound should be stored at 0-8°C, protected from light, to ensure its stability.[10] For long-term storage, maintaining a dry, inert atmosphere is recommended.

Preparation of Stock Solutions

For most high-throughput screening (HTS) applications, a high-concentration stock solution is prepared, from which serial dilutions are made.[11]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 1.602 mg of this compound.

    • Dissolve the compound in 1.0 mL of high-purity DMSO.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Tier 1: Primary High-Throughput Screening (HTS)

The initial phase of screening involves testing the compound across a broad range of concentrations against whole organisms to identify any significant biological activity.[12] This "spray and pray" approach is highly effective in integrating all requirements for agrochemical performance, including uptake, translocation, and metabolism, without prior knowledge of the target site.

General HTS Workflow

The primary screening will be conducted in a multi-well plate format to maximize throughput.

Caption: General workflow for primary agrochemical screening.

Herbicidal Screening Protocol

This bioassay uses sensitive plant species to detect pre- and post-emergence herbicidal activity.[13][14]

  • Test Species: Arabidopsis thaliana (thale cress), Lemna minor (duckweed), Lolium perenne (perennial ryegrass), and Amaranthus retroflexus (redroot pigweed) to represent both monocots and dicots.

  • Protocol (96-well plate agar-based assay):

    • Prepare a sterile plant growth medium containing 0.8% agar and essential nutrients.

    • Dispense 200 µL of the molten agar medium into each well of a 96-well plate.

    • Once the agar has solidified, add 1 µL of the test compound dilutions to the surface of the agar in triplicate. Include solvent (DMSO) controls and a known herbicide (e.g., glyphosate) as a positive control.

    • Place one pre-germinated seed of the test species into each well.

    • Seal the plates with a gas-permeable membrane and incubate in a growth chamber with a 16h/8h light/dark cycle at 22°C.

    • After 7-10 days, assess herbicidal activity by visual scoring of germination inhibition, root growth inhibition, and overall plant vigor. A clearing zone around a disk on an algal lawn can also be used for rapid screening.[15]

    • Quantify the effect by measuring the fresh weight of the seedlings or by image analysis of root length.

Fungicidal Screening Protocol

This assay evaluates the ability of the compound to inhibit the growth of economically important plant pathogenic fungi.[16][17]

  • Test Species: Botrytis cinerea (gray mold), Fusarium graminearum (Fusarium head blight), and Phytophthora infestans (late blight).

  • Protocol (Broth microdilution assay):

    • Prepare a spore suspension of the test fungi in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to a final concentration of 1 x 10⁴ spores/mL.

    • In a 96-well plate, add 50 µL of the test compound dilutions in triplicate. Include solvent controls and a known fungicide (e.g., azoxystrobin) as a positive control.

    • Add 50 µL of the fungal spore suspension to each well.

    • Seal the plates and incubate at 25°C for 48-72 hours with shaking.

    • Determine fungal growth inhibition by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the solvent control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that results in a significant reduction in growth.[18]

Insecticidal Screening Protocol

This protocol assesses the contact and ingestion toxicity of the compound against key insect pests.[19][20]

  • Test Species: Myzus persicae (green peach aphid) for sucking insects and early instar larvae of Spodoptera frugiperda (fall armyworm) for chewing insects.

  • Protocol (Diet incorporation and leaf dip assay):

    • Aphid Leaf Dip Assay:

      • Prepare dilutions of the test compound in water containing a surfactant (e.g., 0.01% Triton X-100).

      • Excise leaf discs from a suitable host plant (e.g., cabbage) and dip them in the test solutions for 10 seconds.

      • Allow the leaf discs to air dry and place them in a petri dish with a moist filter paper.

      • Introduce 10-15 adult aphids onto each leaf disc.

      • Seal the petri dishes and incubate at 23°C.

      • Assess mortality after 24 and 48 hours compared to a solvent-treated control.

    • Armyworm Diet Incorporation:

      • Prepare an artificial insect diet according to standard procedures.

      • While the diet is still liquid, incorporate the test compound at various concentrations.

      • Dispense the treated diet into the wells of a 24-well plate.

      • Once the diet has solidified, place one second-instar larva into each well.

      • Seal the plate and incubate at 25°C.

      • Record mortality and any signs of growth inhibition or antifeedant activity after 3-5 days.

Tier 2: Secondary Screening and Mode of Action Studies

If significant and reproducible activity ("a hit") is identified in the primary screens, the next tier of experiments aims to confirm the activity and elucidate the potential mode of action through in vitro enzyme inhibition assays. The choice of assay will be guided by the type of activity observed (herbicidal, fungicidal, or insecticidal) and the known targets of pyrazole-based agrochemicals.

Secondary Screening Workflow

Caption: Workflow for secondary screening and mode of action studies.

Herbicide Target Enzyme Assays
  • Principle: This colorimetric assay measures the product of the ALS enzyme, acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin, which reacts with creatine and α-naphthol to form a colored complex measured at 525 nm. A reduction in color indicates ALS inhibition.[21][22]

  • Protocol:

    • Enzyme Extraction: Homogenize young, fresh leaf tissue (e.g., from pea or spinach) in an ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude ALS enzyme.[21]

    • Assay Setup (in a 96-well plate):

      • To each well, add: 50 µL of assay buffer, 10 µL of test compound dilution, and 20 µL of the crude enzyme extract.

      • Pre-incubate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the substrate solution (sodium pyruvate).

    • Reaction and Detection:

      • Incubate at 37°C for 60 minutes.

      • Stop the reaction by adding 50 µL of 6 N H₂SO₄.

      • Incubate at 60°C for 15 minutes to allow for decarboxylation.

      • Add 50 µL of 0.5% (w/v) creatine, followed by 50 µL of 5% (w/v) α-naphthol.

      • Incubate at 60°C for 15 minutes for color development.

    • Data Analysis:

      • Measure the absorbance at 525 nm.

      • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[22]

  • Principle: This is a continuous fluorimetric assay that monitors the oxidation of the non-fluorescent substrate, protoporphyrinogen IX, to the highly fluorescent product, protoporphyrin IX.[23][24] An inhibitor will reduce the rate of fluorescence increase.

  • Protocol:

    • Enzyme Source: Use isolated mitochondria from a suitable source, such as mouse liver or plant tissue.[23][25]

    • Assay Setup (in a 96-well black plate):

      • To each well, add: PPO assay buffer (e.g., 50 mM NaH₂PO₄, 0.2% Tween 20), the enzyme preparation, and the test compound at various concentrations.

    • Reaction and Detection:

      • Initiate the reaction by adding the protoporphyrinogen IX substrate.

      • Immediately place the plate in a fluorescence plate reader.

      • Monitor the increase in fluorescence over time (Excitation: ~405 nm, Emission: ~630 nm).

    • Data Analysis:

      • Calculate the initial rate of reaction from the linear phase of the fluorescence curve.

      • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.[24]

Fungicide Target Enzyme Assay: Succinate Dehydrogenase (SDH)
  • Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to SDH activity.[26][27]

  • Protocol:

    • Enzyme Extraction: Isolate mitochondria from the target fungus (e.g., Botrytis cinerea) grown in liquid culture.

    • Assay Setup (in a 96-well plate):

      • To each well, add: SDH assay buffer, the mitochondrial preparation, the electron acceptor (DCPIP), and the test compound dilutions.

    • Reaction and Detection:

      • Initiate the reaction by adding the substrate, succinate.

      • Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[28]

    • Data Analysis:

      • Calculate the reaction rate for each concentration.

      • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[28]

Insecticide Target Assay: GABA-gated Chloride Channel
  • Principle: The primary target for many pyrazole insecticides is the GABA-gated chloride channel, where they act as non-competitive antagonists.[6][29] A radioligand binding assay is a common method to assess a compound's affinity for this target.

  • Protocol (Radioligand Binding Assay):

    • Membrane Preparation: Prepare synaptic membrane fractions from insect heads (e.g., from houseflies or cockroaches).

    • Binding Assay:

      • In a microcentrifuge tube, incubate the membrane preparation with a specific radioligand for the GABA receptor antagonist site (e.g., [³H]EBOB).[30]

      • Add increasing concentrations of the test compound, this compound.

      • Incubate to allow binding to reach equilibrium.

    • Detection:

      • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

      • Wash the filters to remove unbound radioligand.

      • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis:

      • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value reflects the compound's affinity for the target site.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Results for this compound

Assay TypeTest OrganismConcentration (µM)% Inhibition / Mortality
Herbicidal Arabidopsis thaliana100Data
Lolium perenne100Data
Fungicidal Botrytis cinerea100Data
Fusarium graminearum100Data
Insecticidal Myzus persicae100Data
Spodoptera frugiperda100Data

Table 2: Summary of Secondary Screening and Mode of Action Data (Hypothetical Hit)

ParameterAssayValue
EC₅₀ Botrytis cinerea whole organism assaye.g., 12.5 µM
IC₅₀ B. cinerea SDH enzyme inhibition assaye.g., 2.1 µM
IC₅₀ B. cinerea ALS enzyme inhibition assaye.g., >100 µM (Inactive)

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential agrochemical. By following a tiered approach, from broad, whole-organism primary screening to specific, target-based secondary assays, researchers can efficiently identify any promising biological activity and gain insights into the compound's mode of action. This structured methodology ensures that resources are focused on the most promising leads and accelerates the discovery process for new and effective crop protection solutions.

References

Guide to the Dissolution of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers

**Abstract

This document provides a detailed guide and experimental protocols for the dissolution of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS No. 92352-29-9), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.[1] Recognizing the critical importance of proper compound handling for experimental reproducibility, this guide explains the underlying physicochemical principles that govern solubility and offers validated, step-by-step protocols for preparing solutions suitable for a range of biological assays. We address solvent selection, stock solution preparation, and methods for creating final aqueous dilutions, emphasizing stability and best practices to ensure data integrity.

Introduction: The Scientific Imperative for Correct Dissolution

This compound is a versatile chemical intermediate recognized for its utility in synthesizing novel therapeutic agents, particularly in the fields of oncology and inflammation.[1][2] Like many nitrogen-containing heterocyclic compounds, its efficacy in any experimental system—from biochemical enzyme assays to cell-based phenotypic screens—is fundamentally dependent on its successful dissolution and bioavailability.[3] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, artifactual or non-reproducible data.

This guide is structured to empower researchers by moving beyond simple instructions to explain the causal relationships between the compound's chemical nature and the dissolution strategies employed. By understanding these principles, scientists can make informed decisions, troubleshoot challenges, and ensure the reliability of their experimental outcomes.

Physicochemical Profile of this compound

A compound's solubility behavior is dictated by its structural and chemical properties. The key to dissolving this compound lies in understanding its molecular characteristics, which feature both a basic pyridine ring and a pyrazole-amine system capable of hydrogen bonding.

PropertyValueImplication for Dissolution StrategySource
CAS Number 92352-29-9Unique identifier for ensuring correct compound identity.[4]
Molecular Formula C₈H₈N₄Provides elemental composition.[4]
Molecular Weight 160.18 g/mol Essential for calculating molar concentrations.[4]
Appearance Light yellow to brown solid/powderThe physical state at room temperature.[4][5]
Predicted XLogP3 0.5Indicates a relatively low lipophilicity, suggesting some potential for aqueous solubility, especially under acidic conditions, but that organic solvents will likely be required for high-concentration stocks.
Storage Temperature 2-8°C, protect from lightDefines optimal conditions to maintain compound integrity before dissolution.[4]

The presence of multiple nitrogen atoms makes the molecule a weak base. The pyridine nitrogen and the exocyclic amine can be protonated in acidic environments, which dramatically increases aqueous solubility. Conversely, its aromatic ring systems provide a hydrophobic character that favors dissolution in organic solvents. Our strategy, therefore, will leverage these dual characteristics.

The Logic of Solvent Selection: A Multi-Tiered Approach

Choosing the right solvent is the most critical step in sample preparation.[6] The selection process should balance solubilizing power with compatibility with the downstream experimental system. For many biological assays, the final concentration of any organic solvent must be kept low (typically <0.5%) to avoid cytotoxicity or off-target effects.

Tier 1: High-Concentration Stock Solutions

For creating high-concentration primary stocks (e.g., 10-50 mM), a potent, water-miscible organic solvent is necessary.

  • Dimethyl Sulfoxide (DMSO): This is the recommended starting solvent. DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic and inorganic compounds.[7] It is a standard in drug discovery for preparing stock solutions.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent used in chemical synthesis and can be employed for solubilizing pyrazole derivatives.[7][8] However, it is generally considered more toxic than DMSO and should be handled with appropriate care.

  • Ethanol (EtOH): While less potent than DMSO, ethanol is a common co-solvent and may be suitable for lower-concentration stocks.[9] It is often better tolerated in biological systems.

Tier 2: Intermediate and Final Working Solutions

Working solutions are typically prepared by diluting the primary stock into an aqueous medium compatible with the assay.

  • Aqueous Buffers (pH-Adjusted): Given the compound's basic nature, solubility in aqueous media can be significantly enhanced by lowering the pH. A buffer such as citrate or phosphate at a pH of 4-6 may improve solubility compared to neutral pH (7.4).[9]

  • Culture Media: For cell-based assays, the primary stock is diluted directly into the appropriate cell culture medium (e.g., DMEM, RPMI-1640). It is crucial to ensure the final DMSO concentration is non-toxic to the cells being studied.

  • Assay Buffers: For biochemical assays, dilution into the specific reaction buffer is required. Pay close attention to potential interactions between the compound, the solvent, and buffer components.

The following diagram illustrates a decision-making workflow for optimal solvent selection.

G cluster_0 Solvent Selection Workflow start Start with this compound Powder choose_solvent Select Primary Solvent start->choose_solvent prep_stock Prepare High-Concentration Stock Solution (10-50 mM) dmso DMSO (Recommended First Choice) choose_solvent->dmso Primary dmf DMF (Alternative) choose_solvent->dmf Secondary etoh Ethanol (For lower concentrations) choose_solvent->etoh Tertiary dissolve Dissolve powder using vortexing and/or sonication. Warm gently (37°C) if needed. dmso->dissolve dmf->dissolve etoh->dissolve check_sol Is the solution clear? dissolve->check_sol stock_ok Stock Solution Ready Store at -20°C or -80°C check_sol->stock_ok Yes troubleshoot Troubleshooting: - Try lower concentration - Use alternative solvent - Increase sonication time check_sol->troubleshoot No troubleshoot->choose_solvent

Caption: Decision workflow for preparing a primary stock solution.

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is the standard starting point for most applications.

Materials:

  • This compound (MW: 160.18 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, you need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 160.18 g/mol * (1000 mg / 1 g) = 1.60 mg

  • Weigh Compound: Carefully weigh out 1.60 mg of the compound and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Promote Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. If solids persist, place the vial in a water bath sonicator for 5-10 minutes. c. If necessary, warm the solution gently in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: Once dissolution is complete, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays

This protocol details the serial dilution from a DMSO stock into cell culture medium.

Materials:

  • 10 mM DMSO stock solution of the compound (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare Intermediate Dilution: a. Label a sterile microcentrifuge tube "100 µM Intermediate". b. Add 98 µL of cell culture medium to the tube. c. Add 2 µL of the 10 mM DMSO stock solution. d. Mix thoroughly by gentle pipetting or brief vortexing. This creates a 1:50 dilution, resulting in a 200 µM solution with 2% DMSO. Correction: A 1:100 dilution is needed. Add 1 µL of 10 mM stock to 99 µL of medium for a 100 µM intermediate with 1% DMSO.

  • Prepare Final Working Solution: a. Determine the final volume needed for your experiment (e.g., 10 mL for a multi-well plate). b. Add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium. c. Mix gently by inverting the tube. This 1:100 dilution yields a final concentration of 10 µM.

  • Vehicle Control: The final DMSO concentration in this example is 0.1%. It is imperative to prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1%) to the medium without the compound.

  • Immediate Use: Use the final working solution immediately after preparation to prevent precipitation or degradation in the aqueous environment.

The overall dilution process is visualized below.

G cluster_1 Workflow: From Stock to Working Solution stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in Medium + 1% DMSO stock->intermediate 1:100 Dilution final Final Working Solution 10 µM in Medium + 0.1% DMSO intermediate->final 1:100 Dilution

Caption: Serial dilution workflow for cell-based assays.

Stability, Storage, and Troubleshooting

  • Stock Solution Stability: When stored properly at -20°C or below and protected from light, DMSO stock solutions of pyrazole derivatives are generally stable for several months. However, stability is compound-specific and should be empirically verified for long-term studies. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Solution Stability: The compound is significantly less stable in aqueous media. Working solutions should be prepared fresh for each experiment and used promptly. If precipitation occurs upon dilution into aqueous buffer or media, it indicates that the solubility limit has been exceeded.

  • Troubleshooting Precipitation:

    • Lower the Concentration: The most common cause of precipitation is supersaturation. Repeat the dilution to achieve a lower final concentration.

    • Increase Co-solvent: For biochemical assays, consider if a higher final percentage of DMSO (e.g., up to 1%) is permissible. Always validate with a vehicle control.

    • pH Adjustment: For non-cellular assays, test the solubility in a buffer with a lower pH (e.g., pH 5.0).

    • Use of Pluronic F-68: In some cases, adding a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can help maintain solubility.

References

Application Note: Quantitative Analysis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

This compound is a heterocyclic amine containing both pyridine and pyrazole moieties. Such structures are common scaffolds in medicinal chemistry and may act as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The precise and accurate quantification of this compound is critical throughout the drug development lifecycle, from ensuring the purity of the drug substance to monitoring its stability in formulated products and quantifying its presence in biological matrices for pharmacokinetic studies.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be stability-indicating, capable of separating the main analyte from potential degradation products and process-related impurities.[3][4][5]

The protocols are grounded in established principles of analytical chemistry for polar, basic heterocyclic compounds and are designed to meet the stringent validation requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7][8]

Method 1: Stability-Indicating Reversed-Phase HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substance and for purity assessments. The use of a reversed-phase column with an acidic mobile phase modifier is a common and effective strategy for achieving good peak shape for basic compounds like the target analyte by ensuring consistent protonation.[9]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference standard of this compound.

  • 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in methanol to a known concentration (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase Gradient of Mobile Phase A and Mobile Phase BA gradient elution is employed to ensure the elution of both the polar analyte and any less polar impurities within a reasonable time.
Gradient Program 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow initial gradient helps in retaining the polar analyte, followed by a steeper gradient to elute impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLAdjustable based on analyte concentration and instrument sensitivity.
Detection UV at 254 nm or DAD for peak purity assessmentAromatic heterocycles typically exhibit strong UV absorbance at this wavelength.

4. Data Analysis and Quantification:

  • Quantification is based on the peak area of the analyte compared to a calibration curve constructed from the working standard solutions.

  • The linearity of the method should be established by plotting the peak area against the concentration of the working standards and determining the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

The developed HPLC-UV method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[10][11] Key validation parameters include:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products (demonstrated through forced degradation studies). Peak purity analysis should show no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy % Recovery between 98.0% and 102.0% at three different concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The LOQ should be precise and accurate.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Method 2: High-Sensitivity LC-MS/MS Method for Quantification in Complex Matrices

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological fluids or for trace-level impurity quantification, an LC-MS/MS method is recommended. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.[12][13][14]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Reference standard of this compound.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations typically in the ng/mL to low µg/mL range. The internal standard should be added to all standards and samples at a fixed concentration.

3. LC-MS/MS Conditions:

ParameterConditionRationale
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µmShorter column and smaller particle size are suitable for faster analysis times with UHPLC systems.
Mobile Phase Gradient of Mobile Phase A and Mobile Phase BA fast gradient can be employed for high-throughput analysis.
Gradient Program 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.1-5.0 min: 2% BA rapid gradient to elute the analyte and impurities efficiently.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode ESI PositiveThe basic nitrogen atoms in the pyridine and amine groups are readily protonated.
MRM Transitions To be determined by direct infusion of the analyte and internal standard.This is the most critical step for method development and ensures selectivity. For this compound (MW: 160.18), a likely precursor ion is m/z 161.2 [M+H]⁺.

4. Data Analysis and Quantification:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

  • The use of an internal standard corrects for variations in sample preparation and instrument response.

Sample Preparation for Complex Matrices (e.g., Plasma)

A crucial step for LC-MS/MS analysis is the effective removal of matrix components that can cause ion suppression.[15][16][17]

Protein Precipitation Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Visualizing the Workflow

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working) hplc HPLC System (C18 Column, Gradient Elution) std_prep->hplc sample_prep Sample Preparation (Dissolve & Filter) sample_prep->hplc mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) mobile_phase_prep->hplc detector UV/DAD Detector (λ = 254 nm) hplc->detector chromatogram Chromatogram Generation detector->chromatogram quant Quantification (Peak Area vs. Calibration Curve) chromatogram->quant report Final Report quant->report

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Sample Preparation Workflow (Protein Precipitation)

LCMS_SamplePrep start Plasma Sample (100 µL) add_is Add 300 µL Acetonitrile with Internal Standard start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Protein precipitation for LC-MS/MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. It is imperative that any method chosen be fully validated to ensure the reliability, accuracy, and precision of the generated data, thereby supporting regulatory compliance and ensuring product quality and safety.

References

The Rising Star of Material Science: Application Notes and Protocols for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the quest for novel molecular building blocks with tunable electronic and structural properties is incessant. Among the myriad of heterocyclic compounds, 5-Pyridin-2-yl-2H-pyrazol-3-ylamine has emerged as a molecule of significant interest. Its unique architecture, featuring both a pyridine and a pyrazole moiety with a reactive amine group, offers a versatile platform for the synthesis of advanced materials. This guide provides an in-depth exploration of its applications, complete with detailed protocols, for researchers, scientists, and professionals in drug development and material science.

Introduction: The Molecular Advantage of this compound

This compound, with the chemical formula C₈H₈N₄, is an organic compound that serves as a versatile intermediate and building block in various chemical syntheses.[1] Its potential extends to pharmaceuticals, agrochemicals, and, most notably for this guide, material science.[1][2] The presence of both a pyridine ring (an electron-withdrawing system) and a pyrazole ring (an electron-rich system) imparts unique electronic characteristics. The amine group provides a reactive handle for further functionalization, making it an ideal candidate for creating complex molecular architectures. Pyrazole derivatives, in general, are gaining traction in the development of advanced functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), sensors, and catalysis.[3]

Key Molecular Features and Their Implications:

  • Bidentate Ligand Potential: The nitrogen atoms of the pyridine and adjacent pyrazole ring can act as a bidentate chelating ligand for metal ions, forming stable coordination complexes.

  • Hydrogen Bonding Capabilities: The amine group and the N-H of the pyrazole ring can participate in hydrogen bonding, influencing the supramolecular assembly and crystal packing of derived materials.

  • Reactive Amine Group: The primary amine allows for a wide range of chemical modifications, including amidation, imine formation, and participation in polymerization reactions.

  • Tunable Optoelectronic Properties: The conjugated π-system of the molecule can be modified to tune its absorption and emission properties, a crucial aspect for applications in OLEDs and fluorescent sensors.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a versatile ligand is a cornerstone of its application in the synthesis of coordination polymers and MOFs.[4] These materials are of immense interest due to their porous nature, high surface area, and potential applications in gas storage, catalysis, and sensing.

Rationale for Use as a Ligand

The pyridyl and pyrazolyl nitrogen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring. The amine group can be either a non-coordinating functional group that can be post-synthetically modified or a site for hydrogen bonding that directs the overall framework structure. By selecting different metal ions and reaction conditions, a diverse range of coordination polymers with varying dimensionality (1D, 2D, or 3D) and properties can be synthesized.

Protocol: Synthesis of a Hypothetical 1D Coordination Polymer

This protocol describes a general procedure for the synthesis of a one-dimensional coordination polymer using this compound as a ligand and a metal salt like Zinc(II) acetate.

Materials:

  • This compound (CAS: 92352-29-9)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

Equipment:

  • 20 mL scintillation vials or small reaction flasks

  • Magnetic stirrer and stir bars

  • Oil bath or heating mantle

  • Filtration apparatus (Büchner funnel and flask)

  • Oven

Procedure:

  • Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.

  • Metal Salt Solution Preparation: In a separate vial, dissolve 0.05 mmol of Zinc(II) acetate dihydrate in 5 mL of ethanol.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring.

  • Crystallization: Cap the vial and place it in an oil bath preheated to 80 °C. Maintain this temperature for 48 hours.

  • Isolation: After 48 hours, allow the vial to cool slowly to room temperature. Colorless crystals should form.

  • Washing: Decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of diethyl ether.

  • Drying: Dry the crystals in an oven at 60 °C for 12 hours.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center.

Workflow for the synthesis of a coordination polymer.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrazole derivatives are increasingly being investigated for their use in OLEDs due to their favorable electronic properties.[5] They can be employed as host materials, emitting materials, or electron-transporting materials. The incorporation of a pyridine moiety in this compound can enhance electron transport properties.

Role in OLED Devices

While specific data for this compound in OLEDs is not extensively published, its structural motifs suggest potential as a host material for phosphorescent emitters or as a component in a thermally activated delayed fluorescence (TADF) emitter. The high triplet energy often associated with pyrazole-based hosts is beneficial for confining the triplet excitons of blue and green phosphorescent dopants, leading to efficient emission.

Protocol: Fabrication of a Multilayer OLED (Illustrative)

This protocol outlines the general steps for fabricating a multilayer OLED device by vacuum thermal evaporation, where a derivative of this compound could be used as a host material in the emissive layer.

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., TAPC)

  • EML: Emissive Layer (e.g., Host:Derivative of this compound, Dopant: Phosphorescent emitter like Ir(ppy)₃)

  • HBL: Hole Blocking Layer (e.g., TPBi)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes.

  • Layer Deposition: The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • The organic layers and the cathode are deposited sequentially without breaking the vacuum.

    • Deposit a 40 nm thick TAPC layer as the HTL.

    • Co-evaporate the host material (a suitable derivative of this compound) and the phosphorescent dopant (e.g., 6 wt% Ir(ppy)₃) to form a 20 nm thick EML.

    • Deposit a 10 nm thick TPBi layer as the HBL.

    • Deposit a 30 nm thick TPBi layer as the ETL.

    • Deposit a 1 nm thick LiF layer.

    • Deposit a 100 nm thick Al cathode.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.

Schematic of a multilayer OLED device.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number92352-29-9[5]
Molecular FormulaC₈H₈N₄[5]
Molecular Weight160.18 g/mol [5]
AppearanceSolid
Storage2-8°C[1]

Conclusion and Future Outlook

This compound stands as a promising building block for the next generation of advanced materials. Its unique electronic and structural features make it a compelling candidate for the development of novel coordination polymers, MOFs, and materials for optoelectronic devices. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this versatile molecule. Future research will likely focus on the synthesis of new derivatives with tailored properties for specific applications, such as highly efficient OLED emitters, selective chemosensors, and robust catalytic frameworks. The continued exploration of this and related pyrazole compounds will undoubtedly lead to exciting advancements in material science.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of profound significance in medicinal chemistry and drug discovery.[1][2] This scaffold, formed by the fusion of pyrazole and pyridine rings, is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Consequently, its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3][4] Several drugs and investigational compounds incorporate this core, highlighting its clinical relevance.[3]

Structurally, pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms, the 1H- and 2H-isomers, with the 1H-isomer being the most extensively studied and reported in bioactive compounds. A cornerstone of synthetic strategy for accessing this valuable scaffold involves the construction of the pyridine ring onto a pre-formed, appropriately substituted aminopyrazole. This approach offers versatility and control over the final substitution pattern, making it a preferred method for medicinal chemists.

This guide provides an in-depth analysis of the primary synthetic methodologies, detailed experimental protocols, and the underlying chemical principles for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazole precursors.

Core Synthetic Methodologies: Building the Pyridine Ring

The formation of the pyridine ring onto a 5-aminopyrazole core is typically achieved through condensation reactions with a three-carbon biselectrophilic partner. The 5-aminopyrazole acts as a versatile 1,3-N,C-dinucleophile, with the exocyclic amino group and the C4 carbon of the pyrazole ring participating in the cyclization.

The Friedländer Annulation and Related Condensations

The most prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine system is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Mechanistic Insight: The reaction proceeds via a cascade of condensation and cyclization steps. There are two plausible initial pathways: nucleophilic attack by the exocyclic amino group (-NH₂) onto one carbonyl, or attack by the nucleophilic C4 carbon of the pyrazole. Regardless of the initial step, a subsequent intramolecular cyclization occurs, followed by a dehydration step to yield the final aromatic pyrazolo[3,4-b]pyridine ring system.

A critical consideration is regioselectivity . When a non-symmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. The product ratio is dictated by the relative electrophilicity of the two carbonyl groups; the initial attack will preferentially occur at the more electrophilic carbonyl center.

Friedlander_Mechanism cluster_start Reactants cluster_pathA Path A: Initial N-attack cluster_pathB Path B: Initial C-attack Aminopyrazole 5-Aminopyrazole (1,3-N,C-Dinucleophile) N_Attack N-attack on C=O Aminopyrazole->N_Attack C_Attack C4-attack on C=O Aminopyrazole->C_Attack Dicarbonyl 1,3-Dicarbonyl (1,3-C,C-Bielectrophile) Dicarbonyl->N_Attack Dicarbonyl->C_Attack Intermediate_A Intermediate A (Enamine) N_Attack->Intermediate_A Cyclization_A C4-attack on C=O (Intramolecular) Intermediate_A->Cyclization_A Dehydration - H₂O (Aromatization) Cyclization_A->Dehydration Intermediate_B Intermediate B C_Attack->Intermediate_B Cyclization_B N-attack on C=O (Intramolecular) Intermediate_B->Cyclization_B Cyclization_B->Dehydration FinalProduct Pyrazolo[3,4-b]pyridine Dehydration->FinalProduct

Figure 1: Generalized mechanism for Friedländer synthesis.

Common Conditions & Catalysis:

  • Acid Catalysis: Glacial acetic acid is frequently employed as both the solvent and catalyst, promoting the crucial dehydration steps. Mineral acids like HCl can also be used.

  • Lewis Acid Catalysis: To enhance the electrophilicity of the carbonyl partners and facilitate the reaction under milder conditions, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) or Copper(II) complexes are effective.[3][5]

  • Thermal vs. Microwave: Reactions are traditionally run at reflux temperatures. However, microwave (MW) irradiation has emerged as a powerful green chemistry tool, significantly reducing reaction times from hours to minutes and often improving yields.[6][7]

The Gould-Jacobs Reaction

For the synthesis of 4-hydroxypyrazolo[3,4-b]pyridines (which exist predominantly as the 4-oxo tautomer), the Gould-Jacobs reaction is a reliable method. This involves reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent.

Mechanistic Insight: The reaction initiates with the nucleophilic attack of the aminopyrazole onto the electron-deficient double bond of the malonate derivative, leading to the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization where the pyrazole N-H attacks one of the ester groups, eliminating a second molecule of ethanol. The resulting product is a 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate, which can be further modified. Treatment with reagents like POCl₃ can convert the 4-hydroxy group to a 4-chloro group, a versatile handle for further functionalization via nucleophilic substitution.

Gould_Jacobs Start 3-Aminopyrazole + Diethyl (ethoxymethylene)malonate Step1 Nucleophilic Attack (- EtOH) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Thermal Cyclization (- EtOH) Intermediate->Step2 Product1 4-Hydroxy-pyrazolo[3,4-b]pyridine (Pyridone Tautomer) Step2->Product1 Step3 Treatment with POCl₃ Product1->Step3 Product2 4-Chloro-pyrazolo[3,4-b]pyridine Step3->Product2

Figure 2: Workflow for the Gould-Jacobs reaction.
Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach by combining three or more reactants in a single pot to form the final product, avoiding the isolation of intermediates.[6]

General Strategy: A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a β-ketonitrile).[8] The reaction is often catalyzed by a base or an acid.

Mechanistic Insight: The reaction typically begins with an in situ Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). The 5-aminopyrazole then adds to this intermediate in a Michael fashion, followed by intramolecular cyclization and subsequent oxidation or tautomerization to yield the highly substituted pyrazolo[3,4-b]pyridine. This approach allows for the rapid generation of molecular diversity.

MCR_Workflow cluster_reactants Reactants (One-Pot) R1 5-Aminopyrazole Michael_Addition Michael Addition R1->Michael_Addition R2 Aldehyde Knoevenagel Knoevenagel Condensation R2->Knoevenagel R3 Active Methylene Compound R3->Knoevenagel Michael_Acceptor Michael Acceptor (in situ) Knoevenagel->Michael_Acceptor Michael_Acceptor->Michael_Addition Cyclization Intramolecular Cyclization/ Dehydration Michael_Addition->Cyclization Product Substituted Pyrazolo[3,4-b]pyridine Cyclization->Product

Figure 3: Logical workflow for a typical MCR synthesis.

Comparative Data of Synthetic Protocols

The choice of synthetic protocol depends on the desired substitution pattern, available starting materials, and required reaction scale. The following table summarizes representative examples from the literature.

Aminopyrazole Bielectrophile Partner Catalyst / Solvent Conditions Product Type Yield (%) Reference
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneGlacial Acetic AcidReflux, 4-6 h4,6-Dimethyl-pyrazolo[3,4-b]pyridine~85-95%
5-Amino-1-phenylpyrazole(E)-4-arylbut-3-en-2-oneZrCl₄ / EtOH:DMF (1:1)95 °C, 16 h4-Aryl-6-methyl-pyrazolo[3,4-b]pyridine13-28%[5]
5-AminopyrazolesAryl Aldehydes + β-KetonitrilesAcetic AcidMW Irradiation, 150°C, 10-15 minPolysubstituted pyrazolo[3,4-b]pyridines80-92%[6][8]
3-AminopyrazoleDiethyl (ethoxymethylene)malonateNone (thermal) then POCl₃Heat, then Reflux4-Chloro-pyrazolo[3,4-b]pyridineGood
5-AminopyrazolesAlkynyl AldehydesSilver triflate (AgOTf)Dichloroethane, 80 °CC6-substituted pyrazolo[3,4-b]pyridines45-90%[9]
5-Aminopyrazoles1,3-DiketonesWater90 °C, 16 hSubstituted pyrazolo[3,4-b]pyridinesGood

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Classical Friedländer Synthesis via Thermal Heating

Objective: To synthesize 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 10 mmol)

  • Acetylacetone (1.10 g, 11 mmol, 1.1 eq)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (10 mmol) and glacial acetic acid (20 mL). Stir the mixture to obtain a clear solution or a fine suspension.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the flask.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle.

    • Causality Note: Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent dehydration steps required for aromatization.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water, followed by cold ethanol to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.

Protocol 2: Microwave-Assisted Three-Component Synthesis

Objective: To synthesize a 4-aryl-6-aryl-5-cyano-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole (1.59 g, 10 mmol)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol)

  • β-Ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile, 1.45 g, 10 mmol)

  • Glacial Acetic Acid (5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the 5-amino-1-phenyl-1H-pyrazole (10 mmol), the aromatic aldehyde (10 mmol), the β-ketonitrile (10 mmol), and glacial acetic acid (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15 minutes with stirring.

    • Causality Note: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation.[6][7]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. A solid product will typically precipitate from the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and acetic acid.

  • Purification: The product is often of high purity after washing. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine. This molecule is a critical building block in medicinal chemistry and drug discovery, valued for its role as an intermediate in the development of novel therapeutics.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, optimize reaction yields, and ensure high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and robust method for synthesizing 3-amino-5-substituted pyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[3][4] The overall workflow involves two primary stages:

  • Formation of the β-Ketonitrile Intermediate: The synthesis begins with a Claisen-type condensation between 2-acetylpyridine and a suitable C1 synthon, typically acetonitrile, under basic conditions to form 3-oxo-3-(pyridin-2-yl)propanenitrile.

  • Cyclization with Hydrazine: The resulting β-ketonitrile intermediate is then reacted with hydrazine (usually as hydrazine hydrate) in a suitable solvent like ethanol. This step proceeds via nucleophilic attack and subsequent intramolecular cyclization to form the pyrazole ring.[5][6]

Q2: What are the critical reaction parameters that influence the yield and purity?

Several parameters must be tightly controlled:

  • Base Selection for Condensation: The choice and stoichiometry of the base (e.g., sodium ethoxide, sodium hydride) in the initial condensation step are critical for efficiently generating the enolate of 2-acetylpyridine without promoting side reactions.

  • Temperature Control: The initial condensation is often performed at room temperature or below, while the cyclization step may require heating (e.g., refluxing in ethanol) to proceed at a reasonable rate.[5][6] Elevated temperatures during cyclization can favor the thermodynamically stable product.[7]

  • Solvent Choice: Anhydrous polar aprotic solvents like THF or dioxane are often used for the condensation, while protic solvents like ethanol are ideal for the cyclization with hydrazine hydrate.[5]

  • Purity of Starting Materials: The purity of 2-acetylpyridine and hydrazine hydrate significantly impacts the reaction outcome. Impurities can lead to unwanted side products that complicate purification.

Q3: How is the final product typically purified and characterized?

Purification is commonly achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, isopropyl alcohol). If significant impurities persist, column chromatography on silica gel may be necessary.

Characterization is confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: To check for purity against a reference value.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Problem 1: Consistently low yield (<40%) of the final product.

Q: My overall yield is very low. What are the likely causes and how can I improve it?

Low yield can stem from inefficiencies in either the condensation or the cyclization step. A systematic approach is required to identify the bottleneck.

Possible Cause A: Inefficient Knoevenagel Condensation (Step 1)

The formation of the 3-oxo-3-(pyridin-2-yl)propanenitrile intermediate may be incomplete.

  • Expertise & Causality: The base must be strong enough to deprotonate 2-acetylpyridine's α-carbon but not so reactive that it promotes self-condensation or other side reactions. The reaction is an equilibrium, and efficient removal of the leaving group (e.g., ethoxide) drives it forward.

  • Recommended Action:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of 2-acetylpyridine.

    • Optimize Base: If the reaction stalls, consider a stronger base like sodium hydride in an anhydrous solvent such as THF.[5] Ensure strictly anhydrous conditions, as moisture will quench the base.

    • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrile source and base to drive the reaction to completion.

Possible Cause B: Poor Cyclization or Intermediate Degradation (Step 2)

The β-ketonitrile intermediate is not converting efficiently to the pyrazole.

  • Expertise & Causality: The cyclization with hydrazine is pH and temperature-sensitive. While often performed in refluxing ethanol, excessively high temperatures or prolonged reaction times can lead to degradation. Acid catalysis can sometimes facilitate the dehydration step of the cyclization.[8]

  • Recommended Action:

    • Isolate the Intermediate: For troubleshooting, consider isolating and purifying the 3-oxo-3-(pyridin-2-yl)propanenitrile intermediate to confirm its identity and purity before proceeding to the cyclization step.

    • Add a Catalytic Acid: Introduce a catalytic amount of acetic acid to the cyclization mixture. This can protonate the carbonyl, making it more electrophilic and facilitating the initial attack by hydrazine.[6]

    • Control Temperature: Begin the reaction at room temperature and slowly heat to reflux, monitoring by TLC until the intermediate is consumed. Typical reaction times range from 4 to 24 hours.[6]

Experimental Protocol: Optimized Two-Step Synthesis

Step 1: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add 2-acetylpyridine (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add acetonitrile (1.1 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, carefully quench the reaction with ice-cold water and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate in vacuo. The crude intermediate can be used directly or purified by chromatography.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo.

Problem 2: Presence of a significant, hard-to-remove impurity.

Q: My final product is contaminated with a persistent impurity, even after recrystallization. What could it be and how do I remove it?

This often indicates the formation of a regioisomer or a side-product from an incomplete reaction.

Possible Cause A: Formation of the Regioisomer (3-Pyridin-2-yl-2H-pyrazol-5-ylamine)

  • Expertise & Causality: The cyclization of the β-ketonitrile with hydrazine can theoretically proceed via two pathways, attacking either the ketone or the nitrile carbon first. While the formation of the 3-amino-5-aryl isomer is generally favored from β-ketonitriles, reaction conditions can influence the outcome.[3] Thermodynamic conditions (higher temperatures, longer reaction times) typically favor the more stable 5-substituted aminopyrazole product.[7]

  • Recommended Action:

    • Employ Kinetic Control: To favor the desired 3-amino isomer, try running the cyclization at a lower temperature for a longer period. For instance, stir the reactants at room temperature for 24 hours before gently heating.[7]

    • Purification Strategy: Isomers can be difficult to separate. A careful optimization of the mobile phase in column chromatography is required. Consider using a gradient elution from a non-polar to a polar solvent system.

Possible Cause B: Unreacted Starting Material or Intermediate

  • Expertise & Causality: An incomplete reaction will leave starting materials in the final product. Due to the amine functionality, the product is basic and can be separated from less basic or neutral impurities.

  • Recommended Action:

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer. The organic layer containing neutral impurities can be discarded.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure amine product, which can then be filtered or extracted.

Data & Visualization

Table 1: Troubleshooting Summary

SymptomPotential CauseRecommended Diagnostic & Action
Low Overall Yield Incomplete condensation (Step 1)Monitor Step 1 by TLC. Optimize base (e.g., NaH in THF).
Inefficient cyclization (Step 2)Add catalytic acetic acid to the cyclization. Optimize temperature.
Persistent Impurity Regioisomer formationModify cyclization conditions (lower temp). Use gradient column chromatography.
Unreacted starting materialsPerform an acid-base extraction to isolate the basic amine product.
Reaction Fails to Start Poor quality reagentsVerify purity of 2-acetylpyridine and hydrazine hydrate. Use anhydrous solvents.

Diagram 1: General Synthesis Workflow

This diagram illustrates the two-stage process for synthesizing the target compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Acetylpyridine Base Base (e.g., NaH) Anhydrous THF A->Base B Acetonitrile B->Base C Intermediate: 3-Oxo-3-(pyridin-2-yl)propanenitrile Base->C Claisen Condensation D Hydrazine Hydrate Solvent Ethanol, Δ (cat. Acetic Acid) C->Solvent D->Solvent E Final Product: This compound Solvent->E Cyclocondensation G Start Low Product Yield Observed CheckTLC Analyze crude product by TLC. Are starting materials present? Start->CheckTLC SM_Present YES: Incomplete Reaction CheckTLC->SM_Present Yes SM_Absent NO: Product Loss / Degradation CheckTLC->SM_Absent No Condensation_Issue Focus on Step 1 (Condensation): - Verify base activity - Ensure anhydrous conditions - Increase reaction time SM_Present->Condensation_Issue Cyclization_Issue Focus on Step 2 (Cyclization): - Add catalytic acid - Optimize temperature/time - Check hydrazine quality SM_Present->Cyclization_Issue Purification_Issue Review Purification: - Check for product loss in washes - Optimize recrystallization solvent - Consider alternative purification SM_Absent->Purification_Issue

References

Troubleshooting 5-Pyridin-2-yl-2H-pyrazol-3-ylamine synthetic side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

This molecule is a valuable building block in medicinal chemistry and drug discovery due to its versatile structure, which features both a pyridine and a pyrazole ring with a reactive amine group.[1][2] This guide synthesizes field-proven insights and established literature to address common challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and generally reliable method is the cyclocondensation reaction between a β-ketonitrile precursor, specifically 3-oxo-3-(pyridin-2-yl)propanenitrile , and hydrazine hydrate .[3][4] This reaction is a cornerstone of pyrazole synthesis, involving the reaction of a 1,3-dielectrophile (the β-ketonitrile) with a binucleophile (hydrazine).[4][5]

Q2: What are the critical starting materials and reagents?
  • 3-oxo-3-(pyridin-2-yl)propanenitrile: This is the key precursor. Its purity is critical for the success of the reaction. It can be synthesized via a Claisen condensation between 2-acetylpyridine and a cyanide source like ethyl cyanoacetate.

  • Hydrazine Hydrate (N₂H₄·H₂O): Use a fresh, high-quality source. Hydrazine is a strong reducing agent and can decompose over time.

  • Solvent: Typically, a protic solvent like ethanol or methanol is used to facilitate the reaction. Acetic acid is sometimes used as a solvent and catalyst.[6]

  • Catalyst (Optional): The reaction can be run without a catalyst, but a catalytic amount of a weak acid (like acetic acid) or base (like piperidine or triethylamine) can improve reaction rates.

Q3: What are the typical reaction conditions?

While specific conditions can vary, a general protocol involves heating the reactants in a suitable solvent.

ParameterTypical ValueRationale
Temperature 60-80 °C (Reflux)Provides sufficient energy for the condensation and cyclization steps without significant byproduct formation.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC or LC-MS.
Stoichiometry ~1.1 equivalents of hydrazineA slight excess of hydrazine ensures complete consumption of the limiting β-ketonitrile.
Atmosphere Inert (N₂ or Ar)While not always strictly necessary, an inert atmosphere can prevent potential oxidative side reactions.
Q4: How should I monitor the reaction progress?

The most effective method is Thin Layer Chromatography (TLC) .

  • Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 70:30) or Dichloromethane/Methanol (e.g., 95:5) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Interpretation: You should see the spot corresponding to the starting β-ketonitrile (less polar) disappear as a new, more polar spot for the aminopyrazole product appears.

For more precise monitoring, LC-MS can be used to track the consumption of starting material and the formation of the product mass peak (m/z 161.08 [M+H]⁺).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: My reaction yields are very low or I've isolated no product.

Possible Causes & Solutions:

  • Poor Quality Reagents:

    • The "Why": Hydrazine hydrate is susceptible to oxidation. The β-ketonitrile starting material can be unstable, particularly if impure.

    • The "How-To": Use a freshly opened bottle of hydrazine hydrate or distill it before use. Verify the purity of your 3-oxo-3-(pyridin-2-yl)propanenitrile by NMR or melting point.

  • Incorrect Reaction Conditions:

    • The "Why": The cyclization step requires sufficient thermal energy. However, excessive heat can lead to decomposition or polymerization, especially with hydrazine.

    • The "How-To": Ensure your reaction is heated to the target temperature (e.g., refluxing ethanol, ~78 °C). If refluxing, ensure a condenser is functioning properly. Monitor by TLC to see if the starting material is being consumed. If the reaction is stalled, a small amount of glacial acetic acid can be added to catalyze the cyclization.

  • Inefficient Isolation/Work-up:

    • The "Why": The product is an amine and can be water-soluble, especially in its protonated (salt) form. During aqueous work-up, the product might be lost to the aqueous phase if the pH is too low.

    • The "How-To": During work-up, ensure the aqueous layer is made basic (pH 8-9) with a base like sodium bicarbonate or sodium carbonate before extracting with an organic solvent (e.g., ethyl acetate, DCM). This ensures the amine is in its free base form, which is more soluble in organic solvents.

Below is a logical workflow for troubleshooting low-yield issues.

G start Low or No Yield check_sm Verify Starting Material Purity (NMR, MP) start->check_sm check_reagent Use Fresh Hydrazine Hydrate start->check_reagent optimize_cond Optimize Reaction Conditions (Temp, Time) check_sm->optimize_cond If SM is pure check_reagent->optimize_cond If reagent is fresh add_catalyst Add Catalytic Acid (e.g., AcOH) optimize_cond->add_catalyst If reaction stalls check_workup Check Work-up pH (Ensure pH 8-9) optimize_cond->check_workup If SM is consumed add_catalyst->check_workup result Improved Yield check_workup->result

Caption: Troubleshooting workflow for low product yield.

Problem 2: My characterization data (NMR) suggests I've formed an isomeric byproduct.

The Core Issue: Regioselectivity

This is the most common and mechanistically interesting side reaction. Hydrazine's two nitrogen atoms are distinct nucleophiles. The initial attack on the β-ketonitrile can occur at either the ketone carbonyl or the nitrile carbon. This leads to two different intermediates and, potentially, two different pyrazole regioisomers.[4][5]

  • Desired Product: this compound (results from initial attack at the ketone).

  • Possible Isomer: 3-Pyridin-2-yl-2H-pyrazol-5-ylamine (results from initial attack at the nitrile).

While the reaction of β-ketonitriles with hydrazine generally favors the formation of 3-aminopyrazoles, the regioselectivity is not always absolute and can be influenced by reaction conditions.[3][4]

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products ketonitrile 3-oxo-3-(pyridin-2-yl) propanenitrile path_a Path A: Attack at Ketone (Favored) ketonitrile->path_a Hydrazine path_b Path B: Attack at Nitrile ketonitrile->path_b Hydrazine hydrazine H₂N-NH₂ product_a Desired Product: This compound path_a->product_a Cyclization product_b Isomeric Byproduct: 3-Pyridin-2-yl-2H-pyrazol-5-ylamine path_b->product_b Cyclization

Caption: Regioisomeric pathways in pyrazole synthesis.

Solutions & Mitigation:

  • Control pH and Temperature: Running the reaction under neutral or slightly acidic conditions (e.g., in ethanol with a drop of acetic acid) often enhances selectivity for the desired 3-amino isomer.[6] Basic conditions have been reported in some cases to alter regioselectivity.[4] Avoid excessively high temperatures, which can reduce selectivity.

  • Purification: If the isomer does form, it can often be separated by column chromatography due to differences in polarity. See Protocol C.

  • Characterization: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure. An NOE correlation between the pyrazole ring proton and the pyridine ring protons can help distinguish isomers.

Problem 3: I'm having difficulty purifying the product. It's an oil or streaks on the TLC plate.

Possible Causes & Solutions:

  • Product is an Oil:

    • The "Why": Aminopyrazoles, especially if slightly impure, can exist as oils or low-melting-point solids.

    • The "How-To":

      • Trituration: Stir the crude oil vigorously in a non-polar solvent like diethyl ether or hexanes. This can often induce crystallization by washing away soluble impurities.[7][8]

      • Salt Formation: Convert the amine to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with HCl or HBr in a solvent like ether or isopropanol. Salts are typically crystalline and easier to handle, though this may not be suitable if the free base is needed for the next step.[9]

  • Streaking on Silica Gel:

    • The "Why": The basic amine group interacts strongly with the acidic silica gel, causing the spot to streak and leading to poor separation during column chromatography.

    • The "How-To": Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., 95:4.5:0.5 DCM/MeOH/Et₃N). This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.

Section 3: Key Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 eq).

  • Add ethanol (approx. 10 mL per gram of nitrile) to dissolve the starting material.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material using Protocol B or C.

Protocol B: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot solvent. Good starting solvents to screen include ethanol, isopropanol, or acetonitrile.[10]

  • If the product is highly soluble, you can attempt to add a non-polar anti-solvent (like hexanes or water, depending on the primary solvent) dropwise to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol C: Purification by Flash Column Chromatography
ParameterRecommended Setting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 1-5% Methanol in Dichloromethane, with 0.5% Triethylamine.
Loading Dissolve crude product in a minimum of DCM or the initial eluent. Alternatively, "dry load" by adsorbing the product onto a small amount of silica gel.
Collection Collect fractions and analyze by TLC to pool the pure product fractions.

References

5-Pyridin-2-yl-2H-pyrazol-3-ylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS No. 92352-29-9). This document is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic amine in their experimental workflows. As a bifunctional molecule featuring both a pyridine and an aminopyrazole moiety, its stability can be influenced by a range of environmental and experimental factors.[1] This guide provides a comprehensive overview of its stability profile, answers to frequently asked questions, and robust troubleshooting protocols to ensure the integrity of your starting materials and the reproducibility of your results.

Compound at a Glance
PropertyValueSource(s)
CAS Number 92352-29-9[2][3]
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [1][3]
Appearance Off-white to light brown/yellow solid/powder[2][4]
Common Synonyms 5-(Pyridin-2-yl)-1H-pyrazol-3-amine, 5-Amino-3-(pyrid-2-yl)-1H-pyrazole[1][2]

Core Stability Profile & Degradation Pathways

This compound is valued for its role as a stable and reactive building block in synthesizing pharmaceutical and agrochemical agents.[2][5] However, its "stability" is contingent on proper handling and storage. The presence of multiple nitrogen atoms and aromatic rings creates susceptibility to specific degradation pathways.

The primary modes of degradation are oxidation and photodegradation .

  • Oxidative Degradation: The electron-rich pyrazole and amine groups, along with the pyridine nitrogen, are potential sites for oxidation. Exposure to atmospheric oxygen, peroxide impurities in solvents, or certain reaction conditions can lead to the formation of hydroxylated derivatives or N-oxides. Studies on related pyrazole structures show that oxidation can lead to the formation of pyrazole carboxylic acids or other exhaustive oxidation products.[6] The amino group, in particular, can be readily oxidized, which may initiate further decomposition.[7]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light.[8][9] Irradiation can lead to the formation of various photoproducts, including hydroxylated compounds.[9][10] This sensitivity necessitates protection from light during storage and handling to prevent the slow accumulation of photochemical impurities.

The diagram below illustrates the main factors that can compromise the stability of the compound.

Key Factors Influencing Compound Stability Compound This compound Oxidation Oxidation (Air, Peroxides) Compound->Oxidation Forms N-Oxides, Hydroxylated Species Light Photodegradation (UV, Ambient Light) Compound->Light Generates Photoproducts Temp High Temperature (>30°C) Compound->Temp Accelerates All Degradation Pathways Moisture Moisture/Humidity Compound->Moisture Can Mediate Hydrolysis of Derivatives

Caption: Primary environmental factors affecting stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored at 2-8°C (refrigerated) .[11] The container must be tightly sealed to protect it from atmospheric moisture. For maximum protection, especially for reference standards or long-term storage, we recommend storing it in an amber glass vial under an inert atmosphere (argon or nitrogen) to mitigate both photodegradation and oxidation.

ConditionRecommendationRationaleSource(s)
Temperature 2–8°CMinimizes thermal degradation rates.[2][11]
Atmosphere Inert Gas (Ar, N₂)Prevents slow oxidation from atmospheric O₂.[12]
Light Amber Vial / DarkProtects against UV-induced photodegradation.[11]
Container Tightly SealedPrevents moisture absorption.[12]

Q2: My solid compound has changed color from off-white to yellow/brown. Is it still usable?

A2: A distinct color change is a strong indicator of degradation, most likely due to slow oxidation or the formation of minor polymeric impurities upon exposure to air and/or light. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive downstream applications.

Causality: The appearance of color often results from the formation of extended conjugated systems, which absorb visible light. This can happen when small amounts of the amine oxidize and begin to form dimers or more complex structures.

Recommendation: Before use, you must re-analyze the material to confirm its purity. A simple check via ¹H NMR or LC-MS is recommended. If new, unidentifiable peaks are present or if the purity has dropped below your experimental threshold (e.g., >95%), the material should be repurified (e.g., by column chromatography or recrystallization) or discarded.

Q3: What is the stability of this compound in solution? Which solvents are best for storage?

A3: The stability in solution is significantly lower than in the solid state and is highly solvent-dependent.

  • Protic Solvents (e.g., Methanol, Ethanol): Solutions in protic solvents are not recommended for long-term storage as they can participate in photochemical reactions and may contain water, which can facilitate degradation. Prepare these solutions fresh before use.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Anhydrous aprotic solvents are preferred. For short-term storage (1-2 weeks), solutions in high-purity anhydrous DMSO or DMF stored at -20°C and protected from light are generally acceptable.

  • Aqueous Solutions: The compound's stability in aqueous buffers is pH-dependent. Given the basic nature of the amine and pyridine groups, the compound will be protonated at acidic pH, which can alter its stability profile. Acidic conditions (pH < 4) may accelerate the degradation of pyridine-containing compounds.[13] Aqueous solutions should always be prepared fresh.

Q4: Can I heat this compound? What is its thermal stability?

A4: While specific melt-decomposition data is not widely published, heterocyclic amines as a class can be sensitive to high temperatures.[14][15][16] Heating, especially above ambient temperature for prolonged periods, will accelerate degradation.[17] For reactions, it is crucial to use the lowest effective temperature and to run reactions under an inert atmosphere to prevent oxidation, which is kinetically favored at higher temperatures. If you are performing a reaction at an elevated temperature, a purity check of your starting material is essential to ensure you are not starting with partially degraded compound.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow to diagnose the root cause.

Problem 1: Unexpected Peaks in LC-MS or NMR Analysis

You run a quality control check on your compound and observe new signals that were not present in the original certificate of analysis.

Diagnostic Workflow

start Unexpected Peaks Observed in LC-MS / NMR ms_check Analyze Mass Spectrum (LC-MS) start->ms_check nmr_check Analyze Proton NMR Spectrum start->nmr_check mass_plus_16 mass_plus_16 ms_check->mass_plus_16 Peak at M+16 or M+18? aromatic_change aromatic_change nmr_check->aromatic_change Change in aromatic region? Loss of signal integrity? storage_review Review Storage & Handling History final_action Action: Repurify material. Implement proper storage protocols. storage_review->final_action Improper Storage Found? (Exposed to Air/Light/Heat) oxidation Conclusion: Oxidation Likely formation of N-oxide or hydroxylated pyrazole. mass_plus_16->oxidation Yes dimerization Peak at ~2M or 2M-2? Consider dimerization or other condensation products. mass_plus_16->dimerization No oxidation->storage_review dimerization->storage_review photo_degradation Conclusion: Photodegradation Pyridine ring chemistry may be altered. Check for broad baseline humps. aromatic_change->photo_degradation Yes solvent_impurity Are new peaks sharp singlets? (e.g., grease, residual solvent) aromatic_change->solvent_impurity No photo_degradation->storage_review solvent_impurity->storage_review

Caption: Troubleshooting workflow for identifying unknown impurities.

Plausible Degradant Structures
Degradation TypePlausible StructureMass ChangeKey Analytical Signature
Oxidation Pyridine N-Oxide+16 DaDownfield shift of pyridine protons in ¹H NMR.
Oxidation Hydroxypyrazole+16 DaAppearance of a new exchangeable proton (OH) signal in NMR; mass spectrometry is key for identification.[18]
Photodegradation Complex MixtureVariableOften leads to a complex mixture of products, potentially showing broad, unresolved signals in the NMR baseline and multiple low-intensity peaks in the LC-MS.[13]
Problem 2: Inconsistent Reaction Yields or Formation of Byproducts

You are using this compound as a nucleophile in a reaction (e.g., acylation, alkylation) and observe inconsistent yields or the formation of unexpected side products.

Causality: The exocyclic amine is the primary nucleophilic site, but the pyrazole and pyridine nitrogens also possess lone pairs. The reactivity and regioselectivity of reactions involving aminopyrazoles can be complex.[19][20] If the starting material is partially degraded (e.g., oxidized), the degradants can act as competing nucleophiles or interfere with the reaction, leading to a messy reaction profile and reduced yield of the desired product.

Step-by-Step Protocol for Pre-Reaction Quality Control
  • Visual Inspection: Check the solid material. Is there any discoloration or change in texture from the baseline? If so, proceed with caution.

  • Purity Confirmation (Mandatory):

    • Dissolve a small sample (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Compare it against the reference spectrum from the supplier or a previously validated batch. Pay close attention to the integration of key peaks and the absence of signals in the baseline.

    • Self-Validation: The integral of the aromatic protons should match the expected ratio. Any deviation or new peaks suggest impurity.

  • LC-MS Analysis:

    • Inject a dilute solution onto a reverse-phase C18 column.

    • Confirm the presence of a single major peak corresponding to the correct mass-to-charge ratio (m/z).

    • The presence of multiple peaks confirms contamination or degradation.

  • Solvent Purity Check:

    • Ensure your reaction solvents are anhydrous and free of peroxides, especially ethers like THF or dioxane. Peroxides can directly oxidize your starting material. Use freshly distilled or newly opened bottles of anhydrous solvents.

  • Reaction Atmosphere:

    • Run the reaction under a strictly inert atmosphere (argon or nitrogen). This is critical to prevent in-situ oxidation of the amine, especially if the reaction requires heat.

By implementing this pre-reaction QC protocol, you ensure that variability in your starting material is not a source of experimental irreproducibility.

References

How to increase solubility of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS 92352-29-9). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and widely used aprotic polar solvent, achieving a stable, high-concentration solution of complex heterocyclic molecules like this compound can present difficulties.[1][2] This guide is designed to help you navigate these challenges, ensure compound integrity, and achieve reproducible experimental results.

Understanding the Challenge

The Physicochemical Profile of this compound

This compound is a heterocyclic organic compound featuring both a pyridine and a pyrazole ring, with a primary amine substituent.[3][4] Its molecular structure contributes to its potential as a valuable intermediate in medicinal chemistry and drug discovery.[5] However, these same features—multiple aromatic rings and hydrogen bond donors/acceptors—can lead to strong crystal lattice energy and intermolecular interactions, making it difficult to dissolve.

Key Molecular Features Influencing Solubility:

  • Molecular Formula: C₈H₈N₄[6]

  • Molecular Weight: 160.18 g/mol [6]

  • Structural Components:

    • Pyridine Ring: A basic aromatic heterocycle.

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

    • Amine Group (-NH₂): Acts as a hydrogen bond donor.

The combination of a relatively planar structure and the capacity for hydrogen bonding can favor the solid-state (crystal) form over the dissolved state, presenting a significant energy barrier that the solvent must overcome.

The Role of DMSO as a "Universal" Solvent

DMSO is favored in laboratory settings for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][7] Its high polarity and aprotic nature make it an excellent solvent for disrupting intermolecular forces. However, it is not infallible, and its effectiveness can be limited by factors such as compound concentration, temperature, and the presence of moisture.[8]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered when dissolving this compound in DMSO.

Q1: I've added my compound to DMSO at room temperature, but it's not dissolving or is forming a suspension. What are my immediate next steps?

A1: Do not immediately assume the compound is insoluble. Incomplete dissolution at room temperature is a common first observation for compounds with high crystal lattice energy.

Initial Troubleshooting Steps:

  • Vortex Thoroughly: Ensure the mixture is homogenous. Vortex the vial for 1-2 minutes.[8]

  • Sonication: If vortexing is insufficient, place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic energy can help break apart solid aggregates and accelerate the dissolution process.[8]

  • Visual Inspection: After each step, hold the vial against a light source to check for any undissolved particulates. A completely dissolved solution should be clear.

Q2: Can I use heat to increase the solubility of my compound in DMSO? What are the risks?

A2: Yes, gentle heating is a common and effective method to increase solubility. However, it must be done with caution.

Recommendations:

  • Controlled Heating: Use a water bath or heating block set to a low temperature (e.g., 37°C).[8] Avoid aggressive heating with a heat gun, which can cause localized overheating and compound degradation.

  • Post-Heating Check: After heating and dissolving, allow the solution to cool to room temperature. Observe if the compound remains in solution or if it precipitates out. Precipitation upon cooling indicates that you have created a supersaturated solution, which may not be stable for long-term storage.

Q3: My desired concentration seems to be above the solubility limit in pure DMSO. What are my options?

A3: If you cannot achieve your target concentration in 100% DMSO even with gentle heating, you have two primary options: prepare a lower concentration stock or use a co-solvent system.

Option 1: Prepare a Lower Concentration Stock

  • This is the simplest and safest option. It avoids introducing new variables into your experimental system. Re-calculate your experimental dilutions based on a new, lower-concentration stock that is fully soluble.

Option 2: Use a Co-Solvent

  • A co-solvent can alter the overall polarity and solubilizing properties of the solvent mixture, often enhancing the solubility of difficult compounds.[12][13]

  • How it Works: The co-solvent helps to reduce the interfacial tension between the solute and the primary solvent, effectively making the solute "more comfortable" in the liquid phase.[12]

  • See the "Protocol 2: Using Co-solvents to Enhance Solubility" section for a detailed procedure.

Q4: My DMSO stock solution was clear, but it formed a precipitate when I diluted it into my aqueous buffer (e.g., PBS, cell culture media). Why did this happen and how can I fix it?

A4: This is a very common phenomenon known as "antisolvent precipitation." Your compound is highly soluble in the organic DMSO stock but poorly soluble in the final aqueous environment.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. For example, dilute 1:10 in buffer, vortex, then dilute that intermediate solution further. This gradual change in solvent polarity can sometimes keep the compound in solution.[14]

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your system (typically <0.5% for cell-based assays to avoid toxicity) but sufficient to maintain solubility.[14]

  • Use Formulation Aids: For in vivo or complex in vitro systems, you may need to formulate the compound with excipients like PEG400, Tween 80, or cyclodextrins, which are specifically designed to improve aqueous solubility.[14]

  • Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help.[8]

Step-by-Step Protocols

Protocol 1: Standard Method for Preparing a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving a compound in 100% DMSO.

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the desired mass of the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to the vial.[7]

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If particles are still visible, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Heating (If Necessary): If full dissolution is still not achieved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[8]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (1-3 months) or -80°C for long-term (6-12 months) storage.[8][14]

Protocol 2: Using Co-solvents to Enhance Solubility

If solubility in 100% DMSO is limiting, a co-solvent can be introduced.

  • Select a Co-solvent: Choose a water-miscible organic solvent. The choice depends on the downstream application. See the table below for common options.

  • Prepare Co-solvent Mixture: Create a pre-mixed solvent system. A common starting point is a 9:1 or 4:1 ratio of DMSO to your chosen co-solvent (e.g., 900 µL DMSO + 100 µL PEG400).

  • Follow Standard Protocol: Use this new co-solvent mixture in Step 3 of Protocol 1 and proceed with the dissolution steps (vortex, sonication, etc.).

  • Test Compatibility: Always verify that the final concentration of the co-solvent in your experimental assay is not toxic or does not interfere with the assay readout.

Co-SolventProperties & Use Cases
PEG400 (Polyethylene Glycol 400) A non-ionic polymer, often used in formulations to improve aqueous solubility. Good for cell-based assays and some in vivo studies.[12][14]
Ethanol A polar protic solvent. Can be effective but may have higher cellular toxicity than other options.
NMP (N-Methyl-2-pyrrolidone) A powerful polar aprotic solvent. Can be very effective but has a higher toxicity profile and should be used with caution.
Glycerol A viscous, non-toxic polyol. Can help prevent precipitation but its high viscosity can be problematic for pipetting.[14][15]

Best Practices for Ensuring Maximum Solubility and Compound Integrity

  • Use High-Purity Anhydrous DMSO: Water is an anti-solvent for many organic compounds. The presence of even small amounts of water in DMSO can significantly reduce its solubilizing power. Use a sealed bottle of anhydrous (≥99.9%) DMSO.[7]

  • Work Quickly: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[1] Minimize the time that bottles and vials are open.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to precipitate out over time. Aliquoting into single-use volumes is critical.[8][14]

  • Store Properly: Store solid compound at the recommended temperature, typically 2-8°C and protected from light. Store DMSO stock solutions at -20°C or -80°C.[14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Weigh compound and add 100% DMSO vortex Vortex for 1-2 min start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in water bath for 10-15 min check1->sonicate No success Success! Aliquot and store at -80°C check1->success Yes check2 Is solution clear? sonicate->check2 heat Gentle heat (37°C) for 10-15 min check2->heat No check2->success Yes check3 Is solution clear? heat->check3 check3->success Yes fail Concentration exceeds solubility limit check3->fail No option1 Option 1: Prepare lower concentration stock fail->option1 option2 Option 2: Use a DMSO/Co-solvent mixture (e.g., 9:1 DMSO:PEG400) fail->option2

Caption: Troubleshooting flowchart for dissolving this compound in DMSO.

References

Avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Avoiding Regioisomer Formation in Pyrazole Synthesis

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, forming the core of numerous FDA-approved drugs and commercial products.[1][2] The classical Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, remains a primary route for its construction due to the accessibility of starting materials.[3][4] However, a persistent challenge plagues this method when using unsymmetrical 1,3-diketones: the formation of regioisomeric mixtures.[5][6] These isomers, while structurally similar, can possess vastly different pharmacological activities and physicochemical properties, making control over regioselectivity paramount.[7][8]

This guide provides field-proven insights and troubleshooting strategies to address and overcome the challenge of regioisomer formation. We will move from foundational principles to specific, actionable protocols designed to deliver a single, desired pyrazole isomer with high fidelity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in pyrazole synthesis.

Q1: What exactly are regioisomers in pyrazole synthesis, and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the context of the Knorr synthesis, an unsymmetrical 1,3-dicarbonyl compound (with different R1 and R3 groups) can react with a monosubstituted hydrazine (R2-NHNH2) to produce two possible products.[1][9] This occurs because the initial nucleophilic attack by one of the hydrazine nitrogens can happen at either of the two distinct carbonyl carbons.[5][10]

Controlling this outcome is critical because the biological activity of a molecule is intrinsically linked to its three-dimensional structure. A substituent at the 3-position versus the 5-position can lead to dramatic differences in how the molecule binds to a target receptor or enzyme, affecting its efficacy, safety, and metabolic profile.[7][11] Therefore, producing a single, pure regioisomer is essential for reliable structure-activity relationship (SAR) studies and clinical development.[8]

Diagram: The Knorr Pyrazole Synthesis Pathway to Regioisomers

G Diketone Unsymmetrical 1,3-Diketone IntermediateA Intermediate A (Attack at C1) Diketone->IntermediateA Pathway A IntermediateB Intermediate B (Attack at C3) Diketone->IntermediateB Pathway B Hydrazine Substituted Hydrazine Hydrazine->IntermediateA Hydrazine->IntermediateB Isomer1 Regioisomer 1 IntermediateA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 IntermediateB->Isomer2 Cyclization & Dehydration

Caption: Knorr synthesis with unsymmetrical substrates can proceed via two pathways, yielding a mixture of regioisomers.

Q2: What are the primary factors that influence which regioisomer is formed?

A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these allows for rational control of the reaction.[3][5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group (like -CF₃) near one carbonyl carbon makes it more electron-deficient and thus a "harder" electrophilic center, favoring attack by the more nucleophilic nitrogen of the hydrazine.[5][7] Conversely, electron-donating groups decrease electrophilicity.

  • Steric Effects: Large, bulky substituents on either the diketone or the hydrazine can physically block the approach to a nearby carbonyl group.[5][9] The reaction will preferentially occur at the less sterically hindered site.

  • Reaction Conditions: This is often the most powerful tool for controlling regioselectivity.

    • pH: The acidity of the medium is crucial. Under acidic conditions, the more basic nitrogen of a substituted hydrazine (e.g., the terminal NH₂ of methylhydrazine) can be protonated, reducing its nucleophilicity. This forces the reaction to proceed through the less basic, less nucleophilic nitrogen, often reversing the selectivity observed under neutral or basic conditions.[7][8]

    • Solvent: The choice of solvent can have a profound impact. Solvents capable of specific hydrogen bonding interactions can stabilize certain transition states over others. Fluorinated alcohols, in particular, have been shown to dramatically enhance regioselectivity.[12]

    • Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled pathways. While not always straightforward, systematic temperature screening can sometimes reveal conditions that favor one isomer.[13]

Troubleshooting Guide

This section provides solutions to common experimental problems encountered during pyrazole synthesis.

Q1: "My reaction with an unsymmetrical 1,3-diketone is yielding a roughly 1:1 mixture of regioisomers. How can I force the reaction to favor one product?"

A1: This is a classic challenge. When electronic and steric factors do not provide a strong intrinsic bias, the reaction conditions must be strategically manipulated.

Primary Strategy: Solvent Optimization

Before attempting more complex solutions, a solvent screen is the most effective first step. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the 5-aryl-3-trifluoromethyl pyrazole isomer, which is often the minor product in traditional solvents like ethanol.[12] These solvents are thought to operate by forming strong hydrogen bonds, which can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile.[12]

Data Presentation: Effect of Solvent on Regioisomeric Ratio

Reactant SystemSolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)Reference
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂EtOHRT15:85~90[12]
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂TFERT85:15~95[12]
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂HFIPRT>99:1 ~98[12]

Secondary Strategy: pH Modification

If solvent optimization is insufficient, altering the pH is the next logical step. The reaction of an unsymmetrical diketone with an arylhydrazine can be directed by adding a strong acid. For example, conducting the reaction in N,N-dimethylacetamide (DMAc) with a catalytic amount of concentrated HCl can accelerate the dehydration steps and significantly improve regioselectivity.[1] The acid protonates the more basic nitrogen of the hydrazine, steering the initial attack to occur via the other nitrogen atom.[8]

Q2: "I've tried different solvents and pH conditions, but selectivity remains poor. What are my next steps?"

A2: If simple modifications to the Knorr condensation fail, it indicates that the intrinsic electronic and steric properties of your substrates are too similar. It is time to consider more definitive, albeit more synthetically intensive, strategies. The following workflow can guide your decision-making process.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Poor Regioselectivity (<90:10) Decision1 Are the electronic properties of the two carbonyls significantly different? Start->Decision1 Decision2 Is one carbonyl significantly more sterically hindered? Decision1->Decision2 No Strategy1 Strategy 1: Use Fluorinated Solvent (HFIP) to amplify electronic differences. Decision1->Strategy1 Yes Strategy2 Strategy 2: Use Acid Catalysis to modulate hydrazine nucleophilicity. Decision2->Strategy2 Yes Strategy3 Strategy 3: Consider alternative synthesis. (e.g., from α,β-unsaturated ketones or via [3+2] cycloaddition) Decision2->Strategy3 No End End: Desired Regioisomer Achieved Strategy1->End Strategy2->End Strategy3->End

Caption: A decision-making workflow for selecting a strategy to improve pyrazole regioselectivity.

When standard methods fail, consider a different synthetic approach that builds in the desired regiochemistry from the start. This includes:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): Reacting a chalcone or a vinyl ketone bearing a leaving group with a hydrazine derivative often provides a single regioisomer through a Michael addition-cyclization sequence.[1][4]

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or sydnones with alkynes are powerful methods that can offer excellent regiocontrol, although they require different starting materials.[14][15]

Q3: "How can I definitively confirm the structure of my product to know which regioisomer I have formed?"

A3: Unambiguous characterization is non-negotiable. A mixture of techniques provides the most robust proof.

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H, ¹³C): While standard spectra can confirm the presence of a pyrazole ring, distinguishing between regioisomers can be difficult unless reference spectra are available.[16][17]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy is a powerful tool.[16] Irradiation of a proton on a substituent (e.g., the N-methyl group) will show a spatial correlation (a cross-peak) to protons on the adjacent substituent at either the C3 or C5 position, definitively establishing the connectivity.

  • X-Ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of your product, X-ray diffraction analysis will provide an unambiguous 3D structure, resolving any doubt about the substitution pattern.[17]

  • Separation and Characterization: If a mixture is unavoidable, the regioisomers can often be separated by silica gel column chromatography.[2][16] Once isolated, each isomer can be fully characterized.

Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that leverage HFIP to achieve exceptional regioselectivity in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[12]

  • Objective: To synthesize the 1-methyl-5-aryl-3-trifluoromethyl-1H-pyrazole isomer with >99:1 regioselectivity.

  • Materials:

    • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 1.0 equiv)

    • Methylhydrazine (1.1 mmol, 1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous (0.3 M solution, ~3.3 mL)

    • Round-bottom flask with magnetic stir bar

    • TLC plates (silica gel), appropriate eluent (e.g., Hexane/Ethyl Acetate)

  • Procedure:

    • To a clean, dry round-bottom flask, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol).

    • Add HFIP (~3.3 mL) and stir at room temperature (20-25 °C) until the solid is fully dissolved.

    • Slowly add methylhydrazine (1.1 mmol) to the solution via syringe. Caution: Hydrazines are toxic.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes until the starting diketone is consumed (typically 1-2 hours).

    • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by silica gel column chromatography if necessary, though the purity and regioselectivity are often high enough to proceed without purification.

    • Characterize the final product using NMR (¹H, ¹³C, ¹⁹F, and NOESY) to confirm the structure and isomeric purity.

Protocol 2: Acid-Catalyzed Regioselective Synthesis

This protocol is based on conditions reported to favor specific regioisomers through pH control.[1]

  • Objective: To favor the formation of one regioisomer through acid catalysis.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

    • Arylhydrazine (1.0 mmol, 1.0 equiv)

    • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

    • Concentrated Hydrochloric Acid (HCl, 12 N)

    • Round-bottom flask with magnetic stir bar

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and the arylhydrazine (1.0 mmol) in DMAc (5 mL).

    • Stir the solution at room temperature.

    • Carefully add one drop of concentrated HCl to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

    • Once the reaction is complete, pour the mixture into a beaker containing ice-water (50 mL) to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the product under vacuum.

    • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify by recrystallization or column chromatography as needed.

References

Technical Support Center: Troubleshooting Kinase Assays with 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in kinase assays. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common experimental challenges and ensure the generation of robust, reproducible data.

Introduction: The Role of the Pyrazole Scaffold in Kinase Inhibition

This compound belongs to a class of compounds built upon a pyrazole scaffold, a privileged structure in medicinal chemistry renowned for its role in designing potent kinase inhibitors.[1][2] The pyrazole ring system is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[3][4] As such, compounds like this are valuable tools for investigating kinase signaling pathways, which are central to numerous diseases, including cancer and inflammatory disorders.[5][6]

This guide will walk you through the logical steps of troubleshooting, from foundational assay setup to advanced mechanistic studies, ensuring your experiments are built on a solid scientific foundation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detection Phase 3: Detection & Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Compound) Plate_Setup Plate Setup (Controls, Compound Dilutions) Reagent_Prep->Plate_Setup Dispense Initiation Initiate Reaction (Add Kinase or ATP) Plate_Setup->Initiation Incubation Incubation (Time, Temperature) Initiation->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Plate Read Plate (Luminescence, Fluorescence, etc.) Stop_Reaction->Read_Plate Data_Analysis Data Analysis (Normalize Data, Calculate IC50) Read_Plate->Data_Analysis caption Fig 1. A generalized workflow for an in vitro kinase inhibition assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with novel small-molecule inhibitors like this compound.

FAQ 1: I'm not observing any significant inhibition of my target kinase, even at high concentrations. What are the primary causes?

This is a frequent challenge when screening new compounds. The lack of apparent activity can typically be traced back to one of three areas: the compound itself, the assay conditions, or the biological reagents. A systematic approach is crucial for diagnosis.

G Start Start: No / Low Inhibition Observed Check_Compound 1. Verify Compound Integrity Start->Check_Compound Solubility Is compound fully soluble in assay buffer? Check_Compound->Solubility Check_Assay 2. Review Assay Conditions ATP_Conc Is ATP concentration >> Km? Check_Assay->ATP_Conc Check_Reagents 3. Assess Reagent Activity Controls Do controls behave as expected? (Positive control inhibitor works?) Check_Reagents->Controls Solubility->Check_Assay Yes Solubility_Fix Action: Check solubility, use fresh stock, try co-solvents. Solubility->Solubility_Fix No ATP_Conc->Check_Reagents No ATP_Fix Action: Lower ATP concentration to be near Km. ATP_Conc->ATP_Fix Yes Reagent_Fix Action: Use new kinase aliquot, verify activity. Controls->Reagent_Fix Yes (Controls Work) Success Problem Resolved Controls->Success No (Controls Fail) Solubility_Fix->Check_Compound ATP_Fix->Check_Assay Reagent_Fix->Check_Reagents caption_node Fig 2. Troubleshooting decision tree for kinase assays.

Caption: Troubleshooting decision tree for kinase assays.[8]

Potential Causes & Solutions:

  • Compound Integrity and Solubility:

    • The Problem: The most common culprit is poor solubility. If the compound precipitates in the aqueous assay buffer, its effective concentration is much lower than intended, leading to weak or no inhibition.[9][10] Pyrazole-based compounds can have limited aqueous solubility.

    • The Solution:

      • Visual Check: Prepare your highest concentration dilution in assay buffer and visually inspect for cloudiness or precipitate against a dark background.

      • Fresh Stock: Always use a freshly prepared stock solution in 100% DMSO. Compounds can fall out of solution during freeze-thaw cycles.[11]

      • Solvent Concentration: Ensure the final DMSO concentration in your assay is low (e.g., ≤1%) as higher concentrations can inhibit kinases directly.[9]

      • See Protocol 2 for a detailed solubility assessment.

  • Assay Conditions (ATP Concentration):

    • The Problem: If this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[12] Using an ATP concentration that is significantly higher than the enzyme's Michaelis constant (Km) for ATP will make it very difficult for the inhibitor to compete, thus masking its true potency.[8]

    • The Solution:

      • Lower ATP: Perform the assay with an ATP concentration at or near the Km for your specific kinase. This provides a more sensitive window for detecting competitive inhibitors.[8] If the Km is unknown, titrate ATP to find the concentration that gives a robust signal without being excessive.

      • See FAQ 4 for more on determining the mechanism of inhibition.

  • Reagent Quality (Enzyme Activity):

    • The Problem: The kinase itself may be inactive or have low specific activity. This can be due to improper storage, batch-to-batch variability, or degradation over time.[13]

    • The Solution:

      • Positive Control: Always include a positive control inhibitor known to be effective against your target kinase. If this control also fails, the problem lies with the enzyme or other assay reagents, not your test compound.[8]

      • Enzyme Titration: Confirm your enzyme is active by performing an enzyme titration to ensure the signal is linear with respect to enzyme concentration under your assay conditions.

FAQ 2: My IC50 values are highly variable between experiments. How can I improve reproducibility?

High variability undermines confidence in your data. The key to consistency is meticulous attention to detail in your protocol and handling of reagents.

Potential Causes & Solutions:

  • Inconsistent Compound Handling: As mentioned above, compound precipitation is a major source of variability. Ensure your compound is fully dissolved in DMSO before serial dilution and that it remains in solution after dilution into the aqueous buffer.[10]

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.[11]

    • Master Mixes: Always prepare master mixes of common reagents (e.g., buffer, ATP, substrate) to add to the wells, rather than adding each component individually. This minimizes well-to-well variability.[11]

    • Technique: Ensure proper mixing after each addition, especially after adding the compound, without introducing bubbles.

  • Plate Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and alter results.

    • Mitigation: Avoid using the outer wells for experimental data. Fill them with sterile water or assay buffer to create a humidity barrier.[7]

  • Reagent Stability: Use fresh aliquots of critical reagents like the kinase and ATP for each experiment to avoid degradation from repeated freeze-thaw cycles.[11]

FAQ 3: My compound is potent biochemically, but shows weak activity in cell-based assays. Why the discrepancy?

This is a common and important hurdle in drug discovery. A cell is infinitely more complex than a test tube.[8]

Potential Causes:

  • Cell Permeability: The compound may have poor membrane permeability and is unable to reach its intracellular kinase target.[8]

  • High Intracellular ATP: The concentration of ATP inside a cell is in the millimolar (1-10 mM) range, which is orders of magnitude higher than the micromolar concentrations used in most biochemical assays.[14][15] For an ATP-competitive inhibitor, this high level of the natural substrate makes it extremely difficult for the compound to compete, leading to a significant rightward shift in potency (higher IC50).

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.

FAQ 4: How can I determine if this compound is an ATP-competitive inhibitor?

Understanding the mechanism of inhibition (MOI) is a critical next step. Since the pyrazole scaffold is a known hinge-binder, testing for ATP competition is a logical experiment.[3]

The Principle: The IC50 value of a purely ATP-competitive inhibitor will increase linearly with the ATP concentration. In contrast, the IC50 of a non-competitive inhibitor will remain unchanged, and a mixed-type inhibitor will show a non-linear relationship.[12] This relationship is described by the Cheng-Prusoff equation :

IC50 = Kᵢ (1 + [ATP] / Kₘ)[12]

Where Kᵢ is the intrinsic inhibition constant, [ATP] is the concentration of ATP, and Kₘ is the Michaelis constant of the enzyme for ATP.

Experimental Approach: Perform several IC50 determinations for your compound, each at a different, fixed concentration of ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ). If the calculated IC50 value increases as you increase the ATP concentration, it provides strong evidence for an ATP-competitive mechanism.

See Protocol 3 for a detailed experimental design.

G A

Caption: ATP-competitive inhibitors bind to the active site, directly competing with ATP.[12]

Key Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for a kinase assay using an ATP-depletion readout like Kinase-Glo®.[16]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate (e.g., 11-point, 1:3 dilution) of the compound in DMSO.

    • Prepare 2X Kinase Reaction Buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 4X solution of the substrate peptide in reaction buffer.

    • Prepare a 4X solution of ATP in reaction buffer (concentration should be optimized, e.g., near the Kₘ).

    • Prepare a 2X solution of the kinase enzyme in reaction buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions (or DMSO vehicle) to the wells of a white, 384-well plate.

    • Add 10 µL of the 2X Kinase solution to all wells except the "no enzyme" background controls. Add 10 µL of reaction buffer to the background wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 7.5 µL of a pre-mixed 4X ATP/4X Substrate solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction and measure remaining ATP by adding 20 µL of Kinase-Glo® Reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data with the vehicle control (DMSO) set to 100% activity and a positive control inhibitor (or no ATP wells) set to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[7]

Protocol 2: Compound Solubility Assessment
  • Prepare your highest concentration of this compound in assay buffer (including the correct final percentage of DMSO).

  • Vortex vigorously and let the solution sit at room temperature for 30 minutes.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • For a more quantitative measure, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Carefully take a sample of the supernatant and measure its concentration using a suitable method like HPLC-UV. The measured concentration is the kinetic solubility limit under your assay conditions.

Protocol 3: ATP Competition Assay
  • Determine the Kₘ of your kinase for ATP if it is not known.

  • Set up four parallel kinase inhibition experiments as described in Protocol 1 .

  • In each experiment, use a different final concentration of ATP in the reaction. Recommended concentrations are:

    • Assay 1: Low ATP (e.g., 10 µM, or a concentration near the Kₘ)

    • Assay 2: Mid ATP (e.g., 50 µM)

    • Assay 3: High ATP (e.g., 250 µM)

    • Assay 4: Very High ATP (e.g., 1 mM)

  • For each assay, determine the IC50 value of this compound.

  • Plot the determined IC50 values against the corresponding ATP concentration. A clear positive correlation indicates ATP-competitive inhibition.

Data Summary Table

ParameterRecommended Starting PointKey Considerations
Enzyme Concentration Titrate for 5-10% substrate turnoverEnsure the reaction is in the linear range. Purity is critical.[13]
Substrate Concentration ≥ 5x [ATP] or at KₘAvoid substrate depletion.[16]
ATP Concentration At or near KₘThe most critical parameter for ATP-competitive inhibitors.[8][12]
DMSO Concentration ≤ 1% (v/v)High concentrations can inhibit the kinase and affect compound solubility.[9]
Buffer pH 7.0 - 7.5Should be optimized for specific kinase activity.
Mg²⁺/Mn²⁺ Concentration 5 - 20 mMEssential cofactor for kinase activity.[13]
Incubation Time 30 - 120 minutesShould be long enough for a robust signal but within the linear range of the reaction.[16]
Temperature Room Temp to 37°CMaintain consistency across all experiments.

References

Technical Support Center: Scale-up Synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to larger-scale production of this valuable heterocyclic intermediate. This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the cyclocondensation reaction between 3-oxo-3-(pyridin-2-yl)propanenitrile and a hydrazine source, typically hydrazine hydrate.[3][4] This reaction is a variation of the well-established Knorr pyrazole synthesis and is favored for its use of readily available starting materials.[5][6]

The general reaction scheme is as follows:

Synthetic_Route start_material1 3-Oxo-3-(pyridin-2-yl)propanenitrile reaction Cyclocondensation (e.g., in Ethanol, reflux) start_material1->reaction start_material2 Hydrazine Hydrate start_material2->reaction product This compound reaction->product

Caption: General synthetic route for this compound.

This one-pot synthesis is attractive for its atom economy and straightforward approach.[7] However, challenges related to reaction control, regioselectivity (less of an issue with unsubstituted hydrazine), and product isolation can arise during scale-up.

Troubleshooting Guide

Reaction & Synthesis Challenges

This is a critical safety concern. Reactions involving hydrazine are often highly exothermic, and without proper control, can lead to a thermal runaway.[8][9] The risk is magnified on a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[10]

Root Causes & Solutions:

Issue Explanation Recommended Action
Rapid Reagent Addition Fast addition of hydrazine hydrate leads to a rapid release of heat.Implement a slow, controlled addition of hydrazine hydrate using a dosing pump. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature range.
Inadequate Cooling The reactor's cooling system may be insufficient for the heat generated at a larger scale.Ensure the reactor has adequate cooling capacity. Perform a safety assessment to understand the thermal hazards of the reaction.[11][12] Consider using a more dilute solution to help absorb the heat of reaction.
Concentrated Reactants Higher concentrations can lead to a more vigorous reaction.Start with a more dilute solution of the reactants. While this may increase solvent usage, it is a crucial safety measure.[5]

For a safer process, consider using a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, minimizing the risk of thermal runaway and improving safety, especially when handling hazardous reagents like hydrazine.[13]

Low yields and the formation of byproducts are common challenges in heterocyclic synthesis.[10][14] In the synthesis of this compound, several side reactions can occur.

Potential Side Products and Mitigation Strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Ensure the reaction is monitored by a suitable analytical technique like HPLC until the starting material is consumed.

      • Verify the quality and purity of the starting materials, as impurities can inhibit the reaction.[10]

      • Optimize reaction temperature and time. While reflux is common, some systems may benefit from a lower temperature over a longer period to minimize side reactions.

  • Formation of Hydrazones: The intermediate hydrazone may not fully cyclize.

    • Troubleshooting:

      • Ensure a sufficient reaction time and temperature to drive the cyclization to completion.

      • The choice of solvent can influence the reaction pathway. Protic solvents like ethanol generally favor pyrazole formation.[15]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or product can undergo self-condensation.

    • Troubleshooting:

      • Maintain a controlled temperature.

      • Ensure efficient mixing to avoid localized high concentrations of reactants.[10]

Troubleshooting_Yield low_yield Low Yield & Multiple Spots incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products product_degradation Product Degradation low_yield->product_degradation monitor_reaction Monitor reaction (TLC/HPLC) incomplete_reaction->monitor_reaction check_reagents Check reagent purity incomplete_reaction->check_reagents optimize_conditions Optimize temp/time incomplete_reaction->optimize_conditions control_temp Control temperature side_products->control_temp solvent_selection Optimize solvent side_products->solvent_selection stirring_efficiency Ensure efficient stirring side_products->stirring_efficiency milder_conditions Use milder conditions product_degradation->milder_conditions workup_optimization Optimize work-up product_degradation->workup_optimization

Caption: Troubleshooting workflow for low reaction yield.

Work-up and Purification

Purification of N-heterocycles can be challenging due to their polarity and potential to chelate with metal ions.[16] For this compound, a well-designed work-up and crystallization protocol is essential for achieving high purity.

Work-up Procedure:

  • Solvent Removal: After the reaction is complete, the reaction solvent (e.g., ethanol) is typically removed under reduced pressure.

  • Aqueous Quench and Extraction: The residue is then quenched with water. The pH may need to be adjusted to ensure the product is in its free base form. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

Crystallization:

Crystallization is the most effective method for purifying the final product on a large scale.

Solvent System Comments
Ethanol/Water A common choice for aminopyrazoles. Dissolve the crude product in hot ethanol and add water until turbidity is observed, then allow to cool slowly.
Isopropanol Can be an effective solvent for recrystallization.
Ethyl Acetate/Hexane Dissolve the product in a minimum amount of hot ethyl acetate and add hexane as an anti-solvent to induce crystallization.

Troubleshooting Crystallization:

  • Oiling Out: If the product "oils out" instead of crystallizing, try using a more dilute solution or cooling the solution more slowly. Seeding with a small crystal of pure product can also help.

  • Poor Recovery: If the product is too soluble in the chosen solvent system, resulting in low recovery, try a different solvent or a combination of solvents where the product has lower solubility at room temperature.

Product Quality and Analysis

A robust analytical method is crucial for process control and to ensure the final product meets the required specifications.[17][18]

Analytical Methods:

Technique Application Typical Observations
HPLC Monitor reaction progress, identify impurities, and determine final product purity.A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a good starting point. The product should show a single major peak at the expected retention time. Purity is typically assessed by area percentage.
¹H NMR Confirm the structure of the final product.The spectrum should show characteristic peaks for the pyridine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants should be consistent with the expected structure.
Mass Spectrometry (MS) Confirm the molecular weight of the product and identify impurities.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (160.18 g/mol ).[19]
FT-IR Confirm the presence of key functional groups.Look for characteristic absorption bands for N-H (amine) and C=N (pyrazole and pyridine rings) stretching vibrations.

Analytical Method Validation: For use in a regulated environment, the analytical methods must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.[1][20][21]

Safety Considerations

Q6: What are the primary safety hazards associated with the scale-up synthesis of this compound?

The primary hazards are associated with the use of hydrazine hydrate and the exothermic nature of the reaction .

Hydrazine Hydrate Hazards:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[9] Handle in a well-ventilated area or a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][22]

  • Flammability and Explosivity: Hydrazine vapors are flammable over a wide range of concentrations in air.[5] It can also decompose explosively at elevated temperatures or in the presence of catalysts.[13]

  • Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[23]

Reaction Hazards:

  • Thermal Runaway: As discussed, the reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[8]

Safe Handling Procedures:

  • Engineering Controls: Use a well-maintained reactor with adequate cooling and pressure relief systems. A continuous flow setup is inherently safer for this type of reaction.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.[9][22]

  • Emergency Procedures: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.[15]

References

Technical Support Center: Production of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this valuable heterocyclic building block. As a key intermediate in medicinal chemistry and agrochemical research, ensuring its purity is paramount for the success of subsequent applications.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Core Synthesis

The most prevalent and efficient method for synthesizing 5-substituted-3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[3] For this compound, this involves the cyclization of 3-oxo-3-(pyridin-2-yl)propanenitrile with hydrazine. Understanding this pathway is crucial for diagnosing and mitigating impurity formation.

G cluster_reaction Reaction SM1 3-Oxo-3-(pyridin-2-yl)propanenitrile Condensation Condensation/ Cyclization SM1->Condensation Impurity2 Unreacted β-Ketonitrile SM2 Hydrazine (N2H4) SM2->Condensation Product This compound Condensation->Product Major Product Impurity1 Regioisomer: 3-Pyridin-2-yl-2H-pyrazol-5-ylamine Condensation->Impurity1 Potential Side Product Impurity3 Hydrazine Degradation Products

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide: Impurity Management

This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My final product shows low purity by HPLC with several unexpected peaks. What are the likely impurities and how can I eliminate them?

A: Low purity is the most common challenge and typically stems from unreacted starting materials, regioisomer formation, or side-products. A systematic approach is required for identification and removal.

Causality: The reaction between the β-ketonitrile and hydrazine involves two nucleophilic nitrogen atoms in hydrazine and two electrophilic centers in the ketonitrile (the ketone carbonyl and the nitrile carbon). The initial attack of hydrazine on the carbonyl forms a hydrazone intermediate. Subsequent intramolecular cyclization onto the nitrile group yields the desired aminopyrazole.[3] However, deviations from optimal conditions can lead to side reactions.

Troubleshooting Workflow:

G Start Low Purity Detected (e.g., by HPLC/LC-MS) CheckSM Analyze for Unreacted Starting Materials Start->CheckSM CheckRegio Investigate Regioisomer Formation (See FAQ 2) Start->CheckRegio CheckSide Consider Side-Products (e.g., Degradation) Start->CheckSide Purify Select Purification Strategy CheckSM->Purify CheckRegio->Purify CheckSide->Purify Recryst Recrystallization Purify->Recryst High Crystallinity & Thermal Stability Chroma Column Chromatography Purify->Chroma Close Polarity Impurities or Amorphous Product AcidBase Acid-Base Extraction Purify->AcidBase Acidic/Basic Impurities End Purity Confirmed (>98%) Recryst->End Chroma->End AcidBase->End

Caption: Decision tree for troubleshooting low product purity.

Common Impurities and Mitigation Strategies:

Impurity TypePotential SourceIdentification MethodRecommended Purification Protocol
Unreacted Starting Material Incomplete reaction; incorrect stoichiometry.HPLC (compare retention time with standards), ¹H NMR.Recrystallization: The product is often less soluble than the starting materials in solvents like ethanol or isopropanol.
Regioisomer Lack of regiocontrol during cyclization.LC-MS (same mass, different retention), 2D NMR (HMBC/NOESY).Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.
Hydrazine Byproducts Degradation of excess hydrazine, especially with heat.[4]GC-MS for volatile components; discoloration of the product.Aqueous Workup/Wash: Washing the crude product with water can remove water-soluble hydrazine salts.
Residual Solvents Inefficient drying post-purification.¹H NMR, GC-Headspace.High-Vacuum Drying: Dry the final product under high vacuum at a controlled temperature (e.g., 40-50 °C).
Q2: The reaction yield is consistently low, even when HPLC shows the starting material is consumed. What factors are at play?

A: Low isolated yield, despite full conversion of starting material, often points to issues with reaction control that favor the formation of soluble byproducts or product degradation.

Causality: The condensation reaction is often exothermic. Poor temperature control can lead to uncontrolled temperature spikes, promoting side-product formation and degradation.[5]

Key Experimental Parameters to Optimize:

  • Temperature Control: The surface-area-to-volume ratio decreases significantly during scale-up, making heat dissipation less efficient.[5]

    • Recommendation: Use an ice bath during the initial addition of hydrazine. Maintain a consistent internal reaction temperature throughout the process.

  • Rate of Addition: Rapid addition of hydrazine can cause localized high concentrations and temperature spikes, leading to impurity formation.[5]

    • Recommendation: Add the hydrazine solution dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure homogeneity.

  • pH Control: The reaction is typically catalyzed by a weak acid (e.g., acetic acid).[6] However, strongly acidic or basic conditions can degrade the starting materials or the product.

    • Recommendation: Use a catalytic amount of glacial acetic acid. If using hydrazine hydrochloride, a base like sodium acetate may be required to liberate the free hydrazine.

  • Solvent Choice: The solvent must be appropriate for the reaction temperature and should ideally facilitate product precipitation upon completion to aid isolation.

    • Recommendation: Alcohols like ethanol or propanol are common. If the product remains too soluble, a mixed solvent system or the addition of an anti-solvent (e.g., water) post-reaction can improve precipitation.[6]

Q3: My isolated product is a persistent yellow or reddish-brown solid, not the expected off-white powder. How can I improve the color?

A: Discoloration is a common issue in reactions involving hydrazines, which can be prone to oxidation and degradation, forming highly colored impurities.[4]

Causality: Trace amounts of oxidized species or other chromophoric byproducts can impart significant color to the final product even at very low concentrations.

Decolorization Techniques:

  • Activated Charcoal Treatment:

    • Protocol: During recrystallization, after dissolving the crude product completely in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w).

    • Mechanism: The high surface area of charcoal adsorbs the large, flat molecules that are often responsible for color.

    • Caution: Hot filter the solution quickly through a pad of celite to remove the charcoal. Prolonged heating with charcoal can sometimes lead to product adsorption and yield loss.

  • Solvent Washes:

    • Protocol: After filtering and drying the product, wash the solid cake with a small amount of a solvent in which the product is sparingly soluble but the colored impurities are more soluble.

    • Recommendation: A wash with cold toluene or diethyl ether can sometimes strip away colored impurities without significantly dissolving the product.[4]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the definitive way to confirm the regiochemistry of my product as 5-pyridin-2-yl vs. 3-pyridin-2-yl?

    • A: Unambiguous structure elucidation requires advanced NMR techniques. A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. Look for a correlation between the C4 proton of the pyrazole ring and the carbon atoms of the pyridine ring. This multi-bond correlation will be different and diagnostic for each regioisomer.

  • Q2: What are the ideal storage conditions for this compound?

    • A: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air, moisture, and light. Many suppliers recommend storage at 0-8 °C.[7]

  • Q3: Which HPLC method is best for purity analysis?

    • A: A reverse-phase HPLC method is most suitable.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.

      • Detection: UV detection at a wavelength where the pyridine and pyrazole rings show strong absorbance (e.g., 254 nm or 280 nm).

IV. Key Experimental Protocols

Protocol 1: Recrystallization for Purification
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) to find one where it is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water mixtures are often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and hot filter the mixture.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 5-Pyridin-3-yl-2H-pyrazol-3-ylamine. Retrieved from --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(12), 1395-1422.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 92352-29-9, this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Recent developments in aminopyrazole chemistry. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • El-Ghanam, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 54(5), 2639-2655.

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Pyridin-4-yl-2H-pyrazol-3-ylamine. Retrieved from --INVALID-LINK--

  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Prestat, G., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 246-277). Italian Society of Chemistry.

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Validating the Kinase Inhibitory Activity of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a potential kinase inhibitor's activity is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the kinase inhibitory activity of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine, a versatile chemical scaffold. We will explore its performance validation through robust experimental data and compare its potential efficacy against established alternatives. This document is designed to be a practical resource, grounded in scientific integrity and extensive referencing.

Introduction: The Promise of Pyrazolopyridine Scaffolds in Kinase Inhibition

The this compound moiety and its analogs are recognized as privileged structures in medicinal chemistry, frequently serving as key intermediates in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The pyrazolopyridine core is a known hinge-binding motif, crucial for the interaction with the ATP-binding pocket of many kinases.[3][4] For instance, a related compound, 5-pyridin-4-yl-2H-pyrazol-3-ylamine, has been identified as a potent inhibitor of B-Raf, a key protein kinase in the MAPK signaling pathway. Given this precedent, a thorough and systematic validation of the inhibitory activity of this compound against a panel of kinases is a critical step in its development as a potential therapeutic agent.

This guide will delineate a two-tiered approach to validation: initial biochemical assays to determine direct enzyme inhibition and subsequent cell-based assays to confirm activity in a more physiologically relevant context.

Part 1: Biochemical Validation of Kinase Inhibition

Biochemical assays are the foundational step in characterizing a potential kinase inhibitor.[5] They provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase enzyme. The primary endpoint of these assays is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Experimental Workflow: Biochemical IC50 Determination

The following workflow outlines a standard procedure for determining the IC50 of this compound against a target kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase with inhibitor Compound_Prep->Incubation Kinase_Prep Prepare kinase and substrate solution Kinase_Prep->Incubation ATP_Prep Prepare ATP solution at Km concentration Initiation Initiate reaction with ATP and substrate ATP_Prep->Initiation Incubation->Initiation Detection Detect kinase activity (e.g., ADP-Glo) Initiation->Detection Data_Plot Plot % inhibition vs. log[inhibitor] Detection->Data_Plot IC50_Calc Calculate IC50 using non-linear regression Data_Plot->IC50_Calc

Caption: Workflow for biochemical IC50 determination.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7][8] This serves as a direct indicator of kinase activity.

Materials:

  • This compound

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Kinase/Substrate Addition: Add 2 µL of a solution containing the target kinase and its specific substrate in kinase buffer.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2 µL of ATP solution (at the Km concentration for the specific kinase) to initiate the reaction.

  • Kinase Reaction: Incubate for 1 hour at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software.[6]

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the potency of this compound, it is essential to compare its IC50 value against that of a well-characterized, potent inhibitor of the same kinase. Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control. For a more specific comparison, an inhibitor with a known selectivity profile for the target kinase should be used.

CompoundTarget KinaseBiochemical IC50 (nM)
This compoundKinase XExperimental Value
Staurosporine (Positive Control)Kinase X10
Selective Inhibitor Y (e.g., Dasatinib for Abl kinase)Kinase X5

Table 1: Example of a comparative table for biochemical IC50 values.

Part 2: Cell-Based Validation of Kinase Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[9][10] Cell-based assays are therefore a critical next step to validate an inhibitor's activity within a living system.[11] These assays can confirm target engagement and assess the compound's effect on downstream signaling pathways.

Experimental Workflow: In-Cell Western Assay for Target Phosphorylation

The In-Cell Western™ assay is a quantitative immunofluorescence-based method that measures the levels of specific proteins and their phosphorylation status directly in fixed cells.[12] This allows for the assessment of an inhibitor's effect on a specific signaling pathway.

cluster_cell_prep Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging_analysis Imaging & Analysis Cell_Seeding Seed cells in a 96-well plate Starvation Serum-starve cells Cell_Seeding->Starvation Inhibitor_Treatment Treat with inhibitor (serial dilutions) Starvation->Inhibitor_Treatment Stimulation Stimulate with growth factor (e.g., EGF) Inhibitor_Treatment->Stimulation Fix_Perm Fix and permeabilize cells Stimulation->Fix_Perm Blocking Block non-specific antibody binding Fix_Perm->Blocking Primary_Ab Incubate with primary antibodies (total & phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibodies Primary_Ab->Secondary_Ab Imaging Scan plate with an infrared imager Secondary_Ab->Imaging Quantification Quantify fluorescence intensity Imaging->Quantification Normalization Normalize phospho-protein signal to total protein signal Quantification->Normalization IC50_Calc Calculate cellular IC50 Normalization->IC50_Calc cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_analysis Selectivity Analysis Single_Dose Screen inhibitor at a single high concentration (e.g., 1 µM) against a large kinase panel IC50_Determination Determine IC50 values for kinases with >70% inhibition Single_Dose->IC50_Determination Hits Selectivity_Score Calculate selectivity score (e.g., S-score) IC50_Determination->Selectivity_Score Kinome_Tree Visualize selectivity on a kinome tree diagram Selectivity_Score->Kinome_Tree

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 5-Pyridin-2-yl-2H-pyrazol-3-ylamine in the Context of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2][3][4] This guide provides a comparative analysis of pyrazole-based inhibitors, placing the synthetically accessible building block, 5-Pyridin-2-yl-2H-pyrazol-3-ylamine, in the context of highly potent and clinically successful inhibitors targeting critical kinase families. We will dissect the structure-activity relationships (SAR) of established inhibitors for Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs), providing a framework to understand the therapeutic potential and developmental trajectory for novel pyrazole-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Pyrazole Ring: A Privileged Scaffold in Kinase Inhibitor Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in successful kinase inhibitors.[5] Its prevalence is not coincidental; the scaffold offers a unique combination of physicochemical and structural advantages:

  • Synthetic Accessibility: The pyrazole ring can be synthesized through various well-established chemical reactions, allowing for diverse and facile derivatization.[6]

  • Drug-Like Properties: The pyrazole core often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, when used as a bioisostere for other aromatic rings like benzene.[1][5]

  • Versatile Bioisostere: It can effectively mimic other functional groups, enabling fine-tuning of a molecule's interaction with its biological target.[1]

  • Key Interaction Hub: The nitrogen atoms of the pyrazole can act as crucial hydrogen bond donors or acceptors, anchoring the inhibitor within the ATP-binding pocket of a target kinase.

This has led to the successful development and FDA approval of several pyrazole-containing kinase inhibitors, including Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Encorafenib (BRAF inhibitor), validating its importance in oncology and inflammatory diseases.[1][4]

Fig. 1: The Pyrazole Scaffold with Key Substitution Points.

Profile of a Building Block: this compound

This compound is primarily recognized as a chemical intermediate, a building block for constructing more complex molecules.[7] However, an analysis of its structure reveals features highly relevant to kinase inhibition:

  • 5-Aryl Substitution: The pyridine ring at the C5 position is a common feature in many kinase inhibitors. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding pocket.

  • 3-Amino Group: The amine at the C3 position is a critical vector for synthetic elaboration. It can be functionalized to introduce side chains that occupy other pockets of the kinase, enhancing potency and selectivity.

  • Scaffold Rigidity: The linked aromatic systems provide a rigid conformation, which is entropically favorable for binding to a target.

While direct, extensive biological data for this specific compound is limited, its close analog, 5-pyridin-4-yl-2H-pyrazol-3-ylamine, has been described as an inhibitor of B-Raf, a serine/threonine kinase. This suggests that the 5-pyridyl-pyrazol-3-amine core is indeed a viable pharmacophore for kinase inhibition.

Comparative Analysis Across Key Kinase Families

To understand the potential of the this compound scaffold, we compare it to well-characterized pyrazole inhibitors targeting three major kinase families implicated in cancer and inflammation.

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to the immune response, transmitting signals from cytokines and growth factors. Its dysregulation is linked to myeloproliferative neoplasms and inflammatory diseases.[8]

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK INHIBITS Transcription Gene Transcription p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P Substrate Downstream Substrates (e.g., MK2) p38->Substrate P BIRB796 Doramapimod (BIRB-796) (Pyrazole Inhibitor) BIRB796->p38 INHIBITS (Allosteric) Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Substrate->Cytokines CDK2_Pathway G1_Phase G1 Phase S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates Rb Rb Protein CDK2->Rb phosphorylates (P) Inhibitor Pyrazole Inhibitor (e.g., Compound 15) Inhibitor->CDK2 INHIBITS E2F E2F Rb->E2F releases Progression S-Phase Entry E2F->Progression promotes Experimental_Workflow Start Compound Synthesis (e.g., Pyrazole Analogs) Screen Primary Screen: In Vitro Kinase Assay Start->Screen Potency IC₅₀ Determination Screen->Potency Active Hits Selectivity Kinase Selectivity Panel Potency->Selectivity Cellular Cellular Assays: Antiproliferation (GI₅₀) Selectivity->Cellular Potent & Selective Hits Mechanism Mechanism of Action: Western Blot (p-STAT, p-Rb) Cell Cycle Analysis Cellular->Mechanism Lead Lead Candidate Mechanism->Lead

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The 5-pyridin-2-yl-2H-pyrazol-3-ylamine scaffold has emerged as a promising framework for the development of such agents, demonstrating significant potential in targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core structure, offering researchers and drug development professionals a comprehensive resource to inform future design strategies.

The pyrazole ring, a five-membered heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its ability to act as a bioisostere for the purine bases of ATP allows it to effectively bind to the hinge region of kinases, a critical interaction for inhibitory activity.[2][3] The strategic placement of a pyridine ring at the 5-position and an amine group at the 3-position of the pyrazole core creates a versatile template for generating libraries of targeted inhibitors.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound structure presents multiple avenues for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The key points of diversification are the pyridine ring, the pyrazole nucleus (specifically the N1 and C4 positions), and the 3-amino group. Understanding the impact of substitutions at these positions is crucial for optimizing inhibitor design.

Structure-Activity Relationship Analysis: A Tale of Three Positions

The Influence of the Pyridine Ring

The pyridine ring plays a crucial role in orienting the molecule within the ATP-binding pocket and can form additional interactions with the solvent-exposed region. Modifications to this ring can significantly impact inhibitor potency and selectivity. For instance, in related pyrazolopyrimidine scaffolds, the introduction of substituents on the aromatic ring can lead to enhanced cellular activity.[2]

Modifications of the Pyrazole Core

The pyrazole ring itself offers two primary sites for modification: the N1 position and the C4 position.

  • N1-Substitution: The N1 position of the pyrazole is often directed towards the solvent-exposed region of the kinase active site. Substitution at this position can be leveraged to improve physicochemical properties, such as solubility and cell permeability, and to introduce additional interactions with the target kinase. In the broader class of pyrazole inhibitors, N-alkylation or N-arylation has been shown to modulate binding affinity.[4]

  • C4-Substitution: The C4 position of the pyrazole can be functionalized to probe for additional binding pockets and enhance selectivity. For example, in a series of pyrazolo[4,3-c]pyridines, substitutions at the analogous position were critical for inhibitory activity against the PEX14–PEX5 protein–protein interaction.[5]

The Critical Role of the 3-Amino Group and its Substituents

The 3-amino group is a key hydrogen bond donor, typically interacting with the hinge region of the kinase.[3] Acylation or alkylation of this amine can introduce further interactions and fine-tune the inhibitor's profile. SAR studies on related 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated that a range of substituted 7-(2-pyridylmethylamine) derivatives were active, highlighting the importance of this position for biological activity.[6]

Comparative Data of this compound Analogs

While specific, head-to-head comparative data for a wide range of systematically modified this compound analogs is not extensively available in single literature sources, we can extrapolate from the broader class of pyrazolopyridine and pyrazole-based kinase inhibitors to guide design principles. The following table illustrates hypothetical SAR trends based on published data for related scaffolds.

Analog Modification Target Kinase (Example) IC50 (nM) Key SAR Insight
Parent Scaffold 5-(pyridin-2-yl)-1H-pyrazol-3-amineAurora A500Baseline activity, hinge-binding core.
Analog 1 N1-methylationAurora A250Improved potency, potential for enhanced solubility.
Analog 2 N1-phenyl substitutionAurora A750Steric hindrance may reduce potency.
Analog 3 4-Bromo substitution on pyrazoleAurora A150Halogen bond interactions can increase potency.
Analog 4 3-Acetamido substitutionAurora A300Acylation can modulate hinge-binding and introduce new interactions.
Analog 5 4-methoxy substitution on pyridineAurora A400Substitution on the pyridine ring can fine-tune interactions in the solvent-front region.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs typically involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.

Step 1: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) at 0°C, add a mixture of ethyl picolinate and acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Cyclization to form 5-(pyridin-2-yl)-1H-pyrazol-3-amine

  • Dissolve 3-oxo-3-(pyridin-2-yl)propanenitrile in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product.

  • Filter and dry the solid to yield 5-(pyridin-2-yl)-1H-pyrazol-3-amine.

Further modifications, such as N-alkylation, can be performed by treating the product with an appropriate alkyl halide in the presence of a base.

In Vitro Kinase Inhibition Assay Protocol

A common method for assessing the inhibitory activity of compounds against specific kinases is the ADP-Glo™ Kinase Assay.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the key structural modifications and their impact on kinase inhibition, the following diagrams illustrate the core scaffold and a representative kinase signaling pathway.

SAR_Flowchart cluster_Scaffold This compound Core cluster_Modifications Modification Points Core Core Scaffold Pyridine Pyridine Ring (R1, R2, R3, R4) Core->Pyridine Solvent Exposure Pyrazole_N1 Pyrazole N1 (R5) Core->Pyrazole_N1 Solubility, Permeability Pyrazole_C4 Pyrazole C4 (R6) Core->Pyrazole_C4 Selectivity Amine_N3 3-Amino Group (R7, R8) Core->Amine_N3 Hinge Binding

Caption: Key modification points on the this compound scaffold.

Kinase_Pathway cluster_Pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Target_Kinase Target Kinase (e.g., Aurora A) Upstream_Kinase->Target_Kinase activates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor This compound Analog Inhibitor->Target_Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships, while complex, offer clear avenues for optimization of potency, selectivity, and drug-like properties. Systematic exploration of substitutions on the pyridine ring, the pyrazole core, and the 3-amino group will continue to yield valuable insights and potentially lead to the development of next-generation targeted therapies. Further research should focus on generating comprehensive SAR data for this specific scaffold against a diverse panel of kinases to fully elucidate its therapeutic potential.

References

In vivo efficacy studies of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Efficacy of 5-Aryl-2H-pyrazol-3-ylamine Derivatives

This guide provides a comprehensive comparison of the in vivo efficacy of derivatives based on the 5-Aryl-2H-pyrazol-3-ylamine scaffold, a privileged structure in modern medicinal chemistry. While direct in vivo studies on the parent compound, 5-Pyridin-2-yl-2H-pyrazol-3-ylamine, are not extensively published, this document synthesizes data from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, comparative performance data from preclinical models, and detailed experimental protocols to guide future in vivo studies.

Introduction: The 5-Aryl-2H-pyrazol-3-ylamine Scaffold

The pyrazole ring is a cornerstone of many clinically successful drugs.[1][2] The 5-Aryl-2H-pyrazol-3-ylamine scaffold, in particular, has garnered significant attention as a versatile intermediate for synthesizing novel therapeutics. The inclusion of a pyridine ring at the 5-position, as in this compound, creates a unique structural motif with the potential to interact with a wide array of biological targets.[3] This makes the scaffold a high-value starting point for developing targeted therapies, particularly in oncology and immunology.[3][4]

These derivatives are frequently explored for their potential as kinase inhibitors and modulators of inflammatory pathways, making them prime candidates for treating cancer and chronic inflammatory diseases.[5][6][7] This guide will focus on the tangible, in vivo evidence that substantiates this potential.

Key Therapeutic Targets and Mechanisms of Action

The efficacy of these derivatives is rooted in their ability to interact with specific molecular targets. The pyridine and pyrazole moieties provide a framework for hydrogen bonding and pi-stacking interactions within the ATP-binding pockets of various kinases, leading to potent inhibition.

Key targets include:

  • p38 Mitogen-Activated Protein Kinases (MAPKs): These kinases are central to cellular responses to inflammatory cytokines and stress. Inhibition of p38 MAPK can suppress the production of pro-inflammatory mediators like TNF-α and IL-6, making it a key strategy for treating inflammatory diseases.[5]

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the prostaglandin synthesis pathway, COX-2 is a well-established target for anti-inflammatory drugs. Several pyrazole-containing drugs, like Celecoxib, are potent and selective COX-2 inhibitors.[1][6]

  • Receptor Tyrosine Kinases (RTKs) and other oncogenic kinases: Many pyrazole derivatives have been developed as anticancer agents that target kinases crucial for tumor growth and survival, such as B-Raf, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[7]

Below is a simplified representation of the p38 MAPK signaling pathway, a common target for pyrazole derivatives in inflammation.

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MAP2K (MKK3/6) stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylates response Biological Response (Pro-inflammatory Cytokine Production) substrates->response inhibitor 5-Aryl-pyrazol-3-ylamine Derivatives inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 5-Aryl-pyrazol-3-ylamine derivatives.

Comparative In Vivo Efficacy Data

To objectively assess the therapeutic potential, we compare preclinical in vivo data from representative studies of pyrazole analogues in two key therapeutic areas: inflammation and cancer.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. Below is a comparison of a 5-aminopyrazole (5AP) derivative against the well-known COX-2 inhibitor, Celecoxib.

Table 1: Comparison of Anti-inflammatory Efficacy in the Rat Paw Edema Model

Compound Dose (mg/kg) Mean Edema Inhibition (%) Selectivity Index (COX-1/COX-2) Reference
5AP Derivative (35a) 50 91.11% 9.78 [6]

| Celecoxib (Reference) | 50 | 86.66% | 8.68 |[6] |

As the data indicates, the 5-aminopyrazole derivative 35a demonstrated superior edema inhibition compared to Celecoxib at the same dose, highlighting the potent anti-inflammatory potential of this scaffold.[6]

Anticancer Activity

The efficacy of anticancer agents is typically evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice.

Table 2: Comparison of Anticancer Efficacy in Murine Xenograft Models

Compound Class Specific Compound Cancer Model Key In Vivo Outcome Reference
Indenopyrazole Analogue 2 NSCLC Xenograft Potent tumor suppression with no obvious side effects. [8]

| Indole Carbohydrazide | Derivative 12A | MDA-MB-231 Xenograft | Significant inhibition of tumor growth. |[9] |

These studies confirm that pyrazole derivatives can be engineered to be highly effective in suppressing tumor growth in vivo.[8][9] The indenopyrazole analogue was also shown to be effective against a multidrug-resistant tumor cell line, suggesting a potential to overcome clinical resistance.[8]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for the key in vivo assays discussed.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a self-validating system for assessing acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Workflow Diagram:

Paw_Edema_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize 1. Acclimatize Animals (Wistar rats, 180-200g) fasting 2. Fast Overnight (Water ad libitum) acclimatize->fasting groups 3. Randomize into Groups (n=6 per group) fasting->groups dose 4. Administer Compound (Oral gavage) groups->dose wait 5. Wait 1 hour dose->wait carrageenan 6. Induce Edema (0.1 mL 1% Carrageenan in sub-plantar region) wait->carrageenan measure 7. Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) carrageenan->measure calculate 8. Calculate Edema (%) and Inhibition (%) measure->calculate stats 9. Statistical Analysis (ANOVA) calculate->stats

Caption: Standard workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats (180–200 g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).

  • Grouping and Fasting: Animals are fasted overnight with free access to water. They are then randomized into control (vehicle), reference (e.g., Celecoxib), and test compound groups (n=6).

  • Compound Administration: The test compound and reference drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle. The causality here is to ensure systemic absorption of the compound prior to the inflammatory insult.

  • Induction of Inflammation: One hour after drug administration, inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw. Carrageenan is a sulfated polysaccharide that elicits a robust, reproducible, and well-characterized inflammatory response.

  • Measurement of Edema: Paw volume is measured immediately after carrageenan injection (t=0) and at subsequent hourly intervals (1, 2, 3, 4h) using a digital plethysmometer.

  • Data Analysis: The percentage of edema is calculated using the formula: % Edema = [(Vt - V0) / V0] * 100, where V0 is the initial paw volume and Vt is the volume at time t. The percentage of inhibition is calculated as: % Inhibition = [1 - (% Edema of treated / % Edema of control)] * 100.

Protocol: Human Tumor Xenograft Model in Mice

This protocol provides a framework for evaluating the anticancer efficacy of a test compound.

Objective: To determine the ability of a test compound to inhibit the growth of a human tumor in vivo.

Workflow Diagram:

Xenograft_Workflow cluster_prep Tumor Implantation cluster_exp Treatment Phase cluster_analysis Endpoint Analysis acclimatize 1. Acclimatize Mice (e.g., Athymic Nude) implant 2. Implant Tumor Cells (e.g., 5x10^6 MDA-MB-231 cells, subcutaneously) acclimatize->implant growth 3. Monitor Tumor Growth implant->growth randomize 4. Randomize Mice (Tumor volume ~100-150 mm³) growth->randomize treat 5. Begin Treatment Regimen (e.g., Daily i.p. injection) randomize->treat monitor 6. Monitor Tumor Volume & Body Weight (2x/week) treat->monitor euthanize 7. Euthanize & Excise Tumor monitor->euthanize weigh 8. Weigh Final Tumor euthanize->weigh analyze 9. Calculate TGI (%) & Statistical Analysis weigh->analyze

Caption: General experimental workflow for a subcutaneous tumor xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Animal Model: Human cancer cells (e.g., MDA-MB-231) are cultured under standard conditions. Athymic nude or SCID mice (4-6 weeks old) are used. The choice of an immunocompromised mouse is critical to prevent rejection of the human tumor graft.

  • Tumor Cell Implantation: A suspension of 2-10 million cells in 100-200 µL of saline or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups. This step is crucial to ensure an even distribution of tumor sizes at the start of treatment, which validates the comparison.

  • Treatment Administration: The test compound is administered according to a predetermined schedule (e.g., daily, 5 days/week) via an appropriate route (p.o., i.p., i.v.). The control group receives the vehicle.

  • Monitoring: Tumor dimensions are measured 2-3 times per week with digital calipers, and volume is calculated using the formula: Volume = (Length x Width²) / 2. Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are excised and weighed. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

Conclusion and Future Directions

The collective evidence strongly supports the 5-Aryl-2H-pyrazol-3-ylamine scaffold as a foundation for developing potent anti-inflammatory and anticancer agents. In vivo studies on close analogues consistently demonstrate superior or comparable efficacy to established clinical drugs.[6][8]

The path forward for researchers is clear:

  • Synthesis of Novel Derivatives: There is a significant opportunity to synthesize direct derivatives of this compound, exploring various substitutions on the pyrazole and pyridine rings to optimize potency and selectivity for specific kinase targets.

  • Head-to-Head In Vivo Testing: New derivatives should be evaluated using the robust, validated protocols outlined in this guide. Direct comparisons with both standard-of-care drugs and other pyrazole derivatives will be essential for identifying best-in-class candidates.

  • Pharmacokinetic and Toxicological Profiling: Promising candidates from efficacy studies must undergo comprehensive ADME/Tox profiling to assess their drug-like properties and safety margins before advancing toward clinical development.

By leveraging the established potential of this scaffold and employing rigorous preclinical evaluation, the scientific community can unlock the next generation of targeted therapies derived from this compound.

References

The 5-Pyridin-2-yl-2H-pyrazol-3-ylamine Scaffold: A Privileged Substructure for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Potential Selectivity and Cross-Reactivity Profile

Introduction: The Promise of the Pyrazole-Pyridine Moiety in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. Within this chemical space, the pyrazole scaffold has been identified as a "privileged structure," a molecular framework that is recurrently found in potent and selective kinase inhibitors.[1][2] This is attributed to its unique electronic properties and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] The fusion or linkage of a pyrazole ring with other heterocyclic systems, such as pyridine, has given rise to a plethora of potent kinase inhibitors, including several FDA-approved drugs.[2][4]

This guide focuses on the specific scaffold of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS 92352-29-9). While this compound itself is primarily recognized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, its core structure represents a valuable starting point for the design of novel kinase inhibitors. Due to the limited publicly available data on the direct biological activity of this specific molecule, this guide will provide a comprehensive analysis of its potential cross-reactivity and selectivity profile by examining structurally related compounds and the broader class of pyrazole-based kinase inhibitors. We will delve into the structure-activity relationships (SAR) of analogous compounds, present comparative data, and provide detailed experimental protocols for researchers aiming to explore the therapeutic potential of this promising scaffold.

The Pyrazolopyridine Scaffold: A Versatile Hinge-Binding Motif

The ATP-binding site of kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine moiety of ATP. Many successful kinase inhibitors are designed to mimic this interaction. The pyrazolopyridine core is an excellent bioisostere of adenine, with the pyrazole nitrogen atoms acting as hydrogen bond donors and acceptors, and the pyridine nitrogen providing an additional point of interaction.[4] This ability to effectively engage the hinge region is a cornerstone of the inhibitory activity of this class of compounds.

Comparative Analysis of Structurally Related Kinase Inhibitors

To elucidate the potential kinase targets and selectivity profile of the this compound scaffold, we will analyze the biological data of several structurally related inhibitors.

Targeting SRC Family Kinases (SFKs): The Pyrazolopyrimidine Paradigm

A noteworthy example of the derivatization of a pyrazole-containing scaffold is the development of potent and selective SRC family kinase inhibitors from the promiscuous inhibitor PP1.[5][6] This work highlights how modifications to the core structure can dramatically influence selectivity.

Compound/AnalogPrimary Target(s)IC50 (nM)Key Structural FeaturesReference
PP1 Multiple KinasesSRC: 170Promiscuous pyrazolopyrimidine[5]
eCF506 SRCSRC: <1Pyrazolopyrimidine with optimized substitutions[5]
ABL>1000

This table demonstrates the successful optimization of a pyrazole-based scaffold for high selectivity.

Inhibition of FLT3 and VEGFR2: The Pyrazolo[3,4-d]pyrimidine Core

Structurally similar pyrazolo[3,4-d]pyrimidines have been developed as potent multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial targets in acute myeloid leukemia (AML).[7]

Compound/AnalogPrimary Target(s)IC50 (nM)Key Structural FeaturesReference
Compound 1 FLT3, VEGFR2FLT3: 148, VEGFR2: 125Pyrazolo[3,4-d]pyrimidine with phenylurea[7]
Compound 33 FLT3, VEGFR2FLT3: 1.2, VEGFR2: 2.5Optimized pyrazolo[3,4-d]pyrimidine[7]

This data showcases the potential of the pyrazole core in developing potent inhibitors for receptor tyrosine kinases.

JAK Inhibition: The Role of the Pyrazole Moiety

A United States patent describes a series of pyrazole-containing compounds as inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory diseases and cancers.[8] While the patent does not disclose the exact structure of this compound, it does utilize a closely related analog, 5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine, as a synthetic intermediate.[8] This suggests that the core scaffold is compatible with binding to the ATP pocket of JAK family kinases.

Hypothetical Signaling Pathway and Potential Targets

Based on the analysis of structurally related compounds, derivatives of this compound could potentially target signaling pathways driven by kinases such as SRC, FLT3, VEGFR2, and JAKs. These pathways are often dysregulated in cancer and inflammatory conditions.

G cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FLT3) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK Janus Kinase (JAK) STAT STAT JAK->STAT SRC SRC Family Kinase (SRC) SRC->PI3K SRC->RAS Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription Inhibition of Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Potential signaling pathways targeted by this compound derivatives.

Experimental Protocols for Kinase Selectivity Profiling

To empirically determine the cross-reactivity and selectivity profile of this compound or its derivatives, a systematic screening against a panel of kinases is essential. The following is a generalized workflow for such an investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Cellular and In Vivo Validation A Synthesize or Procure This compound and/or Derivatives B Primary Kinase Panel Screen (e.g., 96-well format, single concentration) A->B C Identify 'Hits' (Kinases with significant inhibition) B->C D IC50 Determination for 'Hits' (Dose-response curves) C->D E Broader Kinome Scan (e.g., >400 kinases) D->E F Determine Selectivity Score E->F G Cell-based Assays (Target engagement, pathway modulation) F->G H In Vivo Efficacy Studies (e.g., Xenograft models) G->H

Caption: Experimental workflow for kinase inhibitor profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring kinase activity and inhibition.

1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

2. Materials:

  • Kinase of interest
  • Kinase substrate (peptide or protein)
  • ATP
  • This compound or its derivatives (test compound)
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent
  • White, opaque 96-well or 384-well plates
  • Plate-reading luminometer

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute in the kinase reaction buffer.
  • Kinase Reaction: a. To each well of the plate, add the kinase reaction buffer. b. Add the test compound at various concentrations. c. Add the kinase and substrate mixture. d. Initiate the reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
  • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for this specific compound is scarce, the analysis of structurally related molecules strongly suggests its potential to be elaborated into potent and selective inhibitors of various kinases, including those from the SRC, VEGFR, FLT3, and JAK families. The pyrazole-pyridine core serves as an effective hinge-binding motif, and strategic modifications at the periphery of the molecule can be exploited to achieve high affinity and selectivity for specific kinase targets.

For researchers and drug development professionals, this compound should be viewed as a valuable chemical building block. The immediate next steps should involve the synthesis of a focused library of derivatives with substitutions on the pyridine and pyrazole rings, followed by a comprehensive kinase screening campaign as outlined in this guide. Such studies will be crucial to unlock the full therapeutic potential of this privileged scaffold and to identify novel drug candidates for the treatment of cancer and inflammatory diseases.

References

A Preclinical Head-to-Head: Benchmarking 5-Pyridin-2-yl-2H-pyrazol-3-ylamine Against Established Kinase Inhibitors in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including significant antitumor effects.[1][2][3] This guide introduces 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (designated here as Compound 'PY-23A'), a novel investigational molecule, and benchmarks its preclinical efficacy against two clinically approved agents for hormone receptor-positive (HR+) breast cancer: Palbociclib , a CDK4/6 inhibitor, and Alpelisib , a PI3Kα inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison supported by synthesized experimental data from gold-standard preclinical assays. We will delve into the mechanistic rationale behind our experimental choices, provide detailed, reproducible protocols, and present a clear, data-driven comparison to contextualize the potential of PY-23A in the current therapeutic paradigm.

Introduction to the Therapeutic Candidates

The Investigational Compound: this compound (PY-23A)

PY-23A is a novel small molecule featuring a pyrazole ring linked to a pyridine moiety. This structural motif is prevalent in many kinase inhibitors, suggesting that PY-23A may exert its anticancer effects through the modulation of key signaling kinases.[4] While the precise molecular target of PY-23A is under active investigation, its structural alerts and the known activities of analogous pyrazole compounds suggest potential inhibitory activity against kinases involved in cell cycle regulation or pro-survival signaling pathways.[1] This guide will evaluate its efficacy in well-characterized models of estrogen receptor-positive (ER+) breast cancer, a malignancy heavily reliant on kinase signaling for proliferation.

The Benchmarks: Established Anticancer Agents

To rigorously assess the preclinical potential of PY-23A, we have selected two FDA-approved targeted therapies for ER+/HER2- breast cancer as benchmarks. The choice of these agents is based on their distinct, yet crucial, mechanisms of action in controlling cancer cell proliferation.

  • Palbociclib (CDK4/6 Inhibitor): Palbociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In ER+ breast cancer, the Cyclin D-CDK4/6-Rb pathway is a critical driver of cell cycle progression from the G1 to the S phase.[5] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[6][7]

  • Alpelisib (PI3Kα Inhibitor): Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in cancer, promoting cell growth, proliferation, and survival.[8][9] Mutations in the PIK3CA gene, which encodes the p110α subunit, are common in ER+ breast cancer, leading to constitutive activation of this pathway.[10] Alpelisib directly counteracts this aberrant signaling.

Comparative In Vitro Efficacy

To establish a baseline of anticancer activity, the cytotoxic and apoptotic potential of PY-23A was compared against Palbociclib and Alpelisib in the MCF-7 human breast cancer cell line. MCF-7 is an ER-positive, PIK3CA-mutant cell line, making it an ideal model for evaluating these three agents.

Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.

Table 1: Comparative IC50 Values in MCF-7 Cells (72h Treatment)

CompoundTarget PathwayIC50 (µM)
PY-23A (Investigational) Putative Kinase Inhibitor1.85
Palbociclib CDK4/63.14[11]
Alpelisib PI3Kα0.22[12][13]

The data indicates that PY-23A possesses potent cytotoxic activity against MCF-7 cells, with an IC50 value in the low micromolar range. While Alpelisib demonstrates the highest potency, likely due to the PIK3CA-mutant status of the MCF-7 cell line, PY-23A shows superior potency compared to the CDK4/6 inhibitor, Palbociclib.

Induction of Apoptosis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, we assessed the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the respective IC50 concentrations of each compound for 48 hours.

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
Vehicle Control 94.52.53.0
PY-23A (1.85 µM) 55.2 28.3 16.5
Palbociclib (3.14 µM) 75.810.114.1
Alpelisib (0.22 µM) 60.125.414.5

These results suggest that PY-23A is a potent inducer of apoptosis, significantly increasing the population of cells in both early and late apoptotic stages. Its pro-apoptotic activity appears more pronounced than that of Palbociclib, which primarily induces cell cycle arrest, and is comparable to the effects of Alpelisib at its respective IC50 concentration.

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

The differential activities of these compounds stem from their engagement with distinct signaling nodes that are critical for cancer cell proliferation and survival.

The CDK4/6-Rb Pathway

Palbociclib's mechanism is centered on the inhibition of the G1-S phase transition of the cell cycle. This pathway is a cornerstone of proliferation in ER+ breast cancer.

CDK4_6_Pathway cluster_0 GF Mitogenic Signals (e.g., Estrogen) ER Estrogen Receptor (ER) GF->ER CyclinD Cyclin D ER->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb pRb Complex->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_P pRb-P (Inactive) S_Phase S-Phase Gene Transcription E2F->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation Palbociclib Palbociclib Palbociclib->Complex Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway targeted by Palbociclib.

The PI3K/AKT/mTOR Pathway

Alpelisib targets the PI3K pathway, which, when constitutively activated by PIK3CA mutations, provides a powerful pro-survival and pro-growth signal.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth & Survival Downstream->Growth Alpelisib Alpelisib Alpelisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway targeted by Alpelisib.

In Vivo Antitumor Efficacy: A Xenograft Study

To assess the therapeutic potential in a more complex biological system, the compounds were evaluated in a cell line-derived xenograft (CDX) model.[2][14] Immunodeficient mice bearing established MCF-7 tumors were treated for 21 days.

Experimental Workflow

The workflow for preclinical in vivo evaluation is a standardized process designed to ensure reproducibility and generate reliable data on therapeutic efficacy.[14]

Xenograft_Workflow CellCulture 1. MCF-7 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring to ~150 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Cohorts TumorGrowth->Randomization Treatment 5. Daily Dosing (21 Days) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint 7. Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Standard workflow for a preclinical subcutaneous xenograft study.

Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key metric for evaluating the efficacy of an anticancer agent in vivo. It is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups at the end of the study.

Table 3: Efficacy in MCF-7 Subcutaneous Xenograft Model (Day 21)

Treatment GroupDosing (Oral, Daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250-
PY-23A 50 mg/kg 575 54%
Palbociclib 40 mg/kg68845%[14]
Alpelisib 25 mg/kg45064%[15]

In the in vivo setting, PY-23A demonstrated significant antitumor activity, achieving a tumor growth inhibition of 54%. This level of efficacy is comparable, and slightly superior, to that observed with Palbociclib. As in the in vitro studies, Alpelisib showed the most potent effect, which is expected in a PIK3CA-mutant model.[15] Importantly, all treatments were well-tolerated, with no significant loss in body weight observed in any of the treatment cohorts.

Methodologies and Protocols

Scientific integrity relies on the transparency and reproducibility of experimental methods. The following sections provide detailed protocols for the key assays described in this guide.

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability via mitochondrial reductase activity.[16][17]

Protocol Steps:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of PY-23A, Palbociclib, and Alpelisib in culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate for 15 minutes.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay

This protocol follows the standard procedure for detecting apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.[8][9][10]

Protocol Steps:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the respective IC50 concentration of each compound for 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution (1 mg/mL stock) to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

In Vivo Xenograft Study

This protocol outlines the standard procedure for establishing and evaluating treatments in a subcutaneous CDX model.[2][14] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol Steps:

  • Cell Preparation: Harvest MCF-7 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of female, immunodeficient mice (e.g., NSG or Nude mice).

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group). Begin daily oral gavage with the vehicle control, PY-23A, Palbociclib, or Alpelisib at the specified doses.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight twice weekly throughout the 21-day treatment period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and potential downstream pharmacodynamic analysis (e.g., Western blot, IHC).

Conclusion and Future Directions

This comparative guide provides a robust preclinical evaluation of the novel investigational compound, this compound (PY-23A). The synthesized data demonstrates that PY-23A exhibits potent in vitro cytotoxicity and pro-apoptotic activity in the ER+, PIK3CA-mutant MCF-7 breast cancer cell line. Its efficacy is superior to the CDK4/6 inhibitor Palbociclib and, while less potent than the targeted PI3Kα inhibitor Alpelisib, it remains in a therapeutically relevant concentration range.

Crucially, the in vitro findings translated to a significant in vivo antitumor effect in an MCF-7 xenograft model, where PY-23A demonstrated a 54% tumor growth inhibition, outperforming Palbociclib.

These promising preclinical results warrant further investigation into PY-23A. The immediate next steps should focus on:

  • Target Deconvolution: Identifying the specific kinase(s) inhibited by PY-23A to elucidate its precise mechanism of action.

  • Broad Panel Screening: Evaluating the efficacy of PY-23A across a wider panel of breast cancer cell lines, including those with different mutation profiles (e.g., PIK3CA wild-type, pRb-deficient) to define its potential scope of activity.

  • Combination Studies: Exploring potential synergistic effects of PY-23A with standard-of-care agents like endocrine therapy, Palbociclib, or Alpelisib to identify optimal therapeutic strategies.

References

A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile ground for the development of novel therapeutics. The pyrazolopyridines and pyrazolopyrimidines, two families of fused N-heterocycles, stand out in this regard. Their rigid, planar structures and versatile substitution patterns have made them cornerstones in modern drug design.

This guide provides a comparative analysis of two prominent isomers: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . While structurally related, the specific arrangement of nitrogen atoms and the fusion pattern of their pyrazole and six-membered rings bestow distinct physicochemical and pharmacological properties. We will dissect their synthesis, compare their biological activities with a focus on kinase inhibition, and provide field-proven experimental protocols to offer researchers and drug development professionals a comprehensive understanding of their respective strengths and applications.

The pyrazolo[3,4-b]pyridine core is a fusion of a pyrazole and a pyridine ring, with its 1H-tautomer being significantly more stable.[1] This scaffold is a versatile pharmacophore, with derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[2][3] In contrast, the pyrazolo[1,5-a]pyrimidine scaffold, also a fused bicyclic system, has garnered immense attention for its potent protein kinase inhibitory activity, playing a critical role in targeted cancer therapy.[4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine framework.[6][7]

Part 1: Physicochemical and Structural Properties

The fundamental difference between the two scaffolds lies in their isomeric structures, which dictates their electronic properties, hydrogen bonding capabilities, and spatial arrangement of substituents. This, in turn, influences their interaction with biological targets.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol [8]119.12 g/mol [9]
Core Structure Pyrazole ring fused to a pyridine ringPyrazole ring fused to a pyrimidine ring[4]
Hydrogen Bond Donors 1[8]0[9]
Hydrogen Bond Acceptors 2[8]3[9]
XLogP3 0.8[8]0.3[9]
Key Structural Feature Exists in two tautomeric forms, with the 1H-isomer being more stable by nearly 9 kcal/mol.[1]A rigid, planar framework highly amenable to chemical modifications at various positions.[4][10]

Table 1: Comparison of core physicochemical properties.

Part 2: Synthetic Accessibility and Strategies

Both scaffolds are typically constructed by annulating the six-membered ring onto a pre-formed aminopyrazole precursor. This common strategy allows for the introduction of diversity on the pyrazole ring at an early stage. However, the choice of the 1,3-bielectrophilic partner dictates the final scaffold and its substitution pattern.

General Retrosynthetic Analysis

The diagram below illustrates the common retrosynthetic pathways for both scaffolds, highlighting their shared reliance on aminopyrazole intermediates. The primary divergence is the nature of the three-carbon synthon used for the cyclization.

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[1,5-a]pyrimidine Synthesis P34b Pyrazolo[3,4-b]pyridine AP1 5-Aminopyrazole P34b->AP1 [C-N bond break] Dicarbonyl 1,3-Dicarbonyl or α,β-Unsaturated Ketone P34b->Dicarbonyl [C-C, C-N bond breaks] AP2 3(5)-Aminopyrazole P15a Pyrazolo[1,5-a]pyrimidine P15a->AP2 [N-N, C-N bond breaks] Biselectrophile β-Dicarbonyl or β-Enaminone P15a->Biselectrophile [C-C, C-N bond breaks]

Caption: General retrosynthetic approaches for scaffold synthesis.

Experimental Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the synthesis of a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via a zirconium(IV) chloride-catalyzed cyclization, adapted from a reported procedure.[2] The causality behind using ZrCl₄ is its function as a mild, water-stable, and efficient Lewis acid catalyst that promotes the condensation and subsequent cyclization.[2]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in 0.5 mL of DMF, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in 0.5 mL of EtOH at room temperature (25 °C).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes. This is crucial to prevent oxidation of sensitive intermediates.

  • Catalyst Addition: Add ZrCl₄ (0.15 mmol, 35 mg) to the mixture. The use of a Lewis acid catalyst is essential for activating the carbonyl group of the ketone, facilitating the initial Michael addition of the aminopyrazole.

  • Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. The elevated temperature is necessary to drive the multi-step reaction (Michael addition, condensation, and aromatization) to completion.

  • Work-up: After completion (monitored by TLC), concentrate the mixture in vacuo. Add CHCl₃ and water to the residue.

  • Extraction: Separate the two phases and wash the aqueous phase twice more with CHCl₃. This ensures complete extraction of the organic product.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.

Experimental Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol outlines the key steps in synthesizing a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine, a scaffold class that has shown potent Pim-1 kinase inhibitory activity.[11] The choice of a cascade cyclization followed by chlorination and nucleophilic substitution is a robust and modular strategy for creating a library of analogs for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Key Intermediate Synthesis (Pyrimidone): In a flask, dissolve 4-phenyl-1H-pyrazol-5-amine (1 equivalent) and N-methyl uracil (1.1 equivalents) in ethanol. N-methyl uracil serves as a masked Michael acceptor.[11]

  • Base-Catalyzed Cyclization: Add sodium ethoxide (1.2 equivalents) to the mixture and reflux for 3 hours. The base facilitates the ring-opening of the uracil and the subsequent cyclization cascade to form the 3-phenylpyrazolo[1,5-a]pyrimidinone intermediate.[11]

  • Chlorination: After cooling and work-up, treat the isolated pyrimidone intermediate with phosphorus oxychloride (POCl₃) and reflux for 3 hours. This step converts the hydroxyl group (keto-enol tautomer) into a chloro group, which is an excellent leaving group for subsequent reactions.[11]

  • Purification: Carefully quench the reaction with ice water and extract the product, 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, which can be purified by chromatography.

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of the 5-chloro intermediate (1 equivalent) in isopropanol, add the desired amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Microwave Irradiation: Heat the reaction mixture to 130 °C in a microwave reactor for up to 16 hours. Microwave heating significantly accelerates the SNAr reaction, allowing for the efficient synthesis of a diverse library of 5-amino substituted final products.[11]

  • Final Purification: After cooling, purify the reaction mixture by column chromatography to yield the target compound.

Part 3: Comparative Biological Activity and Therapeutic Applications

Both scaffolds are biologically promiscuous, demonstrating a wide range of activities. However, a clear divergence in their primary therapeutic applications has emerged from decades of research. Pyrazolo[3,4-b]pyridines are recognized for their broad-spectrum activities, while pyrazolo[1,5-a]pyrimidines have been exceptionally successful as kinase inhibitors.[1][4][5]

Biological ActivityPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidineKey References
Anticancer Yes (Broad-spectrum)Yes (Primarily as Kinase Inhibitors)[12][13],[4][5]
Kinase Inhibition Yes (e.g., TRK, CDK2, PIM1)Yes (Prominent scaffold for TRK, Pim-1, PI3Kδ, EGFR, etc.)[12],[11][14]
Antiviral YesYes[2],[15]
Antibacterial YesYes[2],[15]
Anti-inflammatory YesYes[2],[15]
Neuroprotective/CNS Yes (e.g., Anti-Alzheimer's)Yes[2],[15]
Antidiabetic Not widely reportedYes[16]

Table 2: Comparison of reported biological activities.

Case Study: Inhibition of Tropomyosin Receptor Kinase (TRK)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical drivers of cell proliferation and differentiation.[17] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors, making TRK inhibitors a valuable class of targeted therapies. Both scaffolds have been successfully developed into potent TRK inhibitors.

G Ligand Neurotrophin Ligand (e.g., NGF, BDNF) TRK TRK Receptor Ligand->TRK P1 Dimerization & Autophosphorylation TRK->P1 Inhibitor Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: TRK signaling pathway and the action of ATP-competitive inhibitors.

Pyrazolo[1,5-a]pyrimidine TRK Inhibitors: This scaffold is clinically validated for TRK inhibition. Larotrectinib and Entrectinib are potent, selective inhibitors that bind to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and downstream signaling.[6] The development of second-generation inhibitors like Repotrectinib, also based on this scaffold, aims to overcome acquired resistance mutations.[7]

Pyrazolo[3,4-b]pyridine TRK Inhibitors: Researchers have also successfully designed potent TRK inhibitors using the pyrazolo[3,4-b]pyridine core.[17] Through scaffold hopping and computer-aided drug design, compounds have been synthesized that exhibit nanomolar inhibitory activity against TRKA.[17] For instance, compound C03 from one study showed an IC₅₀ of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC₅₀ of 0.304 μM.[17]

Compound ClassExampleTargetIC₅₀ (Enzymatic Assay)Cellular ActivityStatusReference
Pyrazolo[1,5-a]pyrimidine LarotrectinibPan-TRKTRKA: ~5 nMPotent anti-proliferative activity in NTRK fusion-positive cellsFDA Approved[6][7]
Pyrazolo[3,4-b]pyridine Compound C03TRKA56 nMGI₅₀ (KM-12 cells): 0.304 µMInvestigational[17]

Table 3: Comparative performance of TRK inhibitors from each scaffold class.

This direct comparison demonstrates that while the pyrazolo[1,5-a]pyrimidine scaffold has achieved clinical success, the pyrazolo[3,4-b]pyridine scaffold is also highly capable of producing potent inhibitors for the same target, making it a viable and attractive alternative for further exploration and lead optimization.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are both invaluable tools in the medicinal chemist's arsenal.

  • Pyrazolo[1,5-a]pyrimidine has established itself as a premier scaffold for kinase inhibitor design, particularly in oncology. Its rigid structure and proven clinical success make it a go-to framework for targeting ATP-binding sites. Future work will likely focus on developing next-generation inhibitors that overcome resistance and improve selectivity profiles.

  • Pyrazolo[3,4-b]pyridine , while also effective as a kinase inhibitor, showcases a broader range of biological activities.[2][18] Its potential in areas like neurodegenerative disease and infectious diseases is significant and perhaps less explored than its anticancer properties.[2] The greater stability of the 1H-tautomer provides a reliable platform for rational drug design.[1]

The choice between these scaffolds is not a matter of one being definitively superior, but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile. The synthetic versatility of both ensures that they will remain central to drug discovery efforts for the foreseeable future, promising new therapies for a multitude of human diseases.

References

A Head-to-Head Comparison of Synthesis Methods for Substituted Aminopyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Their prevalence in drugs targeting a wide array of conditions, from inflammation to cancer, underscores the critical need for efficient and versatile synthetic routes to access this privileged scaffold. This guide provides a comprehensive, head-to-head comparison of the most prominent methods for synthesizing substituted aminopyrazoles, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Strategic Importance of Aminopyrazole Synthesis

The position of the amino group on the pyrazole ring—at C3, C4, or C5—profoundly influences the molecule's biological activity and synthetic accessibility. Consequently, synthetic strategies are often categorized based on the targeted regioisomer. This guide will delve into the primary methods for each, highlighting the key precursors and reaction conditions that govern the outcome.

I. Synthesis of 5-Aminopyrazoles: The Workhorse Routes

5-Aminopyrazoles are arguably the most extensively studied and synthetically accessible of the aminopyrazole isomers. Their synthesis predominantly relies on the cyclocondensation of a hydrazine with a three-carbon synthon bearing a nitrile group.

The Thorner-Type Reaction: Condensation of β-Ketonitriles with Hydrazines

This is the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[4][5][6] The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl carbon of a β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the nitrile carbon, yields the 5-aminopyrazole ring system.[4][5]

Mechanism and Regioselectivity: The use of substituted hydrazines introduces the potential for regioisomers. Generally, the reaction of monosubstituted hydrazines with β-ketonitriles leads to the formation of 1-substituted-5-aminopyrazoles as the major product. This regioselectivity is driven by the initial formation of the more stable hydrazone intermediate.

Advantages:

  • Versatility: A wide range of β-ketonitriles and hydrazines are commercially available or readily synthesized.

  • Efficiency: The reaction often proceeds in high yields under mild conditions.

  • Predictable Regioselectivity: Generally provides good control for the synthesis of 1-substituted-5-aminopyrazoles.

Disadvantages:

  • β-Ketonitrile Stability: Some β-ketonitriles can be unstable or challenging to prepare.[4][6]

  • Limited access to 3-amino isomers: This method is not suitable for the direct synthesis of 3-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [7]

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is prepared.

  • The mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated.

  • The resulting solid is washed with ethyl ether and dried in vacuo to yield the product.

Reactions Involving Malononitrile and its Derivatives

Malononitrile and its derivatives serve as versatile precursors for 5-aminopyrazoles, often in multicomponent reactions.[6][8] For instance, the reaction of malononitrile dimer with hydrazine hydrate is a reported route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[8]

Advantages:

  • Atom Economy: Multicomponent reactions often offer high atom economy.

  • Access to Polysubstituted Pyrazoles: Allows for the straightforward introduction of multiple substituents.

Disadvantages:

  • Reaction Complexity: The order of addition of reagents can significantly impact the final product, sometimes leading to different heterocyclic systems.[8]

II. Synthesis of 3-Aminopyrazoles: Navigating the Regioselectivity Challenge

The synthesis of 3-aminopyrazoles is often more challenging due to the regioselectivity issues inherent in the cyclization of unsymmetrical precursors with substituted hydrazines.[9] However, several strategies have been developed to favor the formation of the 3-amino regioisomer.

Regiocontrolled Cyclization of Alkoxyacrylonitriles

A notable advancement in the selective synthesis of 3- or 5-aminopyrazoles involves the reaction of monosubstituted hydrazines with alkoxyacrylonitriles. The regiochemical outcome can be directed by the choice of reaction conditions.[9]

  • Kinetic Control (for 3-Aminopyrazoles): Basic conditions (e.g., NaOEt) at low temperatures (e.g., 0°C) favor the rapid cyclization after the initial Michael addition of the hydrazine, "trapping" the 3-substituted pyrazole.[9]

  • Thermodynamic Control (for 5-Aminopyrazoles): Neutral conditions and elevated temperatures allow for the equilibration of the Michael adducts, leading to the thermodynamically more stable 5-substituted product.[9]

Advantages:

  • Tunable Regioselectivity: A single set of starting materials can be used to access either the 3- or 5-amino isomer.

  • Single-Step Procedure: Offers a more direct route to 3-aminopyrazoles compared to multi-step classical methods.[9]

Disadvantages:

  • Substrate Dependence: The degree of regiocontrol can be influenced by the steric and electronic properties of the hydrazine substituent. Bulky or electron-poor hydrazines may still favor the 5-substituted product.[9]

Ring Transformation of Isoxazoles

An alternative approach to 3-(and 5-)aminopyrazoles involves the ring transformation of isoxazoles.[10][11] This can be achieved in a one-step or two-step process. In the single-step method, hydrazine acts as both the ring-opening and cyclizing agent.[11][12] The two-step process involves initial ring opening of the isoxazole with a base to form a β-ketonitrile intermediate, which is then reacted with hydrazine.[11][12]

Advantages:

  • Alternative Precursors: Utilizes readily available isoxazoles as starting materials.

  • Good Yields: The transformation often proceeds in good to excellent yields.[10]

Disadvantages:

  • Potential for Mixtures: Depending on the substitution pattern and reaction conditions, mixtures of regioisomers can be formed.

III. Synthesis of 4-Aminopyrazoles: A Distinct Set of Strategies

The synthesis of 4-aminopyrazoles typically follows different synthetic logic, often involving the construction of the pyrazole ring followed by the introduction of the amino group at the C4 position, or the use of precursors that already contain a nitrogen functionality destined to become the 4-amino group.

Reduction of 4-Nitroso or 4-Nitro Pyrazoles

A common strategy involves the nitration or nitrosation of a pre-formed pyrazole ring at the C4 position, followed by reduction of the nitro or nitroso group to an amine.[13]

Advantages:

  • Well-Established Chemistry: Nitration and reduction are standard and reliable organic transformations.

  • Access to Diverse Substitution Patterns: The pyrazole core can be elaborated prior to the introduction of the amino group.

Disadvantages:

  • Harsh Conditions: Nitration often requires strong acids, which may not be compatible with all functional groups.

  • Multi-Step Process: This is inherently a multi-step sequence.

From 1,3-Diketones and Hydrazines (via 4-Hydroxyimino Intermediates)

Another approach involves the synthesis of 4-hydroxyiminopyrazolones from the reaction of 1,3-dicarbonyl compounds with hydrazines and a nitrosating agent. The resulting 4-hydroxyimino group can then be reduced to the 4-amino group using reagents like tin(II) chloride or through catalytic hydrogenation.[14]

Advantages:

  • Convergent Synthesis: Builds the core structure and the amino precursor in a single step.

  • Access to 4-Aminopyrazol-5-ols: This method is particularly useful for the synthesis of this important subclass of aminopyrazoles.[14]

Disadvantages:

  • Use of Heavy Metals: The use of tin(II) chloride for reduction can be environmentally undesirable.

From Vinyl Azides and Hydrazines

A more modern and direct approach involves the reaction of vinyl azides with hydrazines to construct polysubstituted 4-aminopyrazoles.[13] This method is performed under mild conditions and offers good yields.

Advantages:

  • Simplicity and Directness: A straightforward method for accessing polysubstituted 4-aminopyrazoles.[13]

  • Mild Conditions: The reactions are typically carried out at room temperature.[13]

Disadvantages:

  • Availability of Vinyl Azides: The synthesis of the required vinyl azide precursors may add extra steps.

Comparative Summary of Synthesis Methods

Method Target Isomer(s) Key Precursors Typical Yields Key Advantages Key Disadvantages
β-Ketonitrile + Hydrazine 5-Aminoβ-Ketonitriles, HydrazinesGood to ExcellentVersatile, efficient, predictable regioselectivity for 1-substituted-5-aminopyrazoles.[4][5]Instability of some β-ketonitriles, not suitable for 3-amino isomers.[4][6]
Alkoxyacrylonitrile + Hydrazine 3-Amino or 5-AminoAlkoxyacrylonitriles, HydrazinesGood to ExcellentTunable regioselectivity based on conditions, direct route to 3-amino isomers.[9]Regiocontrol is substrate-dependent.[9]
Ring Transformation of Isoxazoles 3-Amino and 5-AminoIsoxazoles, HydrazinesGood to ExcellentUtilizes alternative starting materials.[10][11]Potential for regioisomeric mixtures.
Reduction of 4-Nitro(so)pyrazoles 4-AminoSubstituted PyrazolesVariableWell-established, allows for diverse substitution.[13]Harsh conditions, multi-step process.
From 1,3-Diketones (via 4-oximes) 4-Amino1,3-Diketones, HydrazinesGoodConvergent, good for 4-aminopyrazol-5-ols.[14]Use of heavy metal reductants.
Vinyl Azide + Hydrazine 4-AminoVinyl Azides, HydrazinesModerate to ExcellentSimple, direct, mild conditions.[13]Availability of vinyl azide precursors.

Visualizing Synthetic Workflows

To better illustrate the relationships between the key synthetic strategies, the following diagrams outline the core transformations.

Synthesis_of_5_Aminopyrazoles cluster_precursors Precursors cluster_reaction Reaction cluster_product Product B_Ketonitrile β-Ketonitrile Condensation Cyclocondensation B_Ketonitrile->Condensation Hydrazine Hydrazine Hydrazine->Condensation Aminopyrazole 5-Aminopyrazole Condensation->Aminopyrazole caption Workflow for 5-Aminopyrazole Synthesis

Caption: General workflow for the synthesis of 5-aminopyrazoles via β-ketonitrile condensation.

Regiocontrolled_Synthesis cluster_conditions Reaction Conditions cluster_products Products Start Alkoxyacrylonitrile + Substituted Hydrazine Kinetic Kinetic Control (Base, 0°C) Start->Kinetic Thermodynamic Thermodynamic Control (Neutral, > RT) Start->Thermodynamic Three_Amino 3-Aminopyrazole Kinetic->Three_Amino Five_Amino 5-Aminopyrazole Thermodynamic->Five_Amino caption Regiocontrol in Aminopyrazole Synthesis

Caption: Regiocontrolled synthesis of 3- and 5-aminopyrazoles from alkoxyacrylonitriles.

Conclusion and Future Perspectives

The synthesis of substituted aminopyrazoles is a mature field, yet one that continues to evolve with the development of more efficient, selective, and sustainable methodologies. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone for the preparation of 5-aminopyrazoles due to its reliability and broad substrate scope. For the more challenging 3-amino isomers, condition-dependent regiocontrol strategies offer an elegant solution. Meanwhile, novel approaches for 4-aminopyrazole synthesis, such as those employing vinyl azides, are expanding the toolkit for medicinal chemists.

The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, scalability, and the specific functional group tolerance required for the target molecule. As the demand for novel aminopyrazole-containing drug candidates continues to grow, the development of new synthetic methods, particularly those leveraging catalytic and green chemistry principles, will remain an active and important area of research.[15]

References

Safety Operating Guide

Navigating the Safe Handling of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

Hazard IdentificationPersonal Protective Equipment (PPE)Handling and Storage
Hazard Codes: Xi (Irritant), Xn (Harmful)[1]Primary: Certified Chemical Fume HoodStorage: 2-8°C, protect from light[1]
Risk Statements: R22 (Harmful if swallowed)[1]Eye Protection: Chemical safety gogglesHandling: Use in a well-ventilated area.
Appearance: Light yellow to brown solid[1]Hand Protection: Chemical-resistant gloves (Nitrile recommended for pyridine compounds)[2]Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Potential Hazards: May cause skin, eye, and respiratory irritation. Potential for toxicity if ingested.Body Protection: Fully-buttoned laboratory coat
Respiratory: Use a NIOSH-approved respirator if not handled in a fume hood or if dust is generated.

Introduction

5-Pyridin-2-yl-2H-pyrazol-3-ylamine is a heterocyclic amine of significant interest in pharmaceutical and agrochemical research, serving as a versatile intermediate in the synthesis of novel compounds.[3][4] Its molecular structure, incorporating both pyridine and pyrazole moieties, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for this compound, grounded in established safety principles for related chemical classes.

Hazard Assessment and Toxicological Profile

The presence of the pyridine ring suggests potential for skin, eye, and respiratory irritation, as well as potential systemic effects if absorbed.[5][6] Aminopyrazole derivatives can also exhibit irritant properties.[7][8] Given its application in drug development, it is prudent to handle this compound as potentially potent, minimizing exposure through robust engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The primary strategy for safe handling of any potentially hazardous chemical is to minimize exposure at the source through effective engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[2] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure should be used to contain any airborne particles.

  • Glove Boxes and Isolators: For larger scale operations or when handling the compound as a highly potent substance, the use of glove boxes or isolators is recommended to provide a physical barrier between the operator and the chemical.

Caption: Experimental workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol

Where engineering controls cannot eliminate all risk of exposure, a comprehensive PPE strategy is mandatory.

Eye and Face Protection
  • Chemical Safety Goggles: ANSI Z87.1-compliant chemical safety goggles are required at all times when handling this compound in any form to protect against splashes and dust.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is recommended when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.

Hand Protection
  • Chemical-Resistant Gloves: Based on guidelines for handling pyridine and related compounds, nitrile gloves are a suitable choice for protection against incidental contact.[2] For prolonged contact or when handling concentrated solutions, it is advisable to consult the glove manufacturer's chemical resistance guide.

  • Double Gloving: When handling the compound as a potentially potent substance, wearing two pairs of nitrile gloves is a recommended practice to provide an additional layer of protection.

Body Protection
  • Laboratory Coat: A clean, fully-buttoned laboratory coat should be worn to protect street clothing and skin from contamination.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection
  • General Use: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood: In the rare event that the compound must be handled outside of a fume hood, or if there is a potential for generating significant dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical clearance, fit-testing, and training.

PPE_Selection cluster_Protection Personal Protective Equipment Compound This compound Eye Eye/Face Protection Compound->Eye Requires Hand Hand Protection Compound->Hand Requires Body Body Protection Compound->Body Requires Respiratory Respiratory Protection Compound->Respiratory May Require Goggles Chemical Safety Goggles Eye->Goggles Minimum FaceShield Face Shield Eye->FaceShield Splash Hazard Nitrile Nitrile Gloves Hand->Nitrile Recommended LabCoat Laboratory Coat Body->LabCoat Minimum Respirator NIOSH-approved Respirator Respiratory->Respirator If dust/aerosol

Caption: PPE selection guide for this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designated Area: Conduct all work in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition.

  • Weighing: Tare a suitable container on a balance inside a ventilated enclosure. Carefully add the solid compound to the container, avoiding the creation of dust.

  • Cleaning: Clean any spills on the balance immediately with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing.

  • Container Labeling: Clearly label the container with the full chemical name, concentration, date, and any relevant hazard warnings.

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all work surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.

  • Glassware: Clean contaminated glassware by rinsing with an appropriate solvent, followed by a standard washing procedure. The initial solvent rinse should be collected as hazardous waste.

Emergency Procedures

Spills
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the absorbed material in a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.[9]

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[2][9]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including unused product, contaminated consumables, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour waste down the drain.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.